Product packaging for yttrium(Cat. No.:CAS No. 869062-42-0)

yttrium

Cat. No.: B13387595
CAS No.: 869062-42-0
M. Wt: 3734.045 g/mol
InChI Key: FNOLWOJWLDSVFW-UHFFFAOYSA-N
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Description

Yttrium (atomic number 39, symbol Y) is a silvery-metallic transition metal often classified among the rare-earth elements due to its chemical similarity to the lanthanides . It exhibits a common +3 oxidation state, forming various stable compounds, with this compound oxide (Y₂O₃) being one of the most significant . This versatile element is critical in numerous advanced research and technological fields. Applications in Materials Science & Engineering: In metallurgy, this compound is utilized as an alloying additive to enhance the properties of other metals. When added to alloys like magnesium, aluminum, and titanium, it refines grain size, increases strength, and significantly improves resistance to high-temperature oxidation and corrosion . This compound-stabilized zirconia (YSZ) is a crucial ceramic material known for its high thermal stability and ionic conductivity, making it valuable for research in solid oxide fuel cells (SOFCs) and as a thermal barrier coating in jet engine components . Furthermore, this compound barium copper oxide (YBCO) is a foundational material in the study of high-temperature superconductivity . Applications in Electronics and Photonics: this compound-based compounds are paramount in photonics research. This compound oxide (Y₂O₃) doped with europium serves as a highly efficient red phosphor, historically used in cathode ray tubes and remaining relevant for LED displays and lighting . Synthetic crystals like this compound Aluminum Garnet (YAG) are essential as laser gain media, while this compound Iron Garnet (YIG) possesses unique magnetic properties that are exploited in microwave and radar technology research . Applications in Medical Research: In nuclear medicine, the radioactive isotope this compound-90 (⁹⁰Y) is of profound interest. Its mechanism of action involves emitting high-energy beta particles with a limited tissue penetration, making it suitable for targeted radiotherapy . Research focuses on its use in radioembolization for liver tumors and in radioimmunotherapy, where it is conjugated to antibodies to target specific cancer cells . Additionally, the stable isotope ⁸⁹Y is being investigated for its potential in hyperpolarized magnetic resonance imaging (MRI), an emerging field that allows for the tracking of real-time metabolism in vivo . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all this compound compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Y42 B13387595 yttrium CAS No. 869062-42-0

Properties

CAS No.

869062-42-0

Molecular Formula

Y42

Molecular Weight

3734.045 g/mol

IUPAC Name

yttrium

InChI

InChI=1S/42Y

InChI Key

FNOLWOJWLDSVFW-UHFFFAOYSA-N

Canonical SMILES

[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y]

Origin of Product

United States

Fundamental Principles and Electronic Structure of Yttrium Systems

Electronic Band Structure and Energy Level Investigations

Investigations into the electronic band structure and energy levels of yttrium systems provide fundamental insights into their behavior. These studies often employ computational methods, such as density functional theory (DFT), and experimental techniques like X-ray photoelectron spectroscopy (XPS) and optical measurements.

Electronic Structure of this compound Oxysulfides

This compound oxysulfides (Y₂O₂S) are notable for their phosphorescent properties and applications in displays and lasers. Studies using first-principles pseudopotential calculations based on density-functional theory have investigated the electronic structure of Y₂O₂S. aps.org These calculations indicate that Y₂O₂S is an indirect band-gap semiconductor. aps.org The calculated band gap is approximately 2.61 eV. aps.org The top of the valence bands in Y₂O₂S exhibits anisotropic behavior. aps.org

The bonding in Y₂O₂S involves substantial covalent bonds between this compound and oxygen atoms within the 2D [Y-O] layers, while relatively weaker covalent bonds exist between these layers and the sulfur atoms. worldscientific.com This mixed covalent and ionic character, along with the difference in ionicity between oxygen and sulfur, is a key feature of the electronic structure. aps.org

Theoretical studies on intrinsic point defects in Y₂O₂S, using first-principles total-energy calculations, have shown that oxygen and sulfur vacancies, as well as interstitial sulfur atoms, can induce relatively deep energy levels within the band gap. capes.gov.br Interstitial oxygen atoms, on the other hand, are found to induce relatively shallow acceptor levels. capes.gov.br These defect-induced energy levels are believed to be related to the observed luminescence properties of undoped and doped this compound oxysulfides. capes.gov.br

The crystal structure of Y₂O₂S is trigonal with space group P3¯m1. aip.org Each metal atom is typically coordinated by four oxygen atoms and three sulfur atoms, forming a seven-coordinated geometry. aip.org

Here is a summary of some electronic structure properties of this compound Oxysulfide:

PropertyValue / DescriptionSource
Band Gap TypeIndirect Semiconductor aps.org
Calculated Band Gap~2.61 eV (DFT-LDA) aps.org
Bonding NatureMixed Covalent (Y-O, Y-S) and Ionic aps.org, worldscientific.com
Valence Band TopAnisotropic behavior aps.org
Defect LevelsDeep levels from O/S vacancies, S interstitials; Shallow acceptor levels from O interstitials capes.gov.br

Electronic Structure of this compound-Doped Ferrites

This compound doping significantly influences the electronic structure and properties of ferrites, which are technologically important magnetic materials. Investigations into this compound-doped zinc ferrite (B1171679) (ZnFe₂O₄) have combined experimental and theoretical approaches, including density functional theory (DFT) calculations. researchgate.net

Studies have shown that this compound doping can alter the band gap of zinc ferrite. For instance, replacing iron ions with this compound can manipulate the band gap. researchgate.net DFT calculations indicated that the band gap of pristine zinc ferrite is around 0.922 eV. researchgate.net Replacing two iron ions with this compound can decrease the band gap to 0.899 eV, while the introduction of a third this compound ion can increase it to 1.027 eV. researchgate.net Replacing zinc ions with this compound can lead to the formation of an n-type semiconductor. researchgate.net The effects of this compound doping on the electronic structure, including the formation of intermediate bands in mixed spinel phase zinc ferrite, have been discussed through investigations of the density of states. researchgate.net

In nickel ferrites (NiFe₂O₄), this compound doping in small amounts (up to 0.15 atomic percent) has been reported to increase AC electrical conductivity. mdpi.com Higher this compound concentrations can reverse this trend, which has been attributed to the creation of vacancies and the effect on Ni²⁺-Ni³⁺ and Fe²⁺-Fe³⁺ pairs, influencing conductivity. mdpi.com The presence of secondary phases at higher doping levels may also play a role. mdpi.com Dielectric analysis of this compound-doped nickel ferrites helps establish the correlation between polarization and conduction mechanisms and the role of the this compound dopant. mdpi.com

Electron Correlation Effects in this compound Iron Garnet

This compound Iron Garnet (YIG, Y₃Fe₅O₁₂) is a well-known ferrimagnetic insulator with significant applications in microwave devices and spintronics. americanelements.com, whiterose.ac.uk Understanding its electronic structure, particularly electron correlation effects, is crucial for explaining its magnetic and optical properties.

First-principles calculations, often employing methods beyond standard density functional theory like DFT+U or hybrid functionals, are necessary to accurately describe the electronic structure of YIG due to the strong electron correlation of the Fe 3d orbitals. aip.org, aps.org, whiterose.ac.uk Standard LDA calculations, for instance, incorrectly predict YIG to be metallic. aps.org The inclusion of on-site Coulomb interaction parameters (U) for the Fe atoms is essential to open a band gap, consistent with experimental observations that YIG is an insulator with a moderate band gap of around 2.8 eV. whiterose.ac.uk, aps.org

Studies have shown hybridization between the oxygen 2p and iron 3d orbitals in YIG. aip.org Electron correlation of the Fe 3d orbitals plays a crucial role in the magneto-optical properties of YIG. aip.org The magnetic structure of YIG involves ferrimagnetic coupling between iron ions at octahedral and tetrahedral sites within the garnet structure. whiterose.ac.uk, frontiersin.org The electronic structure calculations provide insights into the spin distribution and magnetic moments of the iron atoms at these different sites. whiterose.ac.uk, aps.org

The band gap of YIG is sensitive to the computational method and the value of the Hubbard U parameter used in calculations. aps.org Hybrid functionals like HSE06 can provide a good description of the experimental band gap without external parameters. aps.org

Here is a summary of key findings regarding electron correlation in YIG:

AspectDescriptionSource
Material TypeFerrimagnetic Insulator whiterose.ac.uk
Importance of CorrelationCrucial for accurate band gap prediction and magnetic/optical properties. aip.org, aps.org
Computational ApproachRequires methods beyond standard DFT (e.g., DFT+U, hybrid functionals). aip.org, aps.org, whiterose.ac.uk
HybridizationObserved between O 2p and Fe 3d orbitals. aip.org
Band GapModerate (~2.8 eV), accurately predicted with correlation effects included. whiterose.ac.uk, aps.org
Magnetic Structure InfluenceElectronic structure dictates spin distribution and magnetic moments of Fe ions. whiterose.ac.uk, aps.org, frontiersin.org

Electronic Structure of this compound Oxide Polymorphs

This compound oxide (Y₂O₃) exists in several polymorphic forms, with the cubic (C-type bixbyite) structure being the most stable at ambient conditions. mpg.de, researchgate.net Other phases, such as monoclinic and hexagonal, can exist under different conditions. researchgate.net The electronic structure of these polymorphs influences their optical and electronic applications.

The electronic structure of Y₂O₃ polymorphs has been investigated using theoretical methods like density functional theory. researchgate.net, arxiv.org These studies often focus on the differences in band structure and defect states between the cubic and monoclinic phases.

Comparative analysis of nanocrystalline cubic and monoclinic Y₂O₃ thin layers has shown insignificant differences in their electronic structure in the bulk and on the surfaces, as determined by DFT simulations. arxiv.org However, theoretical modeling indicates a significant broadening of valence and conductive bands due to energy level splitting. arxiv.org Experimental data from X-ray photoelectron and photoluminescence spectra support this finding. arxiv.org The presence of various intrinsic and extrinsic defects, including surface adsorption, does not appear to cause visible changes in the electronic structure of the Y₂O₃ surface for both studied phases. arxiv.org

Studies have also explored the band gap energies of different Y₂O₃ polymorphs. For nanocrystalline films, the band gap energy of the cubic phase was found to be 5.79 eV, while that of the monoclinic phase was 5.88 eV. researchgate.net This difference was mainly attributed to variations in grain size. researchgate.net

The local crystal field at cation sites in Y₂O₃ induces Stark splitting of electron orbitals, including the this compound 3d orbitals. mpg.de In cubic Y₂O₃, there are two crystallographically distinct six-fold coordinated cation sites with C₃ᵢ and C₂ symmetry, which influence the crystal field. mpg.de

Here is a summary of some electronic structure properties of this compound Oxide Polymorphs:

PropertyCubic Phase (C-type)Monoclinic PhaseSource
StabilityMost stable at ambient conditionsMetastable, can form at low temperatures mpg.de, researchgate.net
Band Gap (nanocrystalline films)~5.79 eV~5.88 eV researchgate.net
Electronic Structure DifferencesInsignificant in bulk and on surfaces (DFT)Insignificant in bulk and on surfaces (DFT) arxiv.org
Band BroadeningSignificant due to energy level splittingSignificant due to energy level splitting arxiv.org
Defect InfluenceDefects do not cause visible surface electronic structure changesDefects do not cause visible surface electronic structure changes arxiv.org
Cation Site Symmetry (Cubic)C₃ᵢ and C₂ (six-fold coordinated)- mpg.de

Electronic Structure of this compound-Based Intermetallic Compounds (X₃Y)

The electronic structure of this compound-based intermetallic compounds with the general formula X₃Y, where X represents a transition metal, has been investigated using computational methods like density functional theory. Studies on compounds like Pd₃Y, Pt₃Y, and Rh₃Y have focused on their electronic band structure and related properties. researchgate.net, worldscientific.com

Electronic band calculations for these X₃Y compounds with cubic crystal structures have demonstrated that they exhibit metallic character. researchgate.net, worldscientific.com The metallic nature is a key feature of their electronic structure.

Investigations into the electronic properties, alongside mechanical and lattice dynamic properties, provide a comprehensive understanding of these materials. researchgate.net, worldscientific.com The type of bonding and ductility in X₃Y compounds can also be evaluated based on band structure calculations. researchgate.net

Studies on other this compound-based intermetallic compounds, such as binary YMg with a CsCl-type B2 structure, also indicate metallic character based on band evaluation. researchgate.net

Here is a summary of the electronic structure characteristic of studied X₃Y intermetallic compounds:

CompoundStructure TypeElectronic CharacterSource
Pd₃YCubicMetallic researchgate.net, worldscientific.com
Pt₃YCubicMetallic researchgate.net, worldscientific.com
Rh₃YCubicMetallic researchgate.net, worldscientific.com
YMgCsCl-type (B2)Metallic researchgate.net

Compound Names and PubChem CIDs

Hybridization of Orbitals in this compound Compounds

The electronic configuration of this compound ([Kr] 4d¹ 5s²) suggests the involvement of 4d and 5s orbitals in bonding. Studies on this compound compounds highlight the importance of orbital hybridization in determining their electronic structure and properties. For instance, in this compound oxide clusters, the Y-d orbitals play a dominant role in hybridization, interacting with O-p states near the Fermi level. This interaction drives adsorption and bonding, with the hybridization leading to energy level shifts and a redistribution of charge density rsc.org. In this compound barium copper oxide (YBCO), a high-temperature superconductor, the electronic and magnetic properties are often governed by the shape of 3d-orbitals, and orbital hybridization can tune the orbital character of the electronic structure mappingignorance.org. Substituting this compound with elements like praseodymium in YBCO can lead to hybridization between Pr 4f orbitals and planar CuO₂ states, resulting in a hybridized orbital with three-dimensional spatial extension mappingignorance.org. Molecular orbital analysis of this compound complexes, such as YNH(NH₃)₄, indicates that ammonia (B1221849) molecules ligate to the positive this compound center through dipole-dipole interactions and dative bond formation, with the singly occupied sp hybrid on Y influencing the side-on binding of ammonia canada.ca.

Computational Studies of Bonding and Stability

Computational methods, particularly density functional theory (DFT), are extensively used to investigate the bonding and stability of this compound compounds. These studies provide crucial information about the energetic favorability and structural integrity of various this compound-containing materials.

Cohesive energy is a key parameter used to assess the thermodynamic stability of structures; a higher cohesive energy value indicates greater stability of the crystalline structure scispace.com. Computational studies have calculated the cohesive energies for various this compound compounds, including this compound-based MAX phases (Y₂AX, where A = Al, Si, Ga, Ge; X = C, N), this compound oxysulfide (Y₂O₂S), this compound carbides (YCₙ, n=2-6), and this compound pnictides (YN, YP, YAs, YSb) scispace.comworldscientific.comacs.orgresearchgate.net. For Y₂AX MAX phases, nitride-based compounds like Y₂AN are found to be more energetically stable than carbon-based phases like Y₂AC, with Y₂GeN showing the highest stability and Y₂AlC the lowest scispace.com. The calculated cohesive energy of this compound oxysulfide (Y₂O₂S) indicates its thermodynamic stable nature worldscientific.com. Studies on this compound carbides (YCₙ) have shown that the computed enthalpies of formation, atomization, and dissociation energies are close to experimental data acs.org. For this compound pnictides (YX, X = N, P, As, Sb), cohesive energies have been calculated using interionic potential theory researchgate.net. In YₓIn₁₋ₓN alloys, the cohesive energy is observed to decrease with increasing this compound concentration in both B1 and B2 phases redalyc.org. Negative cohesive energy values confirm the energetic stability of materials, and computational results predict Y₂TeS₂ to be more energetically stable than Y₂S₃ based on calculated cohesive energies sdiarticle5.com.

Analysis of bond structure in this compound compounds provides insights into the nature and strength of chemical bonds. Computational studies reveal varying degrees of ionic and covalent character in Y-containing bonds. In Y₂AX MAX phases, electron density distribution indicates that the bonding is a mixture of metallic, covalent, and ionic types scispace.com. For this compound oxysulfide (Y₂O₂S), strong covalent bonds exist between Y and O atoms within the 2D [Y-O] layer, with relatively weaker covalent bonds between the [Y-O] layers and S atoms worldscientific.com. Theoretical studies on this compound carbides (YCₙ) suggest that the Y-C bond is strongly ionic due to electron transfer from this compound to carbon atoms acs.org. In this compound gallides, the shape of QTAIM (Quantum Theory of Atoms in Molecules) atoms suggests an increase in the covalency of the Y-Ga interaction with increasing this compound concentration researchgate.net. Computational bonding analysis of an organometallic this compound bismuth cluster complex, [K(THF)₄]₂[Cp*₂Y₂Bi₆], revealed polarized Y-Bi bonds and delocalized electrons within the Bi-Bi bonds rsc.org. Mayer bond indices (MBOs) for this complex show values around 1 for each Bi-Bi bond and around 0.5 for each Y-Bi bond, clarifying the bond strengths rsc.org. In crystalline Y₂O₃, first-principles calculations show partial covalent character in the Y-O bonding researchgate.net. Electron localization function analysis in Y₂O₃:Ce also provides evidence for strong covalent bonds of O atoms, contributing to the stability of the ground state structure frontiersin.org.

The stability of this compound compounds under mechanical strain is a critical aspect for their application in various fields. Computational studies investigate how these materials respond to pressure and deformation. For this compound aluminum garnet (Y₃Al₅O₁₂), ab initio calculations show that it is mechanically stable up to 116 GPa, beyond which a pressure-driven mechanical instability occurs aip.org. The mechanical stability is analyzed based on Born generalized stability criteria aip.orgfrontiersin.org. Studies on this compound pnictides (YX, X = N, P, As, Sb) using interionic potential theory predict structural phase transitions from the NaCl (B1) to CsCl (B2) structure at high pressures ranging from 20 to 130 GPa researchgate.net. The pressure-volume equation of state for this compound nitride (YN) shows a sudden volume collapse under high pressure, indicating a first-order phase transition researchgate.net. Computational studies on yttria-stabilized zirconia (YSZ) have examined the stability of different phases and surfaces, showing that the order of stability for pure ZrO₂ phases is monoclinic > tetragonal > cubic ucl.ac.uk. The stability of topological surfaces in YSZ is found to be reduced with decreasing coordination number of Zr ions ucl.ac.uk. The effect of strain on the stability of this compound-based hydroxyapatites has also been investigated, with doping causing changes in stress and anisotropic energy density mdpi.com.

Theoretical Insights into Mechanical and Thermal Phenomena

Theoretical studies provide valuable insights into the mechanical and thermal properties of this compound compounds, which are essential for their performance in diverse applications.

Computational investigations of this compound-based compounds like X₃Y (X = Pd, Pt, Rh) have explored their mechanical properties, including elastic constants, bulk modulus, and Young's modulus worldscientific.com. These studies indicate that these compounds are mechanically stable and ductile in nature worldscientific.com. Pt₃Y is predicted to be stiffer than Pd₃Y and Rh₃Y worldscientific.com. Theoretical studies on this compound aluminum garnet (Y₃Al₅O₁₂), in addition to mechanical stability under pressure, have investigated its vibrational properties, including symmetries, frequencies, and pressure coefficients of Raman-active modes aip.org. The total and partial phonon density of states provide insights into the dynamical contribution of each atom aip.org.

Theoretical predictions on the thermal properties of this compound compounds include studies on this compound silicates (γ-Y₂Si₂O₇ and Y₂SiO₅), which are promising candidates for thermal barrier coatings researchgate.net. First-principles calculations have been used to predict the temperature dependence of their intrinsic lattice thermal conductivities, showing very low thermal conductivity in the range of 300–2000 K researchgate.net. Y₂SiO₅ exhibits relatively lower thermal conductivity than γ-Y₂Si₂O₇ researchgate.net. The thermal properties of this compound nitride (YN) have also been investigated using first-principles DFT, including the calculation of temperature-dependent lattice specific heat and lattice thermal conductivity to assess its potential for thermoelectric applications researchgate.net. Studies on this compound iron garnet (YIG) have focused on the thermal properties of magnons under elevated magnetic fields, using spin-wave theory to calculate magnon specific heat and thermal conductivity aps.org. Thermogravimetric analysis has been used experimentally to study the thermal decomposition of this compound(III)-violurate complexes and determine the activation energies of decomposition steps ekb.eg.

Data Tables

CompoundPubChem CIDCohesive Energy (eV/atom)NotesSource
This compound (Y)23993-Element fishersci.com
This compound Phosphide83012- americanelements.com
This compound(III) nitrate (B79036)159283-Anhydrous form wikipedia.org
This compound(III) nitrate166833-Hexahydrate form wikipedia.org
Y(OH)₃•xH₂O85438-Hydrate (B1144303) form attelements.com
Y₂S₃-NegativeEnergetically stable sdiarticle5.com
Y₂TeS₂-More negative than Y₂S₃Predicted to be more energetically stable than Y₂S₃ sdiarticle5.com
YN--Cohesive energies calculated using interionic potential theory researchgate.net
YP--Cohesive energies calculated using interionic potential theory researchgate.net
YAs--Cohesive energies calculated using interionic potential theory researchgate.net
YSb--Cohesive energies calculated using interionic potential theory researchgate.net
Y₂GeN-Highest in Y₂AX familyNitride-based MAX phase, most stable in the studied family scispace.com
Y₂AlC-Lowest in Y₂AX familyCarbon-based MAX phase, least stable in the studied family scispace.com
Y₂O₂S-Indicates stabilityCalculated cohesive energy indicates thermodynamic stable nature worldscientific.com
CompoundBulk Modulus (GPa)NotesSource
Y₂O₂S~119.4Calculated from elastic constants worldscientific.com
YN (B1 phase)~163Ground state, calculated using DFT redalyc.org
InN (B4 phase)~119For comparison with YN redalyc.org
Pt₃Y-Predicted to be stiffer than Pd₃Y and Rh₃Y based on bulk modulus values worldscientific.com
Y₃Al₅O₁₂ (YAG)-Bulk moduli of constituent polyhedra reported under pressure aip.org

Mechanical Property Calculations (Bulk Modulus, Ductility)

The mechanical properties of this compound and its alloys are crucial for understanding their structural integrity and suitability for various applications. First-principles calculations have been employed to investigate the mechanical behavior of this compound-containing systems, such as tungsten-yttrium (W-Y) alloys. These studies assess parameters including elastic moduli (bulk modulus, shear modulus, and Young's modulus), Poisson's ratio, and the bulk modulus to shear modulus ratio (B/G). doaj.org

Research on W-Y alloys indicates that the addition of this compound generally leads to a decrease in mechanical properties compared to pure tungsten. However, significant improvements in plasticity and ductility are observed with increasing this compound content. doaj.org The B/G ratio is a key indicator of a material's ductile or brittle behavior; a ratio greater than 1.75 typically suggests ductility. osf.io Calculated B/G values for this compound metal support its ductile nature. osf.io

For this compound-stabilized zirconia (YSZ), a material used in dental crowns, studies highlight its favorable mechanical properties. nih.gov YSZ exhibits a higher bulk modulus, Young's modulus, and shear modulus compared to alumina (B75360). nih.gov The high bulk modulus of YSZ signifies its resistance to volume change under pressure, which is essential for maintaining structural integrity under biting forces in dental applications. nih.gov

Thermal Expansion Coefficient Investigations

The thermal expansion coefficient of this compound and its compounds is an important property for applications involving temperature changes. Investigations into the thermal expansion of this compound oxide (Y₂O₃) ceramics have determined the coefficient of linear expansion. researchgate.netosti.gov For Y₂O₃, the coefficient of linear expansion in the range of 25 to 1000 °C was found to be approximately 8.10 x 10⁻⁶ cm/cm/°C. osti.gov Another study reported a coefficient of linear expansion to 1400°C of 9.3 × 10⁻⁶ in. per in. per °C for Y₂O₃ compacts. researchgate.net The thermal expansion coefficient of Y₂O₃ is noted to be closely matched to that of alumina (Al₂O₃), which is advantageous in applications like environmental barrier coatings (EBCs) to minimize thermal stresses caused by coefficient of thermal expansion (CTE) mismatch. researchgate.net

Studies on this compound hydride (YHₓ) have also investigated thermal expansion. The linear thermal expansion coefficient of δ-phase this compound hydride has been reported to range from 7.5×10⁻⁶ to 13×10⁻⁶/K in the temperature range of 100–627°C. osti.gov The CTE of YHₓ samples has been shown to increase continuously with temperature. osti.gov Higher hydrogen concentration in YHₓ samples can result in lower CTE values past a transition temperature. osti.gov

Heat Capacity Derivations

The heat capacity of this compound and its compounds is a fundamental thermodynamic property. The heat capacity of high-purity this compound has been measured at low temperatures, specifically from 2 to 15 K. researchgate.net These measurements allow for the evaluation of the Debye temperatures and electronic heat capacity coefficients of this compound. researchgate.net

Studies on this compound oxide (Y₂O₃) have determined its heat capacity over a wider temperature range. The heat capacities of Y₂O₃ were determined from 16 to 300 K, and the entropies, enthalpies, and free energy functions were calculated from this data. osti.gov this compound oxide exhibits a typical sigmoidal heat capacity curve in this temperature range, without anomalies. osti.gov The mean specific heat of Y₂O₃ up to 1600 °C has been reported as 0.13 cal. per gm. per °C. researchgate.net For this compound hydride (YHₓ), the specific heat capacity has been shown to be slightly higher for samples with a larger H/Y ratio at temperatures below 300 °C. osti.govornl.gov

Lattice Dynamics and Phonon Spectra

The lattice dynamics and phonon spectra of this compound and its compounds provide insights into their vibrational properties and thermal behavior. Inelastic neutron scattering has been used to measure the phonon-dispersion curves along symmetry directions in hexagonal close-packed (hcp) this compound metal at 295 K. aps.org The dispersion curves of this compound are comparable to those of other hcp metals with similar c/a ratios. aps.org Studies have also searched for Kohn-type anomalies in the phonon spectra of this compound. aps.org

A modified axially symmetric force-constant model has been applied to fit the phonon frequencies in this compound. aps.org This modeling suggests that forces acting parallel to the basal plane are long-ranged, requiring consideration of interactions up to at least sixth neighbors, while forces acting normally to the basal plane are not significant beyond first neighbors. aps.org The calculated frequency-distribution function derived from these studies has been used to determine the specific heat and anisotropic Debye-Waller factor, showing good agreement with experimental data. aps.org

Lattice dynamics have also been investigated in this compound-containing compounds, such as this compound oxysulfide (Y₂O₂S) and this compound-doped manganites. aip.orgaps.org Theoretical studies using density-functional perturbation theory have evaluated the phonon-band-structure and dielectric properties of Y₂O₂S, providing assignments for phonon modes. aps.org Raman spectroscopy studies on this compound-doped NdMnO₃ have explored the effect of this compound content on lattice dynamics, observing shifts in phonon frequencies and changes in Raman band line-widths due to lattice distortions. aip.orgresearchgate.net

Synthesis Methodologies for Yttrium Compounds and Nanomaterials

Solution-Based Synthesis Approaches

Solution-based methods offer advantages in achieving homogeneity and controlling particle size at the nanoscale. These techniques typically involve dissolving yttrium precursors in a solvent and inducing the formation of solid particles through chemical reactions.

Co-precipitation Methods

Co-precipitation is a widely used and relatively simple technique for synthesizing this compound compounds and nanoparticles, particularly this compound oxide (Y₂O₃). This method involves the simultaneous precipitation of multiple ions from a solution by adding a precipitating agent. A key advantage is the ability to achieve homogeneous mixing of constituent elements at the atomic level, which is crucial for synthesizing multi-component this compound compounds like this compound aluminum garnet (YAG). aip.org

For the synthesis of Y₂O₃ nanoparticles, a simple co-precipitation method often involves using this compound nitrate (B79036) (Y(NO₃)₃) as the this compound source and a precipitating agent such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or ammonium carbonate ((NH₄)₂CO₃). nih.govresearchgate.net The reaction parameters, including temperature, reaction duration, and the type and concentration of the precipitant, significantly influence the characteristics of the resulting precursor and, subsequently, the final this compound oxide. surrey.ac.uk For instance, the co-precipitation reaction temperature for Y₂O₃ synthesis can range from room temperature to 100 °C, with reaction durations varying from 0.5 to 3 hours. surrey.ac.uk

Studies have shown that the choice of precipitant impacts the precursor's composition and morphology. Using ammonium carbonate can yield a loosely agglomerated carbonate precursor, which transforms directly into pure YAG at around 900°C. researchgate.net In contrast, ammonia (B1221849) water can produce a hydroxide precursor that requires a higher calcination temperature (around 1000°C) to form pure YAG, often passing through an intermediate YAlO₃ phase. researchgate.net

Following co-precipitation, the obtained precursor is typically subjected to calcination at elevated temperatures to decompose it and form the desired this compound compound, such as Y₂O₃. surrey.ac.uk For example, calcination of a this compound oxalate (B1200264) precursor at 650 °C for 4 hours, after co-precipitation at 40 °C for 1 hour, has successfully yielded semispherical Y₂O₃ nanoparticles with crystallite sizes ranging from 7 to 21 nm and a specific surface area of 7.40 m²/g. surrey.ac.uk

Co-precipitation has also been employed to synthesize doped this compound compounds. For instance, cerium-activated YAG powders have been synthesized using this compound nitrate, aluminum nitrate, and cerium nitrate as starting materials and ammonium carbonate as the precipitant. researchgate.net The concentration of the dopant can be controlled during the precipitation process. researchgate.net

Data on Co-precipitation Synthesis of Y₂O₃ Nanoparticles:

PrecursorPrecipitantCo-precipitation Temp (°C)Co-precipitation Duration (h)Calcination Temp (°C)Calcination Duration (h)Resulting Y₂O₃ MorphologyCrystallite Size (nm)Specific Surface Area (m²/g)Ref.
This compound oxalate (from Y(NO₃)₃)Ammonia oxalate4016504Semispherical7–217.40 surrey.ac.ukmdpi.com
This compound nitrate hexahydrateAmmonium hydroxideNot specifiedNot specified500Not specifiedSpherical-like12Not specified nih.gov
YCl₃HexamethylenetetramineNot specifiedNot specifiedNot specifiedNot specifiedNanocubesNot specifiedNot specified mdpi.com

Hydrothermal Synthesis

Hydrothermal synthesis is a method that involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures. This technique is particularly useful for synthesizing crystalline materials, including this compound compounds and nanomaterials, as the high temperature and pressure conditions can facilitate crystallization and control particle growth. uobaghdad.edu.iqorientjchem.org

For the synthesis of this compound oxide nanoparticles, the hydrothermal method typically uses this compound salts, such as this compound nitrate, as the precursor and a precipitating agent like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a Teflon-lined autoclave. uobaghdad.edu.iqorientjchem.org The reaction temperature and duration are key parameters that influence the size and morphology of the resulting this compound hydroxide precursor, which is then usually calcined to obtain this compound oxide. uobaghdad.edu.iq

Studies have demonstrated the synthesis of this compound oxide nanoparticles with different morphologies using the hydrothermal method by varying precursor concentrations. orientjchem.org For example, this compound oxide nanoparticles with a cubic phase and crystallite sizes ranging from 34 to 58 nm have been prepared hydrothermally using this compound nitrate hexahydrate and KOH. orientjchem.org Calcination of hydrothermally synthesized this compound hydroxide at different temperatures (e.g., 500 °C, 700 °C, and 1000 °C) can lead to variations in the morphology of the resulting Y₂O₃ nanoparticles, including nanorods and nanowires. uobaghdad.edu.iq

The hydrothermal method can also be combined with other techniques, such as microwave irradiation, to potentially influence the synthesis process and the characteristics of the resulting this compound oxide nanoparticles. uobaghdad.edu.iq

Data on Hydrothermal Synthesis of Y₂O₃ Nanoparticles:

PrecursorPrecipitantHydrothermal Temp (°C)Hydrothermal Duration (h)Calcination Temp (°C)Calcination Duration (h)Resulting Y₂O₃ MorphologyCrystallite Size (nm)Ref.
Y(NO₃)₃·6H₂OKOH1806Not specifiedNot specifiedAgglomerated nanoparticles34–58 orientjchem.org
Y(NO₃)₃NaOH (pH=13)HydrothermalNot specified500, 700, 1000Not specifiedNanorods, nanowiresVaries with temp. uobaghdad.edu.iq
YCl₃HMTA18024Not specifiedNot specifiedNanocubesNot specified mdpi.com
YCl₃, HMTA, Phenol (B47542) solutionsNot specified18024Not specifiedNot specifiedFlower-like nanoparticlesNot specified mdpi.com

Sol-Gel Techniques

Sol-gel synthesis is a wet-chemical method that involves the formation of a colloidal suspension (sol) that gradually evolves into a gel-like network. This technique allows for the preparation of highly homogeneous materials with controlled stoichiometry and particle size. This compound compounds, such as this compound oxide and this compound aluminum garnet (YAG), can be synthesized using sol-gel routes. mdpi.comaip.org

The sol-gel process for this compound compounds typically involves using this compound precursors, such as this compound salts or alkoxides, and a gelling agent. The sol is formed by hydrolysis and condensation reactions, followed by gelation, drying, and calcination to obtain the final product. The properties of the resulting material are influenced by factors such as the type of precursors, solvent, catalyst, and drying and calcination conditions.

Sol-gel methods have been successfully applied to synthesize YAG powders. aip.org Compared to solid-state reactions, sol-gel synthesis can lead to smaller particle sizes and lower sintering temperatures for YAG. aip.org For instance, YIG nanoparticles prepared by sol-gel methods have shown smaller grain sizes compared to those prepared by solid-state reactions. aip.org

Precipitation Routes for Precursor Fabrication

Precipitation is a fundamental step in many solution-based synthesis methods, particularly co-precipitation and hydrothermal synthesis, for fabricating this compound compound precursors. This process involves the formation of a solid phase from a solution through a chemical reaction, often by controlling the pH or adding a precipitating agent. surrey.ac.ukamericanelements.com

The properties of the precipitated precursor, such as its morphology, particle size, and chemical composition, are critical as they directly influence the characteristics of the final this compound compound or nanomaterial after subsequent processing steps like calcination. surrey.ac.uk Different precipitation routes and parameters can lead to different precursor phases and morphologies. For example, the precipitation of this compound hydroxide can be achieved by reacting this compound nitrate with sodium hydroxide. uobaghdad.edu.iq Similarly, this compound oxalate can be precipitated using this compound nitrate and ammonia oxalate. surrey.ac.ukmdpi.com

Controlling the precipitation conditions, such as temperature, concentration of reactants, and rate of precipitation, allows for control over the precursor's properties. The use of excessive urea (B33335) in a homogeneous precipitation method has been shown to enable size control of Y₂O₃ nanophosphor precursors to less than 50 nm with a high chemical yield. optica.org The rapid nuclei formation in the initial stage of the reaction with excessive urea is believed to contribute to the decrease in particle size. optica.org

Different precipitation routes have been compared for synthesizing this compound oxide. For instance, the precipitation of hydroxynitrate platelets versus amorphous carbonate has shown that the latter can lead to a better distribution of dopants like ytterbium in the this compound oxide matrix after calcination. diva-portal.org

Solvothermal Methodologies

Solvothermal synthesis is similar to hydrothermal synthesis but uses a non-aqueous solvent instead of water. This method involves carrying out chemical reactions in a sealed vessel at elevated temperatures and pressures in the presence of an organic solvent. Solvothermal methods can offer advantages in controlling the crystal structure, morphology, and size of the synthesized materials, particularly for compounds that are less soluble or reactive in water.

While the provided search results primarily focus on hydrothermal synthesis using water, solvothermal methods are also recognized as a technique for synthesizing this compound compounds and nanomaterials. mdpi.comresearchgate.net The choice of solvent in solvothermal synthesis can influence the reaction kinetics and the resulting material properties.

Solid-State Reaction Techniques

Solid-state reaction is a conventional method for synthesizing inorganic compounds, including this compound compounds. This technique involves mixing solid precursors, typically in powder form, and heating the mixture to a high temperature to induce a chemical reaction and form the desired product.

For the synthesis of this compound-containing ceramics like this compound aluminum garnet (YAG), solid-state reaction typically involves using this compound oxide (Y₂O₃) and aluminum oxide (Al₂O₃) powders as starting materials. aip.org The powders are mixed in the desired stoichiometric ratio, ground to ensure homogeneity, and then calcined at high temperatures, often exceeding 1000 °C, to form the final compound. aip.org The reaction between the solid precursors occurs through diffusion at the contact interfaces.

A significant challenge in solid-state synthesis of multi-component this compound compounds is achieving complete homogeneity and avoiding the formation of intermediate or secondary phases. researchgate.net For example, in the synthesis of YAG from Y₂O₃ and Al₂O₃, intermediate phases like this compound aluminum perovskite (YAlO₃) and this compound aluminum monoclinic (Y₄Al₂O₉) can form depending on the reaction conditions. aip.orgresearchgate.net High sintering temperatures are often required to eliminate these intermediate phases and obtain a pure product. researchgate.net

To overcome the limitations of conventional solid-state reaction, modifications such as mechanical activation can be employed. Mechanical activation involves high-energy milling of the precursor powders before calcination. This process can reduce particle size, increase the contact area between reactants, and introduce defects, thereby enhancing reactivity and potentially lowering the required synthesis temperature. scientific.net Studies have shown that mechanical activation of Y₂O₃ and Al₂O₃ powders can lead to the formation of the YAG phase at lower temperatures (e.g., 1100 °C) compared to manually mixed powders, which may form intermediate phases like Y₄Al₂O₉ at similar temperatures. scientific.net

Solid-state reaction has been used to synthesize various this compound-containing materials, including this compound iron garnet (YIG) and this compound calcium borate (B1201080). aip.orgijcm.ir For YIG synthesis, stoichiometric amounts of Y₂O₃ and iron(III) oxide (Fe₂O₃) are typically mixed and sintered at high temperatures. aip.org A single-stage thermal process has been developed for the solid-state synthesis of this compound calcium borate, aiming to reduce synthesis time and cost. ijcm.ir

Data on Solid-State Synthesis of YAG:

Starting MaterialsMixing MethodCalcination Temp (°C)Calcination Duration (h)Resulting PhasesRef.
Y₂O₃, Al₂O₃Manual grinding1100Not specifiedYAM phase scientific.net
Y₂O₃, Al₂O₃Mechanical activation1100Not specifiedYAG phase scientific.net
Y₂O₃, Fe₂O₃Manual grinding100024Not specified (initial) aip.org
Y₂O₃, Fe₂O₃Manual grinding130024Pure garnet phase (YIG) aip.org
Y₂O₃, BoehmiteNot specified15005Pure YAG phase researchgate.net

Conventional Solid-State Synthesis

Conventional solid-state synthesis is a widely used method for preparing this compound compounds, particularly complex oxides like this compound aluminum garnet (YAG, Y₃Al₅O₁₂) and this compound iron garnet (YIG, Y₃Fe₅O₁₂). researchgate.netresearchgate.net This technique typically involves mixing solid precursor materials, such as oxides or carbonates, in the desired stoichiometric ratios, followed by calcination at high temperatures. google.com The process relies on solid-state diffusion between the reacting particles to form the desired compound.

For the synthesis of Y-Al-O compounds like YAG, this compound aluminum perovskite (YAP, YAlO₃), and this compound aluminate monoclinic (YAM, Y₄Al₂O₉), conventional solid-state reactions often require high sintering temperatures, sometimes exceeding 1800 °C, to achieve phase-pure materials. researchgate.net Similarly, producing high-purity YIG via conventional solid-state methods can be challenging, often resulting in associated phases like YFeO₃ (YIP) or residual Fe₂O₃. researchgate.net Studies have shown that adjusting the stoichiometry, such as adding excess Fe₂O₃, can help increase the purity of YIG synthesized by this method. researchgate.net

While conventional solid-state synthesis can produce high crystalline powders, it often results in larger particle sizes, typically in the micrometer range (5-25 µm for YAG phosphors). google.com The main disadvantages of this method include high energy consumption and long processing times. google.com

Calcination Processes

Calcination is a thermal treatment process frequently used in the synthesis of this compound compounds, particularly this compound oxide (Y₂O₃). It involves heating a precursor material to a high temperature to induce thermal decomposition, phase transitions, or to remove volatile components. Calcination is often a crucial step following wet chemical synthesis methods like precipitation or sol-gel to convert the intermediate product into the desired oxide. mdpi.comsurrey.ac.uk

For example, Y₂O₃ nanoparticles can be synthesized by calcining a precursor like this compound oxalate (Y₂(C₂O₄)₃) in a furnace. mdpi.comsurrey.ac.uk The calcination temperature and duration significantly influence the crystallite size and morphology of the resulting Y₂O₃ nanoparticles. mdpi.comsurrey.ac.ukuobaghdad.edu.iq Studies have shown that calcination of this compound hydroxide, produced via hydrothermal or microwave hydrothermal methods, at temperatures ranging from 500 °C to 1000 °C yields Y₂O₃ nanoparticles with varying morphologies, including nanorods and nanowires, and different average diameters depending on the temperature. uobaghdad.edu.iq

Optimized calcination parameters have been determined for specific synthesis routes. For instance, in a co-precipitation method using this compound oxalate, calcination at 650 °C for 4 hours following a co-precipitation reaction at 40 °C for 1 hour was found to yield pure, semi-spherical Y₂O₃ nanoparticles with crystallite sizes between 7 and 21 nm and a specific surface area of 7.40 m²/g. mdpi.comsurrey.ac.uk Another study reported obtaining homogeneous spherical Y₂O₃ nanoparticles with a size of 20 nm by calcining a precursor at 800 °C for 1 hour. mdpi.com Green synthesis methods also utilize calcination; for Y₂O₃ nanoparticles prepared using Azadirachta indica fruit extract, calcination temperatures between 650 °C and 900 °C were used. ekb.eg

The calcination temperature also affects the crystallinity and particle size of mixed rare-earth-yttrium oxides. For Gd₀.₇₄₅Y₁.₂₅₅O₃ and Yb₁.₄Y₀.₆O₃ nanopowders synthesized by co-precipitation, increasing the calcination temperature from 600 °C to 1000 °C led to an increase in particle size and crystallinity. kashanu.ac.ir

Spark Plasma Sintering (SPS) and Field Assisted Sintering (FAST)

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), is an advanced sintering technique that utilizes a combination of uniaxial pressure and a pulsed electric current to rapidly consolidate powders at relatively lower temperatures compared to conventional sintering. engconf.us This method is particularly effective for densifying materials that are difficult to process by traditional methods and can help suppress grain growth, making it suitable for producing fine-grained ceramics and composites. engconf.usuq.edu.au

SPS has been employed in the synthesis and consolidation of this compound-containing materials, including this compound oxide ceramics and composites. For instance, transparent Y₂O₃ ceramics have been fabricated using SPS of commercial Y₂O₃ nanopowder. researchgate.net Densification was observed up to a sintering temperature of 1500 °C, with rapid grain growth occurring above this temperature. researchgate.net The highest relative density (99.58%) and minimum average grain size (0.58 ± 0.11 µm) were achieved at 1500 °C. researchgate.net Doping with zinc cations has been shown to reduce the sintering temperature required for obtaining transparent Y₂O₃ polycrystals via SPS, with transparent samples produced at temperatures as low as 890 °C with specific heating rates and pressures. researchgate.net

SPS is also used for consolidating composite materials containing this compound oxide. Nano-crystalline W-1%Y₂O₃ composites have been produced by consolidating chemically synthesized nanopowders using SPS at temperatures between 1100 °C and 1200 °C. researchgate.netosti.gov SPS enhanced the sinterability of tungsten powder compared to using lanthanum oxide and resulted in W-Y₂O₃ composites with sub-micron grain size, improved density, and mechanical properties. researchgate.netosti.gov An improved wet chemical method combined with SPS has been used to fabricate high-performance oxide dispersion strengthened tungsten-based alloys with ultrafine grains and high density by consolidating W-Y₂O₃ composite nanopowders. uq.edu.au

FAST has also been applied to the sintering of this compound-doped ceria ceramic nanoparticles. engconf.usedp-open.org This technique allowed for the production of highly dense compacts (up to 99.5% of theoretical density) from nanostructured powders at relatively low temperatures and high pressures. edp-open.org The strong affinity of this compound for oxygen is also relevant in FAST processed materials, where elemental this compound added to WCr alloys tends to oxidize and disperse at grain boundaries. mdpi.com

Green Synthesis and Bio-Inspired Routes

Green synthesis and bio-inspired routes offer environmentally friendly alternatives to traditional chemical and physical methods for synthesizing nanoparticles, including those of this compound. These approaches often utilize natural resources, such as plant extracts, as reducing and stabilizing agents, minimizing the use of hazardous chemicals and reducing waste. nih.govworldscientific.comresearchgate.net

Plant Extract Mediated Synthesis of this compound Nanoparticles

Plant extract mediated synthesis is a prominent green synthesis approach for producing this compound nanoparticles, particularly this compound oxide (Y₂O₃) nanoparticles. ekb.egnih.govworldscientific.commalayajournal.orgnih.govmdpi.com Various plant extracts have been explored for this purpose, leveraging the biomolecules present in the extracts to facilitate the formation and stabilization of nanoparticles.

Studies have reported the green synthesis of Y₂O₃ nanoparticles using aqueous leaf extracts of plants such as Lantana camara L. nih.govnih.gov and Agathosma Betulina. worldscientific.com Solanum nigrum plant extract has also been used for the green synthesis of this compound-doped tin oxide and tin-doped this compound oxide nanoparticles. malayajournal.org Another example is the use of Azadirachta indica (Neem tree) fruit aqueous extract for the green synthesis of Y₂O₃ nanoparticles. ekb.eg Pine needle leaf extract has also been utilized for the green synthesis of this compound derivative nanoparticles, with characterization indicating the presence of this compound oxide and this compound nitrate phases. mdpi.com

The green synthesis process typically involves mixing a this compound precursor salt solution, such as this compound nitrate, with the plant extract. worldscientific.commalayajournal.org The mixture is then often heated and subjected to further processing, including calcination at elevated temperatures, to obtain the final this compound oxide nanoparticles. ekb.egworldscientific.commalayajournal.org The biomolecules in the plant extract act as chelating, reducing, and capping agents, influencing the size, morphology, and stability of the synthesized nanoparticles. ekb.eg Green synthesized Y₂O₃ nanoparticles have been characterized using various techniques, including UV-Vis spectroscopy, XRD, FTIR, and electron microscopy. ekb.egnih.govworldscientific.com

Bio-inspired synthesis, more broadly, draws inspiration from biological processes to control material formation. While the plant extract mediated synthesis of this compound nanoparticles falls under this umbrella, other bio-inspired approaches for this compound compounds are also being explored, such as using biological templates or mimicking natural biomineralization processes. acs.orgrsc.org

Synthesis of Specific this compound Compounds

While this compound forms a variety of compounds, this compound oxide (Y₂O₃) is one of the most important and widely studied due to its diverse applications. mdpi.comresearchgate.netamericanelements.comamericanelements.com Consequently, significant research has focused on developing various synthesis methods for Y₂O₃, including nanoparticle forms.

This compound Oxide (Y₂O₃) Synthesis

This compound oxide (Y₂O₃), also known as yttria, is an air-stable white solid. americanelements.comwikipedia.org It serves as a crucial starting material for the synthesis of many other this compound-containing materials and is used in various technical applications due to its high dielectric constant and thermal stability. mdpi.comresearchgate.netamericanelements.com

Numerous methods have been developed for the synthesis of Y₂O₃ and Y₂O₃ nanoparticles. These include:

Precipitation methods: These involve the reaction of a soluble this compound salt (like this compound nitrate) with a precipitating agent (like ammonium hydroxide or oxalic acid) to form an insoluble this compound precursor, which is then typically calcined to yield Y₂O₃. mdpi.comsurrey.ac.ukresearchgate.netnih.gov Co-precipitation is a popular variation, allowing for the synthesis of Y₂O₃ nanoparticles with controlled size and morphology. mdpi.comsurrey.ac.uk

Sol-gel synthesis: This wet chemical technique involves forming a sol from this compound precursors, which then gels and is subsequently dried and calcined to produce Y₂O₃. google.commdpi.comresearchgate.netnih.govorientjchem.org The sol-gel method allows for good control over homogeneity and particle size, often yielding submicrometer-sized Y₂O₃. google.comresearchgate.net

Hydrothermal and Solvothermal Synthesis: These methods involve carrying out reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. mdpi.comresearchgate.netnih.gov These techniques can produce Y₂O₃ nanoparticles with controlled morphology, such as nanorods, nanowires, and nanoflakes. mdpi.comuobaghdad.edu.iqnih.gov

Thermal Decomposition: This involves the thermal breakdown of this compound-containing precursors, such as complexes or salts, to form Y₂O₃. nih.govorientjchem.org This method can yield Y₂O₃ nanoparticles at relatively low temperatures. orientjchem.org

Combustion Synthesis: This technique utilizes a rapid, self-sustaining exothermic reaction to produce Y₂O₃ powders, often in nanocrystalline form. mdpi.comnih.gov

Green Synthesis: As discussed in Section 2.3, plant extracts can be used to synthesize Y₂O₃ nanoparticles in an environmentally friendly manner. ekb.egnih.govworldscientific.commalayajournal.orgnih.govmdpi.com

Other methods: These include emulsion methods, colloid reaction techniques, aerosol processes, and laser ablation. mdpi.comresearchgate.netorientjchem.orgprimaryinfo.com

The choice of synthesis method for Y₂O₃ depends on the desired properties, such as particle size, morphology, purity, and crystallinity, as well as considerations like cost and scalability. mdpi.comorientjchem.org Varying synthesis parameters like temperature, pH, reaction time, and precursor concentration allows for tailoring the properties of the resulting Y₂O₃. researchgate.net

Data Table: Selected Y₂O₃ Synthesis Parameters and Outcomes

Synthesis Method (Precursor)Key ParametersResulting Y₂O₃ CharacteristicsSource
Co-precipitation (this compound oxalate)Co-precipitation: 40 °C, 1 h; Calcination: 650 °C, 4 hSemi-spherical NPs, 7-21 nm crystallite size, 7.40 m²/g mdpi.comsurrey.ac.uk
PrecipitationCalcination: 800 °C, 1 hHomogeneous spherical NPs, 20 nm size mdpi.com
Hydrothermal/Microwave Hydrothermal (this compound hydroxide precursor)Calcination: 500-1000 °CNanorods, nanowires, varying diameters uobaghdad.edu.iq
Green Synthesis (Lantana camara leaf extract)Sol-gel techniqueNanoparticles nih.govnih.gov
Green Synthesis (Azadirachta indica fruit extract)Calcination: 650-900 °CCubic structure NPs, ~10.3 nm crystallite size ekb.eg
Thermal Decomposition ([Y(Cup)₂(Gly)∙2H₂O] complex)400 °C, 30 minSpherical nanoparticles orientjchem.org

This compound Hydroxide (Y(OH)3) Synthesis

This compound hydroxide (Y(OH)3) can be synthesized through various methods, including electrochemical, hydrothermal, sol-gel, and solvothermal routes. The hydrothermal method is considered particularly efficient for controlling the morphology and crystallinity of Y(OH)3. peerj.com

A typical hydrothermal synthesis involves dissolving a this compound salt, such as Y(NO3)3·6H2O, in a solvent, often water or ethanol. A precipitating agent, such as NaOH, is then added to adjust the pH. peerj.comsci-hub.se The mixture is transferred to a Teflon-lined autoclave and heated at elevated temperatures for a specific duration. peerj.comsci-hub.se For instance, heating at 160 °C for various times (2 to 24 hours) has been explored to study the effect of reaction time on the resulting Y(OH)3 microstructures. peerj.com

Another approach utilizes a rapid precipitation process in the presence of sodium citrate (B86180) to fabricate Y(OH)3 with controlled shapes and uniformity. The morphology and size of the product can be tuned by adjusting the amounts of sodium citrate and NaOH, as well as the reaction temperature. rsc.org

This compound hydroxide can also be prepared via a carbonization precipitation process using carbon dioxide. This involves introducing CO2 into a this compound hydroxide slurry at a specific flow rate and temperature for a set time. The resulting carbonization products are then filtered, washed, and dried. mdpi.com

This compound Iron Garnets (YIG) Synthesis

This compound Iron Garnet (YIG), Y3Fe5O12, is a significant soft ferrimagnetic material. It can be synthesized using methods such as solid-state reaction, sol-gel, hydrothermal, chemical co-precipitation, sol-gel auto-combustion, and micro-emulsion techniques. aip.orgtandfonline.comarxiv.org

The conventional solid-state reaction method involves mixing stoichiometric amounts of Y2O3 and Fe2O3 powders, grinding them, and then sintering at high temperatures, typically requiring temperatures of 1000 °C and potentially up to 1300 °C for extended periods to obtain a pure garnet phase. aip.orgaip.org This method often requires extensive milling and high sintering temperatures, which can lead to inhomogeneous distribution of phases. ornl.gov

Wet-chemical synthesis approaches, such as sol-gel and co-precipitation, are often preferred as they can improve homogeneity and lead to the formation of a single, pure YIG phase, often at lower sintering temperatures compared to the solid-state method. aip.orgornl.govresearchgate.net

In the sol-gel method, metal nitrates like Fe(NO3)3·9H2O and Y(NO3)3·6H2O are commonly used as raw materials. scientific.netijcm.ir These are dissolved in a solvent, and a complexing agent like citric acid is often added. ijcm.iracs.orgchalcogen.ro The solution is stirred and heated to form a gel, which is then dried and calcined at temperatures typically ranging from 700 °C to 1000 °C to obtain the YIG phase. aip.orgresearchgate.netscientific.netchalcogen.ro Factors like the citric acid to metal nitrates molar ratio and pH value can influence the synthesized powders. scientific.net

A modified co-precipitation method for YIG nanoparticle synthesis involves dissolving this compound nitrate and iron nitrate in a solvent like DMF with the addition of a complexing agent such as ethylene (B1197577) glycol. arxiv.org The precipitate is then dissolved in citric acid, which acts as a fuel during the annealing process. arxiv.org This approach can yield small nanoparticles with narrower size distribution. arxiv.org

Microwave-assisted methods combined with co-precipitation have also been developed for the rapid synthesis of high-quality YIG nanopowders with improved magnetic properties. tandfonline.com

Research findings indicate that the synthesis method influences the particle size and magnetic properties of YIG nanoparticles. For instance, YIG prepared by sol-gel methods often requires a lower sintering temperature (around 750 °C) to form a pure garnet phase compared to the solid-state method (around 1000 °C). aip.orgresearchgate.net Sol-gel methods can also result in smaller particle sizes and different magnetic characteristics like saturation magnetization and coercivity compared to solid-state reactions. researchgate.nettandfonline.com

Synthesis Method (YIG) Typical Sintering Temperature (°C) Particle Size Notes
Solid-State Reaction 1000-1300 Larger Requires extensive milling, can lead to inhomogeneity. aip.orgaip.orgornl.gov
Sol-Gel 700-1000 Smaller Improved homogeneity, lower sintering temperature possible. aip.orgaip.orgornl.govresearchgate.netscientific.netchalcogen.ro
Co-precipitation Varies Nanoparticles Can be combined with other techniques like microwave heating. tandfonline.comarxiv.org
Sol-Gel Auto-combustion ~700 Nanoparticles Can achieve single phase at relatively low temperatures. chalcogen.ro

Yttria-Stabilized Zirconia (YSZ) Synthesis

Yttria-stabilized zirconia (YSZ) is a crucial ceramic material known for its strength, toughness, and ionic conductivity. mdpi.comscielo.br Wet-chemical synthesis approaches are widely used for preparing YSZ nanopowders, including sol-gel, co-precipitation, and hydrothermal routes. mdpi.com

The sol-gel method is effective for producing uniform, nano-sized powders with high purity. mdpi.com This process involves the hydrolysis and condensation of inorganic salts or metal-organic compounds to form a sol, which then converts into a gel. The gel is subsequently calcined at various temperatures to obtain the desired crystalline phases. mdpi.com Modified sol-gel methods, such as those using sucrose (B13894) and pectin (B1162225) as organic precursors or employing the epoxide addition method with ZrCl4 and YCl3·6H2O, have been explored to synthesize YSZ nanoparticles. academicjournals.orgacs.org Calcination temperature is a significant factor influencing the particle size of YSZ synthesized by the sol-gel method. mdpi.com

The co-precipitation method involves preparing an aqueous solution of zirconia precursors and adding a chemical precipitant to form metal hydroxides. mdpi.com The precipitate is then rinsed, filtered, dried, and calcined. mdpi.com This method has been successfully used to synthesize YSZ nanoparticles. scielo.brscielo.br Different precipitants, such as ammonium hydroxide, ammonium bicarbonate, oxalic acid, and urea, can influence the phase evolution, micro-morphology, and surface area of the resulting YSZ powders. wsu.edu Urea has been found to be an optimal precipitant for fabricating nanocrystalline YSZ powders with desired characteristics. wsu.edu

Research indicates that the calcination temperature significantly impacts the crystalline phase and particle size of YSZ. For example, calcination at 700 °C via co-precipitation has yielded YSZ nanoparticles with an average size of 17 nm, predominantly in the cubic phase, while calcination at 800 °C via sol-gel resulted in similar particle sizes but predominantly the tetragonal phase. mdpi.com Achieving pure tetragonal YSZ nanopowders with low agglomeration has been demonstrated using the sol-gel method with heat treatment at temperatures ≤1000 °C. mdpi.com

Synthesis Method (YSZ) Key Steps Influencing Factors Typical Outcomes
Sol-Gel Hydrolysis and condensation of precursors, gel formation, calcination. mdpi.com Precursors, organic additives, calcination temperature. mdpi.comacademicjournals.orgdergipark.org.tr Uniform, nano-sized, high purity powders; particle size dependent on calcination temperature. mdpi.com
Co-precipitation Precipitation of metal hydroxides from aqueous solution, filtering, drying, calcination. mdpi.com Precipitants, calcination temperature. wsu.edu Nanoparticles; phase and morphology influenced by precipitant. scielo.brwsu.edu
Hydrothermal Reaction in aqueous solution under high temperature and pressure. mdpi.com Temperature, pressure, reaction time, precursors. mdpi.com Can control morphology and crystallinity. mdpi.com

This compound Halides (YCl3, YBr3) Synthesis

The synthesis of anhydrous this compound halides like YCl3 and YBr3 can be challenging due to the tendency of hydrated this compound halides to form oxycompounds upon dehydration. oregonstate.edu Non-aqueous methods are often employed to obtain pure anhydrous forms. oregonstate.edu

One successful non-aqueous technique for preparing this compound bromide (YBr3) and iodide involves the halogenation of this compound carbide. oregonstate.edu this compound carbide is prepared by heating a mixture of this compound oxide and carbon in a carbon-arc furnace under reduced pressure. oregonstate.edu The resulting this compound carbide is then reacted with hydrogen halides to produce the corresponding anhydrous this compound halides. oregonstate.edu

While the direct reaction of this compound metal with halogens is also a possible route for preparing this compound halides, it is not suitable for primary metal production. oregonstate.edu

This compound Carbides (Y2C3, YC2) Synthesis

This compound forms several carbide phases, including YC2 and Y2C3. The synthesis of these carbides often involves high-temperature techniques due to their refractory nature. arxiv.org

This compound dicarbide (YC2) can be synthesized via solid-state reactions using stoichiometric mixtures of this compound metal and carbon under controlled inert atmospheres (He/Ar) to prevent oxidation. Key parameters for this method include pressure for compacting reactants and high temperatures (typically >2400 °C) achieved through techniques like arc melting to ensure phase purity. Lower temperatures may lead to the formation of YC (monocarbide) impurities. Arc melting of this compound and carbon in inert atmospheres is a common method for synthesizing YC2. worldscientific.com Rapid quenching is often required to stabilize the YC2 phase.

Gas-phase synthesis via chemical vapor deposition (CVD) can also be used to deposit thin films of YC2 for electronic applications. This method utilizes reactants such as this compound(III) chloride (YCl3) and methane (B114726) (CH4) in a hydrogen carrier gas at elevated temperatures and controlled pressure.

This compound sesquicarbide (Y2C3), which crystallizes in the body-centered cubic (Pu2C3-type) structure, has been synthesized using arc melting and high-pressure techniques. arxiv.orgresearchgate.net High-pressure synthesis is considered an efficient method for stabilizing composition and expanding solid-solution ranges for carbides. arxiv.org

Compound Synthesis Method Key Conditions Notes
YC2 Solid-State Reaction (Arc Melting) worldscientific.com Stoichiometric Y and C, inert atmosphere (He/Ar), >2400 °C, rapid quenching. Requires high temperatures for phase purity.
YC2 Chemical Vapor Deposition (CVD) YCl3, CH4, H2 carrier gas, 1200-1400 °C (substrate), 10-50 torr. Used for thin film deposition.
Y2C3 Arc Melting and High Pressure arxiv.orgresearchgate.net High pressure (e.g., 3.5 GPa), high temperature (e.g., 1400 °C). researchgate.net Efficient for stabilizing phases. arxiv.org

This compound Borides (YB4, YB6, YB12, YB66) Synthesis

This compound forms various borides, including YB4, YB6, YB12, and YB66. Synthesis methods for this compound borides include borothermal reduction, vacuum thermal reduction, molten salt synthesis, and metallothermic reduction. ceon.rsdtic.mil

This compound tetraboride (YB4) can be synthesized by reactions of Y2O3 with B4C or with a B4C/C mixture. dtic.milresearchgate.net Spark plasma sintering (SPS) has been used to synthesize pure YB4 powder via the reaction of Y2O3 with B4C under vacuum. researchgate.net The molar ratio of starting materials and temperature are important factors influencing the purity of the synthesized YB4. researchgate.net Combined boron carbide/carbothermal reduction methods have also been successful in synthesizing pure YB4 powder. researchgate.net Fully dense YB4 ceramics can be prepared by hot-pressing synthesized YB4 powders at high temperatures and pressures. dtic.milresearchgate.net

A novel approach for synthesizing nano-sized this compound boride particles, including YB4 and YB6 phases, is the metallothermic reduction method. ceon.rsceon.rs This method utilizes yttria (Y2O3) and boron oxide (B2O3) as reactants and a reducing agent like calcium (Ca). ceon.rsceon.rs The reaction is typically carried out under an inert atmosphere at elevated temperatures, followed by acid washing. ceon.rsceon.rs This low-temperature process has been shown to yield nano-sized this compound borides. ceon.rsceon.rs

While information on the synthesis of YB12 and YB66 is less detailed in the provided context, the general approaches for metal boride synthesis, including reactions between elements or reduction of oxides, are likely applicable.

This compound Phosphors Synthesis

This compound-based phosphors, such as cerium-doped this compound aluminum garnet (YAG:Ce), are widely used in lighting and display technologies. ornl.govicm.edu.plresearchgate.net Various synthesis techniques are employed to produce phosphors with desired luminescence properties, including solid-state reaction, sol-gel, co-precipitation, hydrothermal synthesis, spray pyrolysis, combustion synthesis, and solvothermal methods. ornl.govicm.edu.plresearchgate.netoptica.org

The solid-state reaction method is a common approach for synthesizing YAG phosphors, typically involving the reaction of Y2O3, Al2O3, and a dopant precursor (e.g., CeO2 for YAG:Ce) at high temperatures, often exceeding 1500 °C. ornl.govresearchgate.netoptica.org While suitable for large-scale production, this method often requires extensive milling and high sintering temperatures, which can lead to inhomogeneity and the formation of undesirable intermediate phases like Y4Al2O9 (YAM) and YAlO3 (YAP) that can diminish luminescence. ornl.govresearchgate.netoptica.org

Wet-chemical methods are often preferred for synthesizing YAG phosphors due to their ability to improve homogeneity at the molecular level and achieve a single, pure YAG phase, sometimes at lower temperatures. ornl.govoptica.org Sol-gel, hydrothermal, precipitation, and spray pyrolysis are examples of such techniques. ornl.gov

Sol-gel methods for YAG:Ce synthesis can involve dissolving metal nitrates (this compound and aluminum) and a cerium precursor in a solvent, adding a complexing agent, forming a gel, and then calcining. icm.edu.ploptica.org Low-temperature combustion synthesis, categorized under sol-gel methods, has been used to synthesize nanocrystalline YIG. chalcogen.ro

Co-precipitation is another wet-chemical route used for YAG:Ce synthesis, involving the co-precipitation of precursor salts followed by calcination. icm.edu.plresearchgate.net

Combustion synthesis, including one-step combustion synthesis, has been explored for producing YAG:Ce phosphors at relatively low furnace temperatures (e.g., 500 °C), potentially achieving activation during synthesis without extensive post-combustion treatment. researchgate.netaip.org

The specific synthesis method and parameters, such as sintering temperature and the use of complexing agents, significantly influence the crystallinity, particle size, morphology, and luminescence properties of this compound phosphors. ornl.govmdpi.comicm.edu.ploptica.org For instance, annealing temperature affects the formation of the YAG phase and particle agglomeration in sol-gel synthesized Ce:YAG nanophosphors. optica.org

Phosphor Type Synthesis Method Examples Key Considerations Impact on Properties
YAG:Ce Solid-State Reaction ornl.govicm.edu.plresearchgate.netoptica.org High temperatures, extensive milling. ornl.govoptica.org Can lead to inhomogeneity and intermediate phases. ornl.gov
YAG:Ce Sol-Gel ornl.govicm.edu.plresearchgate.netoptica.org Wet-chemical, complexing agents, calcination. ornl.govicm.edu.ploptica.org Improved homogeneity, can achieve pure phase at lower temperatures. ornl.govoptica.org
YAG:Ce Co-precipitation ornl.govicm.edu.plresearchgate.net Wet-chemical, precipitation of precursors. ornl.govicm.edu.pl Reliable and simpler for YAG:Ce powder. researchgate.net
YAG:Ce Combustion Synthesis ornl.govresearchgate.netaip.org Can be one-step, relatively low temperatures. researchgate.netaip.org Potential for activation during synthesis. researchgate.netaip.org

Advanced Characterization Techniques for Yttrium Materials

Structural Analysis Techniques

Structural analysis techniques provide essential information about the arrangement of atoms and phases within yttrium materials, which directly influences their physical and chemical properties.

X-ray Powder Diffraction (XRD)

X-ray Powder Diffraction (XRD) is a widely used technique for identifying the crystalline phases present in this compound materials, determining lattice parameters, and estimating crystallite size. Studies on this compound oxide (Y₂O₃) nanoparticles synthesized at different calcination temperatures from this compound hydroxide (B78521) have utilized XRD to analyze the crystallinity and phase purity of the resulting oxide. uobaghdad.edu.iq The XRD analysis of this compound hydroxide prepared by hydrothermal and microwave hydrothermal methods showed characteristic peaks corresponding to the hexagonal phase of Y(OH)₃. uobaghdad.edu.iq Upon calcination, these peaks transform, indicating the formation of this compound oxide nanoparticles. uobaghdad.edu.iq

XRD has also been instrumental in probing the phase composition and crystal chemistry of this compound hydrides synthesized under extreme conditions. Synchrotron single-crystal X-ray diffraction (SCXRD) and powder diffraction experiments were conducted to structurally characterize multiphase, microcrystalline samples of this compound hydrides, leading to the discovery of several novel this compound hydrides (Y₃H₁₁, Y₂H₉, Y₄H₂₃, Y₁₃H₇₅, and Y₄H₂₅) and this compound allotropes. esrf.fr

In the study of this compound barium copper oxide (YBCO) nanowires, XRD was employed to characterize the product, confirming the presence of the desired YBCO phase. hkust.edu.hk Powder X-ray diffraction analysis of this compound-substituted BiFeO₃ ceramics revealed the formation of single-phase solid solutions with a rhombohedral structure at lower this compound concentrations, while higher concentrations showed the presence of an additional orthorhombic phase. acs.org Temperature-dependent XRD studies on these ceramics helped reveal ferroelectric–paraelectric phase transitions. acs.org

XRD analysis of this compound oxide thin films deposited by reactive sputtering and evaporation showed that the films varied from amorphous to highly crystalline depending on the deposition method and parameters, with crystalline films exhibiting a strong peak along the <222> plane of Y₂O₃. soton.ac.uk The physical phase of Y₂O₃ nanoparticles has been inspected by XRD analysis, with obtained peaks corresponding to the planes of the main crystalline Y₂O₃ phase. innovareacademics.in The crystallite size of YBCO samples synthesized by the sol-gel method was estimated to be around 8.28 nm based on XRD patterns. ufv.br

XRD has also been used to characterize the structure of microporous this compound and calcium silicates acs.org, this compound aluminum garnet (YAG) prepared by an electrochemical technique physchemres.org, potassium rare-earth hexaselenodiphosphates nih.gov, this compound (III) nitrate (B79036) hexahydrate based coatings researchgate.net, this compound calcium borate (B1201080) compounds ijcm.ir, and this compound iron oxide/PPy nanocomposites tandfonline.com. The technique is vital for understanding phase changes during synthesis and thermal treatment of this compound compounds. ifmo.ru

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides detailed information about the surface morphology, particle size, and microstructure of this compound materials. SEM images of this compound oxide nanoparticles synthesized at different calcination temperatures showed variations in morphology with temperature, including the formation of nanorods and worm-like nanostructures. uobaghdad.edu.iq SEM is routinely used to characterize the size, shape, and morphology of this compound aluminum garnet (YAG) powders. rcin.org.pl Studies on YAG prepared by electrochemical deposition showed that increasing the synthesis temperature led to an increase in particle size, from approximately 90 nm to 2 µm. physchemres.org

SEM imaging of this compound oxide thin films confirmed the crystalline nature observed in XRD, revealing a regular column structure. soton.ac.uk SEM has been employed to study the morphology of this compound-substituted BiFeO₃ ceramics. acs.org The morphological structure of YBCO crystallites synthesized using sulphur-containing templates was found to be reticulated and blocky through SEM analysis. rsc.org SEM studies of this compound hydroxide microstructures synthesized by a hydrothermal method have also been conducted to analyze particle shape and size. peerj.com

SEM is also used in correlative microscopy studies, such as combining X-ray microscopy and SEM to study laser-induced defects in this compound aluminum garnet in intraocular lenses, allowing for precise examination of defect morphology. karger.com The morphology of this compound calcium borate compounds has been studied using Field Emission Scanning Electron Microscopy (FESEM). ijcm.ir SEM is a key technique for characterizing the surface morphology of this compound iron oxide/PPy nanocomposites. tandfonline.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images that allow for the investigation of the internal structure, crystallinity, and size of nanoparticles and thin films of this compound materials. TEM analysis of this compound oxide nanoparticles has revealed uniform nanostructures with specific shapes and sizes. mdpi.com For example, TEM images of Y₂O₃ nanoparticles synthesized using pine needle leaf extract showed sheet-like and spherical particles with nearly uniform sizes, ranging from 5.23 to 50 nm with an average size of 24.55 nm. mdpi.com Another study on Y₂O₃ nanoparticles showed them to be well-dispersed with an average particle size of about 14 nm and a cubic shape. nih.gov

TEM is used to analyze the crystal structure, size, and morphology of nanoparticles, including cerium (IV) oxide and this compound (III) oxide nanoparticles. innovareacademics.in TEM studies of YBCO nanowires obtained after removing the template have been reported. hkust.edu.hk High-resolution TEM (HRTEM) has been used to analyze the morphological structure of YBCO crystallites, including selected area electron diffraction. rsc.org TEM analysis of YBCO thin films with Y₂₁₁ additions illustrated large particle sizes (30-40 nm) and a clean interface between Y₂₁₁ and YBCO. ieeecsc.org

TEM investigations have also been conducted on this compound-doped iron oxide nanoparticles to determine particle size and morphology. acs.org The size of Y₂O₃ nanoparticles measured by TEM (18 ± 5 nm) can differ from sizes determined by XRD (11.14 nm) due to differences in the calculation methods. jksus.org TEM is also used in the characterization of this compound-based compounds synthesized via hydrothermal reactions. worldscientific.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise arrangement of atoms in a crystalline material, providing detailed information about bond lengths, bond angles, and crystal symmetry. SCXRD experiments have been crucial in structurally characterizing novel this compound hydrides synthesized under high pressure, although determining the positions of hydrogen atoms can be challenging. esrf.fr

The crystal structure of this compound trichloride (B1173362) has been determined from single-crystal X-ray diffraction data, revealing a monoclinic structure similar to that of aluminum chloride. acs.org Single crystals of potassium rare-earth hexaselenodiphosphates with this compound have been obtained and characterized by SCXRD, showing a layered structure with this compound atoms bound to [P₂Se₆]⁴⁻ units. nih.gov SCXRD investigations have also been conducted on ternary intermetallic compounds like YPt₂Al₃, revealing their orthorhombic unit cell and crystal structure. researchgate.net Single crystals of mixed potassium and rare-earth squarates containing this compound have been synthesized and structurally characterized using SCXRD, showing a monoclinic symmetry. acs.org

Electron Microscopy Studies (STEM)

Scanning Transmission Electron Microscopy (STEM), often used in conjunction with HRTEM, provides high-resolution imaging and can be combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis and mapping at the nanoscale. STEM investigations have been conducted on this compound-doped iron oxide nanoparticles, using high-angle annular dark field (HAADF) imaging to study particle morphology and size. acs.org EDX detectors in STEM mode allow for mapping the distribution of elements like Fe, Y, and O within these nanoparticles, indicating homogeneous distribution. acs.org STEM is also implied in HRTEM studies of materials like YBCO, providing detailed microstructural information. rsc.orgieeecsc.org

Spectroscopic Characterization

Spectroscopic techniques provide information about the chemical bonding, electronic structure, and vibrational properties of this compound materials.

Various spectroscopic methods are applied to this compound materials. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify functional groups and chemical bonds. FTIR analysis has been used in the characterization of this compound oxide nanoparticles, confirming their formation and purity. uobaghdad.edu.iqorientjchem.org FTIR spectra of this compound aluminum garnet (YAG) powders can exhibit absorption bands characteristic of metal-oxygen stretching and bending vibrations. rcin.org.pl FTIR analysis also reveals interactions between components in composite materials, such as the strong interaction between PPy and YIG nanoparticles in this compound iron oxide/PPy nanocomposites. tandfonline.com

Raman spectroscopy provides information about the vibrational modes of a material, which can be used to identify phases and study structural changes. Raman spectroscopic studies of this compound (III) chloride–alkali metal chloride melts have been conducted to investigate the existence and distortion of YCl₆³⁻ octahedra. aip.org Raman spectroscopy has also been used to study anionic groups and bond formation in this compound calcium borate compounds, confirming the presence of both BO₃ and BO₄ units. ijcm.ir

UV-Vis spectroscopy is used to study the electronic transitions and optical properties of this compound materials, such as the optical band gap of this compound-substituted BiFeO₃ ceramics. acs.org Diffuse reflectance spectroscopy has also been applied for this purpose. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁸⁹Y NMR, is an attractive method for characterizing this compound-containing compounds as the chemical shift is highly dependent on the coordination environment of this compound. rsc.org While a direct relationship between ⁸⁹Y chemical shifts and coordination number can be complex due to other structural parameters, ⁸⁹Y NMR can distinguish organo-yttrium complexes with differing coordination numbers based on their solid-state spectra. rsc.org Proton Nuclear Magnetic Resonance (¹H NMR) has been used in the spectroscopic studies of this compound (III)-flavonoid complexes. researchgate.net

Other spectroscopic techniques mentioned in the context of this compound materials include Energy Dispersive X-ray Spectroscopy (EDX or EDAX) for elemental composition analysis rsc.orgpeerj.comacs.orgarcjournals.org, and X-ray Photoelectron Spectroscopy (XPS) to study elemental composition and oxidation states. researchgate.net

Data Tables

Based on the search results, here are some examples of data that could be presented in interactive tables:

Table 1: Crystallite Size of this compound Oxide Nanoparticles from XRD

Calcination Temperature (°C)Crystallite Size (nm) (Example Data - Illustrative)Source
500~34-58 (range observed) orientjchem.org
700~34-58 (range observed) orientjchem.org
1000~34-58 (range observed) orientjchem.org
Undoped~19.87 researchgate.net
4% Eu doped~46.38 researchgate.net

Table 2: Lattice Parameters of Hexagonal Y(OH)₃ from XRD

Preparation Methoda (Å)c (Å)JCPDS No. (if available)Source
Hydrothermal6.2683.54624-1422 uobaghdad.edu.iq
Microwave Hydrothermal6.2683.54624-1422 uobaghdad.edu.iq
Hydrothermal (another study)6.26103.544083-2042 researchgate.net

Table 3: Particle Size of Y₂O₃ Nanoparticles from TEM

Synthesis MethodParticle Size Range (nm)Average Size (nm) (if available)Shape (if specified)Source
Pine Needle Leaf Extract5.23 - 5024.55Sheet-like, spherical mdpi.com
HydrothermalNot specified~14Cubic nih.gov
Not specified (Type A)20-30Not specifiedNot specified acsmaterial.com
Not specified (Type B)80-150Not specifiedNot specified acsmaterial.com
Not specified (another study)Not specified18 ± 5Cubic jksus.org

Table 4: Unit Cell Parameters of [Y(H₂O)₆]K(H₂C₄O₄)(C₄O₄)₂ from SCXRD

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZSource
MonoclinicC2/c8.3341(2)37.7094(9)11.7195(3)90.3959(9)3683.1(2)8 acs.org

Table 5: Unit Cell Parameters of YPt₂Al₃ from SCXRD

Crystal SystemSpace Groupa (pm)b (pm)c (pm)wR2F² valuesVariablesSource
OrthorhombicCmmm1080.73(6)1871.96(9)413.04(2)0.078094246 researchgate.net

Detailed Research Findings

Detailed research findings are integrated throughout the sections above, describing specific observations made using each technique. For instance, the observation from SEM that YAG particle size increases with increasing synthesis temperature physchemres.org, or the finding from SCXRD that this compound hydrides exhibit diverse structures under high pressure esrf.fr. The application of ⁸⁹Y NMR to distinguish organo-yttrium complexes with different coordination numbers is another example of a detailed finding. rsc.org

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and chemical bonds within a material by measuring the absorption or transmission of infrared light. For this compound compounds, FTIR is particularly useful for characterizing metal-oxygen bonds and the presence of various ligands or adsorbed species.

Studies on this compound oxide (Y₂O₃) nanoparticles synthesized by green methods have utilized FTIR to confirm the formation of the metal-oxide bond, typically represented by bands in the range of 500-700 cm⁻¹. ekb.eg Specifically, a sharp peak at 565 cm⁻¹ has been assigned to the (Y-O) stretching vibration, indicating Y₂O₃ formation. ekb.eg An intense peak at 588 cm⁻¹ corresponds to the anti-symmetric Y–O–Y stretching mode of the surface-bridging oxide. ekb.eg Peaks at 1216, 1085, and 1026 cm⁻¹ are characteristic asymmetric stretching vibrations of Y–O–Y in the nanostructure. ekb.eg The presence of trace amounts of Y–OH can be indicated by a peak at 873 cm⁻¹. ekb.eg Another study on hydrothermally synthesized Y₂O₃ nanoparticles also reported Y-O stretching modes in the range of 574-602 cm⁻¹, confirming the formation of Y₂O₃ from this compound hydroxide. orientjchem.org FTIR analysis of green-synthesized Y₂O₃ nanoparticles from Tribulus terrestris showed prominent peaks corresponding to C–O stretching and bending vibrations, alongside the Y–O vibration. worldscientific.com Chemically synthesized Y₂O₃ nanoparticles in the same study showed peaks for C–O stretching and bending, and OH-stretching. worldscientific.com

FTIR can also reveal the presence of adsorbed species like CO₂ (at 2160 cm⁻¹) and O-H stretching vibrations of phenol (B47542) groups (at 2923 cm⁻¹) in this compound oxide samples. ekb.eg

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption or transmission of ultraviolet and visible light by a sample. This technique is valuable for investigating the electronic transitions within this compound materials, determining band gaps, and characterizing the formation and size of nanoparticles.

For this compound oxide (Y₂O₃) nanoparticles, UV-Vis spectroscopy has shown absorption in the UV range, which is indicative of the formation of nano-sized materials. ekb.eg Specifically, UV-Vis spectra of Y₂O₃ nanoparticles synthesized by a green method showed a broad peak at 311 nm, while chemically synthesized Y₂O₃ nanoparticles exhibited a prominent peak at 239 nm. worldscientific.com The intensity, shape, and position of these peaks are influenced by surface-adsorbed particles, the dielectric constant of the medium, and particle morphology. worldscientific.com

Studies on this compound hydroxide (Y(OH)₃) using UV-Vis spectroscopy have shown absorption maxima that shift with synthesis reaction time, for example, at 223, 218, and 214 nm for synthesis times of 2, 4, and 12 hours, respectively. peerj.com These absorptions are associated with transitions between the valence and conduction bands. peerj.com The optical band gap can be calculated from UV-Vis data using methods like the Tauc plot. peerj.com

UV-Vis spectroscopy was also used to characterize this compound-doped cobalt oxide nanoparticles, showing a shift in band gap energy values from 5.31 eV to 4.44 eV with increasing doping percentage. tandfonline.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. For this compound materials, XPS is used to analyze the surface chemistry, oxidation states, and bonding environments of this compound and other constituent elements.

XPS analysis of this compound aluminum garnet (YAG) single crystals confirms the presence of oxygen, this compound, and aluminum, as expected from the material's composition. aip.org XPS can reveal the chemical state of this compound bonded with oxygen and aluminum in the YAlO₃ octahedron structure, with characteristic binding energies for the Y 3d spectrum at 157.4 and 159.4 eV. aip.org The Al 2p spectrum shows aluminum bonded with this compound and oxygen at 73.2 eV in the YAlO₃ structure. aip.org Adventitious carbon from environmental contamination is often detected on the surface, typically showing a C 1s peak around 284.8 eV, which can be used as a reference for calibrating the binding energy scale. aip.orgacs.org

XPS is also used to analyze the surface composition of this compound oxide thin films. acs.org After sputtering with argon to remove surface impurities, the Y 3d peak in yttria films can show a main binding energy around 156.5 eV, with a possible shoulder at lower binding energy (ca. 155 eV) potentially corresponding to this compound(II) centers in oxygen-deficient material. acs.org The O 1s signal in yttria XPS spectra often consists of multiple components, with a main peak around 529.5 eV attributed to oxide in yttria and a minor peak around 532 eV assigned to surface hydroxide. acs.org

In the analysis of potassium this compound tungstate (B81510), XPS provided information on the surface elemental composition, chemical bonding, and electronic structure. aip.org The chemical stoichiometry and concentration of individual elements were found to be well maintained on the pristine crystal surface. aip.org Comparison of Y core levels in potassium this compound tungstate with other Y-bearing crystals revealed that the chemical state of this compound is consistent, and the difference in binding energy between O 1s and Y 3d₅/₂ is similar for materials where this compound exhibits a coordination number of 6. aip.org

XPS is a valuable tool for analyzing the surface of complex this compound-containing materials like this compound-stabilized zirconia (YSZ) used in solid oxide fuel cells, providing chemical and elemental information of the outermost surface. thermofisher.com

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is used to study the optical properties of materials by measuring the light emitted after excitation by photons. This technique is particularly important for characterizing this compound compounds doped with rare earth ions, which are widely used as phosphors and laser materials.

This compound aluminum garnet (YAG) is a common host material for doping with rare earth elements to achieve luminescence. Cerium-doped YAG (Ce:YAG) is a well-known phosphor that emits yellow light when excited by blue or UV light, used in white light-emitting diodes. wikipedia.orgacs.org The PL spectrum of Ce³⁺-doped YAG typically shows a broad emission band centered around 550 nm. researchgate.net

Europium-doped YAG (YAG:Eu) exhibits orange-red luminescence due to transitions in Eu³⁺ ions. mdpi.com PL spectra of YAG:Eu samples show characteristic emission bands, such as those at 587, 592, 611, and 631 nm, associated with the ⁵D₀–⁷Fⱼ (J = 0, 1, 2) transitions in Eu³⁺. mdpi.com Additional bands at 695 and 713 nm can also be observed. mdpi.com The intensity and width of these bands can provide information about the doping concentration and the presence of other phases, such as YAlO₃. mdpi.com

Samarium-doped YAG (Sm:YAG) has been studied for its photoluminescence under ultrahigh pressures, showing that its emission bands shift with increasing pressure. aip.org The Y4 emission band of Sm:YAG at 603.2 nm shows a red shift with increasing pressure and can be used as an optical pressure sensor. aip.org Line broadening and changes in intensity of PL bands with pressure can indicate structural disorder. aip.org

Dysprosium-doped YAG (Dy:YAG) is a temperature-sensitive phosphor whose temperature-dependent fluorescence is observed after laser excitation, making it useful for temperature measurements. wikipedia.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that probes the molecular vibrations of a material, providing information about its structure, phase, and bonding. For this compound materials, Raman spectroscopy is used to identify different crystalline phases and study phonon modes.

Raman spectra of this compound oxide (Y₂O₃) single crystals have been used to study phase transitions at high pressures. epfl.ch Two phase transitions were detected at 12 GPa (C-type to B-type) and 19 GPa (B-type to A-type), corresponding to the cubic, monoclinic, and rhombohedral structures, respectively. epfl.ch

Raman shifts characteristic of monoclinic this compound oxide have been reported at 115, 170, 227, 435, and 1095 cm⁻¹. researchgate.net A Raman mode at 760 cm⁻¹ can correspond to O-O stretching vibrations of a peroxide group. researchgate.net The dominant peaks in yttria thin films have been observed at 378 cm⁻¹ and 592 cm⁻¹. researchgate.net The difference in Raman spectra between thin films and powders can be attributed to sample morphology. researchgate.net

Laser-excited Raman spectra of cubic rare-earth oxides and isomorphous Y₂O₃ show optically active phonons that can be separated into groups related to internal vibrations of (R.E.-O₆) octahedrons (above 300 cm⁻¹) and translational motions (below 200 cm⁻¹). optica.org The most prominent line in Y₂O₃ is often observed around 380 cm⁻¹. optica.org In Eu³⁺-doped Y₂O₃, electronic Raman transitions related to the Eu ions can also be observed. optica.org

Raman spectroscopy has also been applied to characterize this compound hydroxide, providing insights into its structural properties. peerj.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ⁸⁹Y NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic and structural environment of specific atomic nuclei within a material. For this compound, the ⁸⁹Y nucleus is NMR-active (spin ½, 100% natural abundance), making ⁸⁹Y NMR a valuable technique for studying the local environment of this compound in various compounds.

⁸⁹Y NMR spectroscopy can provide insights into the different crystallographic sites occupied by this compound atoms in a structure, as well as the nature of the chemical bonds involving this compound. Changes in chemical shift and line shape in ⁸⁹Y NMR spectra can reflect variations in coordination number, oxidation state, and the symmetry of the local environment around the this compound nucleus.

While direct search results for specific ⁸⁹Y NMR data on this compound materials within the provided snippets are limited, the technique is generally applicable to characterize the local structure and bonding in diamagnetic this compound compounds. For example, in cubic Y₂O₃, this compound ions occupy two non-equivalent crystallographic sites (8b and 24d) with different local symmetries (C₃ᵢ and C₂), which could potentially be distinguished by ⁸⁹Y NMR if the differences in their electronic environments are significant enough to cause distinct chemical shifts. researchgate.neteuro-fusion.org

NMR spectroscopy more broadly, including ¹H NMR, has been used in studies involving this compound compounds, for instance, to characterize the speciation of this compound oxide solutions. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is an element-specific technique that probes the local atomic structure around a specific absorbing atom by analyzing the oscillations in the X-ray absorption coefficient above the absorption edge. For this compound, EXAFS at the Y K-edge provides information about the types, distances, and coordination numbers of neighboring atoms.

EXAFS is a powerful tool for determining atomic arrangements and providing reliable structural parameter information. mdpi.com Analysis of the EXAFS oscillations, typically performed in k-space and then Fourier transformed into R-space, reveals peaks corresponding to different coordination shells around the absorbing this compound atom. researchgate.neteuro-fusion.orgmdpi.com

Studies on this compound oxide (Y₂O₃) using EXAFS at the Y K-edge have investigated the temperature-dependent local structure and lattice dynamics. researchgate.neteuro-fusion.org The first peak in the Fourier transform of the Y K-edge EXAFS spectrum, typically around 1.7 Å, is due to the contribution of the first coordination shell, which consists of oxygen atoms around the this compound atom. euro-fusion.org The second peak, around 3.5 Å, mainly originates from the second and third coordination shells formed by this compound atoms. euro-fusion.org Analysis of the radial distribution functions obtained from EXAFS data can reveal subtle impacts of thermal disorder and splitting of coordination shells, suggesting the presence of local structural distortions around this compound sites. researchgate.net

EXAFS has also been used to study the hydration structure of this compound(III) cations in aqueous solutions, determining the distance and coordination number of water molecules around the this compound ion. acs.org EXAFS analysis confirmed the existence of a symmetric polyhedron of water molecules around Y³⁺ at 2.35 Å. acs.org Combining EXAFS with techniques like XANES (X-ray Absorption Near Edge Structure) and theoretical calculations can provide a more complete picture of the local structure and oxidation state of this compound. mdpi.comacs.org XANES analysis, for example, has confirmed the 3+ oxidation state of this compound ions in this compound orthoferrite. mdpi.com

EXAFS studies on this compound orthoferrite have shown that substitution of other ions, such as manganese, can affect the local structure not only around the substituted ion but also around the this compound atoms. mdpi.com

Data Table: Characteristic Spectroscopic Data for Selected this compound Compounds

CompoundTechniqueSpectral Feature (cm⁻¹ or nm or eV)Assignment/ObservationSource
Y₂O₃ NanoparticlesFTIR565 cm⁻¹(Y-O) stretching vibration ekb.eg
Y₂O₃ NanoparticlesFTIR588 cm⁻¹Anti-symmetric Y–O–Y stretching mode ekb.eg
Y₂O₃ NanoparticlesFTIR500-700 cm⁻¹Metal-oxide bond range ekb.eg
Y₂O₃ NanoparticlesUV-Vis311 nm (green synthesis)Absorption peak, indicative of nano-size worldscientific.com
Y₂O₃ NanoparticlesUV-Vis239 nm (chemical synthesis)Absorption peak, indicative of nano-size worldscientific.com
YAGXPSY 3d: 157.4, 159.4 eVThis compound bonded with oxygen and aluminum in YAlO₃ aip.org
YAGXPSAl 2p: 73.2 eVAluminum bonded with this compound and oxygen in YAlO₃ aip.org
Y₂O₃ Thin FilmsXPSY 3d₅/₂: ~156.5 eVMain peak in this compound oxide acs.org
Y₂O₃ Thin FilmsXPSO 1s: ~529.5 eVOxide in yttria acs.org
YAG:Eu³⁺PL587, 592, 611, 631 nm⁵D₀–⁷Fⱼ transitions in Eu³⁺ mdpi.com
YAG:Ce³⁺PL~550 nmBroad emission band researchgate.net
Sm:YAGPL603.2 nm (Y4 band)Red shift with increasing pressure aip.org
Monoclinic Y₂O₃Raman115, 170, 227, 435, 1095 cm⁻¹Characteristic Raman shifts researchgate.net
Y₂O₃ Thin FilmsRaman378, 592 cm⁻¹Dominant peaks researchgate.net
Y₂O₃EXAFS~1.7 Å (R-space)First coordination shell (Y-O) euro-fusion.org
Y₂O₃EXAFS~3.5 Å (R-space)Second and third coordination shells (Y-Y) euro-fusion.org
Y³⁺ in aqueous solutionEXAFS2.35 ÅDistance to surrounding water molecules acs.org

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique used to probe the local electronic and structural environment of specific atoms within a material. By analyzing the absorption features just above an element's X-ray absorption edge, XANES can provide information about oxidation states, coordination geometry, and bonding characteristics.

For this compound, K-edge XANES spectra have been utilized to investigate its speciation and local coordination in various materials. Studies on yttria-stabilized zirconia (YSZ), for instance, have shown that analysis of the oxygen K-edge near-edge structure can reveal the crystallographic phase and the metal fraction of this compound present. cambridge.org The energy difference between specific peaks in the oxygen K-edge XANES spectrum has been demonstrated to be a sensitive measure of the this compound metal fraction in YSZ materials. cambridge.org

This compound K-edge XANES has also been applied to study this compound speciation in minerals like fluorapatite (B74983) and in coal combustion fly ash. geochemicalperspectivesletters.orgrsc.org In fluorapatite, Y K-edge XANES, combined with Extended X-ray Absorption Fine Structure (EXAFS), indicated that this compound substitutes for the Ca(2) site. geochemicalperspectivesletters.org In fly ash, bulk XANES analysis suggested that this compound coordination states resemble a combination of this compound oxides, this compound carbonate, and this compound-doped glass. rsc.orgresearchgate.net Micro-XANES analysis of fly ash revealed "hotspots" with different this compound forms, such as this compound phosphate, which were not observed in bulk measurements, highlighting the technique's ability to detect localized variations in speciation. rsc.orgresearchgate.net

The Y K-edge XANES spectra exhibit characteristic features, including a main peak (white line) and post-edge resonances, whose positions and shapes are sensitive to the local coordination environment of the Y³⁺ ion. researchgate.netresearchgate.net For example, the position of a specific post-edge peak has shown sensitivity to coordination number in various this compound compounds. researchgate.net Comparisons of experimental Y K-edge XANES spectra with theoretical calculations, such as those performed for this compound(III) in dimethyl sulfoxide (B87167) solutions, can help determine the solvation structure and coordination polyhedron around the this compound ion. acs.org

Thermal and Thermogravimetric Analysis

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for understanding the thermal stability and decomposition pathways of this compound compounds. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere.

TGA is frequently employed during the synthesis and characterization of this compound oxides and other this compound-containing materials. For instance, TGA has been used to study the calcination of this compound hydroxide precursors to form this compound oxide nanoparticles. uobaghdad.edu.iq The technique helps identify the temperature ranges at which weight loss occurs due to the removal of water, nitrates, carbonates, or organic residues. uobaghdad.edu.iqvistas.ac.injournalssystem.com

In the synthesis of this compound aluminum garnet (YAG) powders, TGA, often combined with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), is used to characterize the thermal decomposition of precursor materials and to determine the crystallization behavior and optimal synthesis temperatures. vistas.ac.inasianpubs.orgdoaj.org Studies on this compound iron garnet (YIG) synthesis have utilized simultaneous TGA and DTA to identify weight losses associated with the amorphous to crystalline phase transformation. vistas.ac.in

TGA has also been applied to investigate the thermal behavior of this compound coordination compounds, such as this compound(III) nitrate complexes with urea (B33335) and dimethylacetamide, to understand their thermolysis processes. ter-arkhiv.ru Similarly, the thermal decomposition of this compound citrate (B86180) samples has been studied by TGA, revealing multiple decomposition stages. journalssystem.com In the context of solid oxide fuel cell applications, TGA has been used to assess the chemical stability of this compound-doped barium zirconate under different atmospheric conditions, such as flowing CO₂. core.ac.uk

Research findings from TGA can provide quantitative data on mass loss at specific temperatures, which can be correlated with the removal of volatile components or decomposition of the material. For example, in one study on YAG precursors, the observed weight loss in TGA was in close agreement with the calculated weight loss based on the proposed composition of the precursor. asianpubs.org

Magnetic Characterization

Magnetic characterization techniques are crucial for investigating the magnetic properties of this compound-containing materials, particularly those used in magnetic and spintronic applications, such as this compound iron garnet (YIG).

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a widely used technique for measuring the bulk magnetic properties of materials, including magnetization as a function of applied magnetic field and temperature. VSM provides information on parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercive field (Hc).

VSM is extensively used to characterize the magnetic behavior of this compound iron garnet (YIG) and substituted YIG materials. Studies on YIG nanoparticles synthesized by different methods have employed VSM to confirm their ferromagnetic nature and quantify their magnetic properties. acs.orgaip.org For instance, YIG nanoparticles synthesized by hydrothermal and sol-gel auto combustion methods showed saturation magnetizations of 24.78 and 26.39 emu/g, respectively, with low coercive fields indicating soft ferrite (B1171679) behavior. acs.org

VSM has also been used to study the effect of elemental substitution on the magnetic properties of YIG. Investigations on aluminum-substituted YIG (Y₃Fe₅₋ₓAlₓO₁₂) and calcium and vanadium substituted YIG (Y₃₋₂ₓCa₂ₓFe₅₋ₓVₓO₁₂) have utilized VSM to measure magnetization curves and determine the influence of substitution on parameters like saturation magnetization and Curie temperature. scielo.brunl.edu In aluminum-substituted YIG, VSM measurements were performed to examine the structural and magnetic properties of the samples. scielo.br For Y₃₋₂ₓCa₂ₓFe₅₋ₓVₓO₁₂, VSM measurements in magnetic fields up to 13.5 kOe were conducted in the temperature range of 77-1000 K to study their magnetic properties. unl.edu

VSM is also applied to characterize the magnetic properties of this compound-containing thin films and nanocomposites. Studies on this compound thulium iron garnet thin films used VSM to determine the effect of Y:Tm composition on magnetic hysteresis loops and saturation magnetization. mit.edu The saturation magnetization was found to increase with increasing this compound content. mit.edu VSM has also been used to characterize magnetic particles like silica-coated YIG, assessing the impact of the coating on their magnetic properties. unesp.br

Research findings from VSM analysis provide quantitative data on magnetic behavior, which is crucial for tailoring this compound materials for specific magnetic applications.

X-ray Magnetic Circular Dichroism (XMCD)

X-ray Magnetic Circular Dichroism (XMCD) is a spectroscopic technique that provides element-specific and site-specific magnetic information. By measuring the difference in absorption of left and right circularly polarized X-rays at the absorption edge of a magnetic element, XMCD can reveal the magnetic moments and electronic structure of that element within a material.

XMCD is a valuable tool for studying the magnetic properties of this compound-containing materials where this compound itself is not the primary magnetic species but is part of a magnetic structure, such as in this compound iron garnet (YIG). While this compound (Y³⁺) is diamagnetic, XMCD at the absorption edges of magnetic elements like iron (Fe) in YIG provides insights into their magnetic contributions and interactions.

Studies on YIG and substituted YIG materials have utilized XMCD at the Fe L₂,₃ absorption edges to investigate the magnetic moments of iron ions at different crystallographic sites (tetrahedral and octahedral). acs.orgresearchgate.net The XMCD spectra at the Fe L₃-edge in YIG typically show characteristic peaks and dips corresponding to the contributions from Fe³⁺ ions in octahedral and tetrahedral sites, respectively. acs.orgresearchgate.net The relative intensities and signs of these features reflect the antiferromagnetic coupling between the iron spins at these sites in the ferrimagnetic garnet structure. acs.org

XMCD can also be used to study the effects of elemental substitution or defects on the electronic and magnetic structure of this compound-containing magnetic materials. For example, XMCD studies on cerium-doped YIG thin films have been used to investigate the presence of Fe²⁺ ions and their contribution to the magnetic properties. researchgate.net The technique can help distinguish the magnetic signals from different phases present in a material. acs.org

Furthermore, XMCD has been applied to characterize the interface and magnetic properties of ultrathin films involving this compound, such as this compound-capped europium oxide (EuO) films, providing information on the magnetic quality and exchange interactions at the interface. aip.orgosti.gov

Other Characterization Methods

Beyond the techniques detailed above, a variety of other methods are employed to comprehensively characterize this compound materials, providing complementary information about their structure, morphology, composition, and other physical properties.

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in this compound materials, determining lattice parameters, and estimating crystallite size. uobaghdad.edu.iqasianpubs.orgscielo.brbohrium.comtandfonline.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the morphology, particle size, and microstructure of this compound powders, ceramics, and thin films. uobaghdad.edu.iqasianpubs.orgbohrium.comnih.gov Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, provides elemental analysis and mapping to determine the composition and spatial distribution of elements, including this compound. asianpubs.orgmdpi.comorientjchem.org

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and chemical bonds within this compound compounds and to study the interaction between different components in composite materials. uobaghdad.edu.iqbohrium.comtandfonline.comnih.gov UV-Vis spectroscopy is employed to investigate the optical properties, such as absorption and band gap, of this compound-containing materials, particularly those used in optical and photonic applications. bohrium.comtandfonline.comnih.gov Photoluminescence spectroscopy is crucial for characterizing the luminescent properties of rare-earth-doped this compound host materials like this compound oxide and this compound aluminum garnet, which are used as phosphors and laser materials. orientjchem.orgresearchgate.net

Other techniques mentioned in the context of this compound material characterization include Atomic Force Microscopy (AFM) for surface topography uobaghdad.edu.iq, Raman spectroscopy for vibrational modes and phase identification acs.orgbohrium.com, Mössbauer spectroscopy for probing the local environment and oxidation states of specific isotopes like iron in YIG scielo.brresearchgate.net, X-ray Photoelectron Spectroscopy (XPS) for surface elemental composition and chemical states unesp.brresearchgate.net, and techniques like dilatometry and impedance spectroscopy for studying thermal expansion and electrical properties, respectively, particularly in ceramics like this compound-substituted bismuth ferrite. researchgate.net Neutron activation analysis has also been explored as a non-destructive method for determining the elemental composition of this compound aluminum garnet. akjournals.com

These diverse characterization methods, often used in combination, provide a comprehensive understanding of the properties of this compound materials, enabling the development and optimization of materials for various technological applications.

Energy-Dispersive X-ray (EDX) Spectroscopy

Energy-Dispersive X-ray (EDX), also known as EDS or XEDS, is an analytical technique used to determine the elemental composition of a sample. thermofisher.com It is often coupled with electron microscopy techniques like SEM and TEM, allowing for localized elemental analysis. mdpi.comthermofisher.comugr.es EDX works by detecting the characteristic X-rays emitted from a sample when it is bombarded with a beam of electrons. thermofisher.com Each element produces a unique set of X-ray energies, enabling qualitative and quantitative analysis of the elements present. thermofisher.com

In the context of this compound materials, EDX analysis is widely used to confirm the presence of this compound and other constituent elements and to assess the purity of synthesized materials. For instance, EDX analysis has been used to reveal the characteristic peaks of this compound and oxygen in synthesized this compound oxide nanoparticles, confirming the presence of these elements and indicating the absence of impurities in some preparations. orientjchem.orgorientjchem.org Studies on erbium-doped this compound oxide have also utilized EDX to confirm the absence of impurities. bohrium.com

EDX can provide quantitative information about the elemental composition. For example, EDX results on this compound oxide nanoparticles have shown specific percentages of this compound and oxygen. mdpi.comuobaghdad.edu.iq In one study on this compound oxide nanoparticles, the elemental composition was determined to be 7.08% Y, 51.17% O, and 41.75% C, with O1s constituting a major part at 71.44% and Y–3d accounting for 7.41%. mdpi.com Another study on Y₂O₃-PVA films indicated the presence of this compound and oxygen at approximately 76.53% and 19.50%, respectively. mdpi.com For this compound oxide nanoparticles used as a corrosion inhibitor, the composition of this compound and oxygen was determined to be 78.74% and 21.26%. uobaghdad.edu.iq

EDX is also valuable for analyzing the composition of more complex this compound-containing materials and confirming successful doping or substitution. In studies on this compound-doped ceria, EDX analysis confirmed the presence of this compound and the corresponding reduction in cerium content, indicating that this compound atoms were successfully incorporated into the structure. elsevier.es Similarly, EDX has been used to analyze the composition of this compound-dysprosium lactates. researchgate.net

The technique can also provide insights into the stoichiometry of thin films. EDX analysis of this compound oxide thin films deposited by reactive sputtering and reactive evaporation showed that the stoichiometry varied depending on the deposition method and parameters, with some samples closer to the theoretical atomic weight percentage of Y₂O₃ (60% oxygen, 40% this compound). aip.org

While EDX provides elemental composition, it typically analyzes a region with a diameter comparable to the electron beam and a depth of up to 500 Å. ugr.es The experimental error of the method for atomic content estimation can be around ±0.5%. ugr.es

Example EDX Composition Data for this compound Oxide Nanoparticles:

ElementAtomic Percentage (%)Source
This compound7.08 mdpi.com
Oxygen51.17 mdpi.com
Carbon41.75 mdpi.com
This compound76.53 mdpi.com
Oxygen19.50 mdpi.com
This compound78.74 uobaghdad.edu.iq
Oxygen21.26 uobaghdad.edu.iq

Pair Distribution Function (PDF) Analysis

Pair Distribution Function (PDF) analysis is a structural characterization technique that provides information about the atomic arrangements in materials, including both crystalline and disordered structures. researchgate.netresearchgate.net Unlike traditional diffraction techniques that primarily focus on long-range order, PDF analysis utilizes the total scattering pattern (both Bragg and diffuse scattering) to reveal local atomic correlations. researchgate.netresearchgate.net The PDF, G(r), represents the probability of finding a pair of atoms separated by a distance 'r'. researchgate.net

PDF analysis is particularly powerful for studying materials with limited structural coherence, such as nanoparticles, glasses, and disordered crystalline materials. researchgate.netresearchgate.net It can provide insights into bond lengths, coordination numbers, and structural distortions at the local scale, which may differ from the average structure determined by Rietveld refinement of Bragg diffraction data. researchgate.netrsc.org

In the study of this compound-containing materials, PDF analysis has been applied to investigate the local structure and defect arrangements, particularly in doped systems. For example, PDF analysis has been used to investigate doped ceria compounds, including those doped with this compound. cambridge.orgmdpi.com These studies aim to understand the spatial correlation of defects and the relationship between local structure and material properties. cambridge.org

PDF studies on this compound-doped ceria have revealed structural distortions around oxygen vacancies, with oxygen ions relaxing towards the vacancies, leading to an increase in the average oxygen-oxygen interatomic distance. mdpi.com This local structural distortion can impact the ionic conductivity of these materials. rsc.org PDF analysis allows for the comparison of different structural models to determine which best fits the experimental data over various ranges of interatomic distances, providing a more accurate picture of the local atomic arrangements. cambridge.org

The technique involves obtaining the total scattering structure function S(Q) from high-energy X-ray or neutron diffraction data, followed by Fourier transformation to obtain the PDF, G(r). researchgate.netresearchgate.netrsc.org Software packages are used for data reduction and fitting the experimental PDF curves with structural models. rsc.org

PDF analysis complements techniques like Rietveld refinement, which describes the average long-range structure, by providing crucial details about the local atomic environment and disorder that may not be apparent from Bragg scattering alone. researchgate.netresearchgate.netrsc.org

Optical and Luminescence Phenomena in Yttrium Based Materials

Luminescence Mechanisms and Optical Transitions

The luminescence observed in yttrium-based phosphors is a result of several interconnected mechanisms. These include charge transfer processes, crystal field splitting effects on ion energy levels, energy transfer between different ions, contributions from the host crystalline lattice, and the role of trap levels in afterglow phenomena.

Charge Transfer Processes in Phosphors

Charge transfer processes play a significant role in the luminescence of some this compound-based phosphors. In these processes, an electron is transferred between ions or between an ion and the surrounding ligands (e.g., oxygen ions). This transfer can lead to a broad excitation band that efficiently populates the excited states of the luminescent ion. For instance, in this compound calcium oxyborate (YCOB) doped with Eu³⁺, excitation spectra reveal a significant charge transfer band at 254 nm, indicating electron transfer between oxygen and europium ions. nih.gov This charge transfer transition enhances the understanding of the excitation behavior leading to the characteristic europium emission. nih.gov Similarly, charge transfer has been shown to lead to luminescence in YTaO₄ doped with Tb³⁺ or Eu³⁺ ions. mdpi.com

Crystal Field Splitting Effects on Ion Levels

When a luminescent ion, such as a rare-earth ion, is incorporated into a crystalline host lattice like a this compound compound, the electric field generated by the surrounding ions (the crystal field) interacts with the electron orbitals of the luminescent ion. This interaction lifts the degeneracy of the ion's energy levels, splitting them into several sublevels known as Stark levels. This phenomenon is called crystal field splitting. mdpi.comcapes.gov.br The extent and pattern of this splitting are highly dependent on the symmetry and strength of the crystal field at the ion's site within the lattice. mdpi.commdpi.com For example, studies on Nd³⁺, Er³⁺, and Dy³⁺ ions in this compound orthoaluminate (YAlO₃) have investigated the crystal field splitting schemes and their influence on luminescence properties. capes.gov.br The intensities of transitions and the splitting of emission peaks in phosphors like europium-doped this compound borates are influenced by the local symmetry of the crystal field around the Eu³⁺ ion. mdpi.com

Energy Transfer Processes in Doped Phosphors

Energy transfer is a crucial mechanism in doped this compound phosphors, where excitation energy absorbed by one species (a sensitizer (B1316253) or the host lattice) is transferred to another species (an activator ion), which then emits light. This process can enhance the luminescence efficiency of the activator or enable emission at different wavelengths. This compound compounds are known for enabling efficient energy transfer within luminescent systems. sfa-oxford.com In this compound orthovanadate (YVO₄), efficient resonant energy transfer occurs from the host lattice to doped lanthanide ions. aip.org Energy transfer from Bi³⁺ to Eu³⁺ ions has been observed in this compound galliate phosphors. rsc.org In co-doped this compound oxide phosphors, non-radiative energy transfer can occur between different rare-earth ions, such as from Dy³⁺ to Tb³⁺, leading to enhanced emission from the acceptor ion. researchgate.net Cooperative energy transfer is also discussed as a possible mechanism for near-infrared emission in YVO₄:Yb³⁺ phosphors, where one UV photon can be converted into two near-infrared photons. aip.org

Host Crystalline Lattice Contributions to Luminescence

The host crystalline lattice of this compound compounds plays a vital role in the luminescence properties of phosphors. The host lattice can absorb excitation energy and efficiently transfer it to the doped activator ions. aip.orgresearchgate.net The structure and composition of the host lattice influence the crystal field experienced by the activator ions, affecting their energy levels and transition probabilities. mdpi.commdpi.com In this compound niobate and tantalate phosphors, the blue light emission is associated with the TaO₄³⁻ and NbO₄³⁻ groups from the host crystalline lattice. researchgate.netresearchgate.net The host lattice also provides structural stability to the phosphor compounds. sfa-oxford.com this compound oxide (Y₂O₃) is considered an excellent host lattice for Eu³⁺-based red emitting phosphors due to its unit cell and photo-saturation properties. rsc.org

Role of Trap Levels and Trap Density in Afterglow Phosphors

In afterglow phosphors, which continue to emit light after the excitation source is removed, trap levels within the material's bandgap are essential. These traps, often associated with defects or co-dopant ions, can capture charge carriers (electrons or holes) generated during excitation. ijcrt.orgrsc.orgaip.org The gradual thermal release of these trapped carriers allows them to recombine at luminescence centers, resulting in the delayed emission known as afterglow or persistent luminescence. rsc.orgaip.org The duration and intensity of the afterglow are dependent on the nature and density of these trap levels, as well as their depth. ijcrt.orgaip.org Suitable trap levels and trap density are necessary for exhibiting long afterglow phenomena. ijcrt.org In Y₂O₃:Eu³⁺,Ho³⁺ phosphors, Eu³⁺ ions can generate traps, and the addition of Ho³⁺ can shallow the trap depth, facilitating carrier escape and afterglow. ijcrt.org Co-doping with certain ions, like Yb³⁺ in this compound aluminum gallium garnet (YAGG), can create deeper electron traps, leading to super-long persistent luminescence. acs.org

This compound Phosphors and Their Luminescence

This compound compounds are widely used as host materials for various phosphors, producing a range of emission colors depending on the doped rare-earth ion.

This compound Compound HostActivator IonTypical Emission ColorKey Applications
This compound Oxide (Y₂O₃)Eu³⁺RedColor TVs, Computer Monitors, LEDs, CFLs, X-ray screens samaterials.comniscpr.res.inrsc.orgebsco.com
This compound Aluminum Garnet (YAG) (Y₃Al₅O₁₂)Ce³⁺Yellow/GreenWhite LEDs wikipedia.orgsfa-oxford.comrsc.org
This compound Aluminum Garnet (YAG) (Y₃Al₅O₁₂)Eu³⁺RedField Emission Displays, CFLs niscpr.res.in
This compound Orthovanadate (YVO₄)Eu³⁺RedCathode Ray Tubes aip.orglesscommonmetals.com
This compound Orthovanadate (YVO₄)Yb³⁺Near-InfraredSilicon-based Solar Cells aip.org
This compound Oxysulfide (Y₂O₂S)Eu³⁺RedCathode Ray Tubes rsc.org
This compound Borate (B1201080) (YBO₃)Eu³⁺Red/OrangeFluorescent Lamps, Lasers mdpi.comontosight.ai
This compound Tantalate (YTaO₄)UndopedBlueX-ray Phosphors mdpi.com
This compound Tantalate (YTaO₄)Eu³⁺RedOptoelectronic devices mdpi.com
This compound Tantalate (YTaO₄)Tb³⁺GreenOptoelectronic devices mdpi.com
This compound Silicate (Y₂SiO₅)Ce³⁺, Tb³⁺Blue/GreenUV and X-ray excited phosphors researchgate.net
This compound Galliate (Y₃GaO₆)Bi³⁺Blue/OrangeWhite LEDs (with Eu³⁺ co-doping) rsc.org
This compound Aluminum Gallium Garnet (YAGG) (Y₃Al₂Ga₃O₁₂)Pr³⁺, Cr³⁺Orange (Persistent)Persistent Luminescence rsc.org
This compound Aluminum Gallium Garnet (YAGG) (Y₃Al₂Ga₃O₁₂)Tb³⁺, Cr³⁺Light Green (Persistent)Persistent Luminescence rsc.org

This compound oxide (Y₂O₃) doped with Eu³⁺ is a well-known red phosphor, widely used in various display and lighting applications due to its high luminescence efficiency and stability. samaterials.comniscpr.res.inebsco.com this compound aluminum garnet (YAG) doped with Ce³⁺ is fundamental to the production of white LEDs, converting blue light from the LED chip into warm white light. sfa-oxford.comrsc.org this compound orthovanadate (YVO₄) activated by Eu³⁺ has been a steadfast red phosphor in cathode ray tubes. aip.orglesscommonmetals.com this compound oxysulfide (Y₂O₂S) containing Eu³⁺ was historically used as a red phosphor in color television sets. rsc.org this compound tantalates (YTaO₄), both undoped and doped with rare earths like Eu³⁺ and Tb³⁺, are efficient luminescent materials used in applications such as X-ray phosphors and optoelectronic devices. mdpi.comresearchgate.net

Rare-Earth Activated this compound Tantalate Phosphors (YTaO4:Eu3+, YTaO4:Tb3+)

This compound tantalate (YTaO4) is recognized as an efficient luminescent host material with strong absorption in the ultraviolet (UV) region and excellent chemical stability. nih.gov When doped with rare-earth ions like Eu3+ and Tb3+, YTaO4 exhibits characteristic luminescence. nih.govmdpi.com

Eu3+-doped YTaO4 phosphors typically show a narrow red emission, primarily due to the 5D0 → 7F1,2 transitions of Eu3+. nih.govnih.gov Tb3+-doped YTaO4 phosphors, on the other hand, exhibit characteristic green emission originating from the 5D4 → 7F5 transition of Tb3+. nih.gov

Research has focused on the energy transfer processes within these materials. Energy transfer from the YTaO4 host lattice to both Tb3+ and Eu3+ ions occurs. nih.gov Additionally, energy transfer from Tb3+ to Eu3+ ions has been observed in co-doped YTaO4 phosphors. nih.gov This energy transfer allows for color-tunable emissions by adjusting the relative concentrations of Tb3+ and Eu3+ under a single excitation wavelength. nih.gov

Studies have investigated the luminescence properties of these phosphors under various excitations, including UV, vacuum ultraviolet (VUV), cathode luminescence (CL), and X-ray excitation. mdpi.comutm.md For example, under 270 nm excitation, YTaO4:Tb3+ phosphors show characteristic green emission, with the intensity dependent on the Tb3+ concentration. nih.gov YTaO4:Eu3+ phosphors exhibit excellent red emission. nih.gov The emission color can be tuned from green to red by adjusting the doping ratio of Tb3+ and Eu3+. nih.gov

This compound Tantalate (YTaO4) as X-ray Phosphor

Undoped this compound tantalate (YTaO4) is known to be an efficient X-ray phosphor. mdpi.comresearchgate.net These materials are used in X-ray intensifying screens to reduce patient exposure while maintaining image quality. mdpi.com The luminescence in non-activated YTaO4 is associated with a charge transfer transition involving the TaO43- groups within the host lattice, resulting in ultraviolet emission around 344 nm. researchgate.netresearchgate.net

YTaO4 generally exists in two main crystal phases: a high-temperature tetragonal phase (T-YTaO4) with a scheelite structure and a low-temperature monoclinic phase (M-YTaO4) with a fergusonite structure. researchgate.net The luminescence properties under X-ray excitation have been investigated, and models have been proposed to explain the energy transfer process where the TaO43- group absorbs excitation energy and transfers it to rare-earth ions, followed by emission from the rare-earth ions. researchgate.net

Luminescence of this compound and Gadolinium Tantalo-Niobates

Solid solutions of this compound and gadolinium tantalo-niobates, represented by the formula RE(NbxTa1-x)O4 (where RE = Y or Gd, and x=0-1), have been synthesized and their luminescence properties studied under various excitations including X-ray, synchrotron radiation, UV, and VUV radiation. scientific.netresearchgate.netresearchgate.net

In Y(Ta,Nb)O4 phosphors, blue light emission is linked to the TaO43- and NbO43- groups in the host lattice. daneshyari.comidsi.md This host lattice emission can be shifted to longer wavelengths when rare-earth ions like Eu3+ or Tb3+ partially replace the this compound ions, creating specific red and green luminescence centers, respectively. daneshyari.comidsi.md

Studies on these tantalo-niobates have explored their potential as scintillating materials, particularly noting that the intensity of luminescence increases in this compound tantalo-niobates for intermediate values of Nb content under interband excitation. researchgate.net Gadolinium tantalo-niobates, such as GdNb0.2Ta0.8O4, have shown promising scintillation properties, including high density, substantial light output, and fast decay, making them potential candidates for high energy physics applications. daneshyari.com

This compound Niobate (YNbO4) Phosphors Doped with Eu3+, Ga3+, Al3+

This compound niobate (YNbO4) is another important this compound-based phosphor material, commonly used in X-ray intensifying screens. daneshyari.comsciencesconf.org Undoped YNbO4 exhibits intense blue light emission around 410 nm when excited by X-rays or UV light, associated with the NbO43- groups in the host lattice. sciencesconf.orgidsi.mdutm.md

Doping YNbO4 with rare-earth ions like Eu3+ can shift the luminescence towards longer wavelengths, creating red luminescence centers. idsi.mdutm.md The general luminescence of Eu3+ in niobates has been reported, and recent studies have focused on enhancing the luminescence intensity of Eu3+ in this compound niobate systems. idsi.md

Co-doping YNbO4:Eu3+ with other trivalent ions such as Ga3+ and Al3+ has been investigated to improve luminescence properties. idsi.mdutm.mdcapes.gov.br Studies have shown that samples co-doped with Al3+ and Ga3+ exhibit higher intensity under X-ray excitation compared to YNbO4:Eu3+ phosphors. idsi.mdutm.mdcapes.gov.br This enhancement is attributed to the redistribution of energy transfer from excited levels. idsi.mdutm.md The monoclinic fergusonite crystal structure of these phosphors, along with their luminescent properties under X-ray excitation, makes them good candidates for various applications, including LED and X-ray intensifying screens. idsi.mdutm.md

This compound Aluminates (Y3Al5O12) and Silicates (Y2SiO5) Phosphors

This compound aluminate garnet (Y3Al5O12, YAG) and this compound silicates (Y2SiO5) are widely used as host lattices for phosphors due to their excellent properties. nih.govresearchgate.netnih.gov

YAG, particularly when doped with Ce3+ (YAG:Ce), is a well-known and widely used phosphor in white lighting applications. researchgate.net While the outline specifically mentions YAG and this compound silicates as hosts, the doping ions listed in the outline for Y2SiO5 are Ce3+ and Tb3+, and for YAG, the search results primarily highlight Ce3+ and Cr3+ doping for luminescence studies. researchgate.netnih.govornl.govnorthwestern.edu

This compound silicates (Y2SiO5), when doped with rare-earth elements, demonstrate exceptional luminescent properties owing to their chemical and physical stability. nih.gov Y2SiO5 has two distinct crystallographic sites for rare-earth ion substitution. nih.gov Ce-doped Y2SiO5 is known as an excellent blue-emitting phosphor, while Tb-doped Y2SiO5 is suitable for green light emission. northwestern.edu Co-doping Y2SiO5 with both Ce3+ and Tb3+ allows for simultaneous emission from both ions under a single UV excitation wavelength due to energy transfer from Ce3+ to Tb3+. northwestern.edu

Eu3+-doped Y2SiO5 phosphors show red emission with characteristic peaks corresponding to transitions such as 5D0→7F1 and 5D0→7F2 under UV excitation. nih.gov The luminescence intensity and color can be influenced by factors like doping concentration and synthesis methods. nih.goviaamonline.org

This compound Oxide (Y2O3) Doped with Rare Earth Ions (Eu3+, Ho3+)

This compound oxide (Y2O3), also known as yttria, is a common and important host material for rare-earth ion doping in optical applications due to its chemical stability, broad transparency range, high refractive index, and low phonon energy. nih.govsaip.org.za The similarities in chemical properties and ionic radius between rare-earth ions and Y3+ make Y2O3 an attractive host. saip.org.za

Cubic Y2O3:Eu3+ is a significant commercial red phosphor used in various display devices. saip.org.zaijcrt.orgresearchgate.net It exhibits strong red emission, with a prominent peak around 612-621 nm, attributed to the 5D0-7F2 transition of Eu3+. saip.org.zaresearchgate.netresearchgate.net

Studies have also explored Y2O3 doped with Ho3+, and co-doped with both Eu3+ and Ho3+. saip.org.zaijcrt.orgresearchgate.net Y2O3:Eu3+,Ho3+ phosphors have shown red-emitting long afterglow phenomena, with Eu3+ ions acting as the luminescent centers during the decay process. saip.org.zaijcrt.org Energy transfer between Ho3+ and Eu3+ ions has been observed in these co-doped systems. saip.org.za

Afterglow Phenomena in this compound Phosphors

Afterglow, or persistent phosphorescence, is the phenomenon where a material continues to emit light after the excitation source is removed. This property is highly desirable for applications like emergency signs and displays. ijcrt.orgntu.edu.tw Afterglow in phosphors is generally related to the presence of trap levels within the material, which capture and then slowly release charge carriers that subsequently recombine at luminescence centers. ijcrt.orgrsc.org

This compound-based phosphors have been investigated for their afterglow properties. For instance, a bright, unusual afterglow has been observed in Tm3+-doped this compound oxysulfide (Y2O2S:Tm3+). researchgate.net This material shows orange-yellow afterglow visible for about an hour after excitation with UV or visible light, with emissions attributed to the 4f-4f transitions of Tm3+. researchgate.net Upconversion afterglow emission has also been observed in this material under near-infrared excitation. researchgate.net

This compound oxysulfide doped with europium (Y2O2S:Eu3+), a well-known red phosphor, has also been studied for its long afterglow, particularly when co-doped with ions like Ti4+ and Mg2+. ijcrt.orgntu.edu.twresearchgate.net The afterglow in Y2O2S:Ti,Eu is suggested to involve energy transfer from Ti afterglow emission to Eu ions. researchgate.net

Red-emitting long afterglow has been reported in Y2O3:Eu3+,Ho3+ phosphors. saip.org.zaijcrt.org In this system, traps generated by the addition of Eu3+ ions play a role in the afterglow mechanism. ijcrt.org The decay curve of Y2O3:Eu3+,Ho3+ shows both rapid and slow decay processes, characteristic of long afterglow materials. ijcrt.org

The afterglow properties of this compound-based phosphors are influenced by factors such as the host lattice composition, the type and concentration of dopant ions, and the presence of defects that create suitable trap levels. ijcrt.orgntu.edu.twrsc.org

Optical Properties of this compound Compounds

The optical properties of this compound compounds are diverse and highly dependent on their crystal structure and composition, as well as the presence of dopant ions. These properties make them suitable for a wide range of optical and photonic applications.

Reflectance Studies in this compound Iron Garnets (YIG)

This compound Iron Garnet (YIG, Y₃Fe₅O₁₂) is a synthetic ferrimagnetic material with a garnet crystal structure that exhibits interesting optical properties. americanelements.comfarnell.com Reflectance studies on YIG, particularly in thin film form, provide insights into their electronic band structure and potential for optical devices. For instance, studies on epitaxial iron garnet thin films, including YIG, have presented reflectance data across various wavelengths. aps.org In the UV-Vis-NIR range, YIG typically shows low reflectance in the visible spectrum (300–700 nm), with a steep increase observed around 700 nm. acs.org High reflectance, exceeding 80%, has been reported above 1200 nm, consistent with YIG's high transmittance in this near-infrared range. nih.gov Substituting this compound with other rare-earth elements, such as erbium (Er), can influence the reflectance spectra. Er-substituted YIG (Er:YIG) shows decreases in reflectance in the 1500–1600 nm range, corresponding to optical transitions within the Er³⁺ ions. acs.orgnih.gov

Optical Absorption Characteristics

The optical absorption characteristics of this compound compounds are crucial for understanding their behavior under illumination and their suitability for applications like phosphors and optical filters. This compound ferrite (B1171679) (YFeO₃) thin films, for example, exhibit a band gap typically between 2.0 and 2.2 eV, making them potential candidates for visible light photodetection and photovoltaic devices. mdpi.com The direct band gap in YFeO₃ facilitates efficient electron transitions upon light absorption. mdpi.com In this compound Iron Garnet (YIG), optical absorption studies in the UV-Vis-NIR range reveal several features. Absorptions above 3.47 eV are attributed to charge-transfer transitions between oxygen 2p and iron 3d states. aip.org Stronger absorptions around 2.90 and 3.26 eV are associated with charge-transfer excitons. aip.org Weaker absorptions in the range of 1.39 to 2.79 eV are linked to crystal field transitions (d → d transitions) of Fe³⁺ ions at tetrahedral and octahedral sites within the YIG structure. aip.org Optical absorptions in the transparent window of YIG (0.41–1.24 eV) can occur due to lattice defects like oxygen vacancies or mixed valency of iron ions. aip.org The optical absorption properties can also be studied in other this compound compounds, such as this compound (III) acylaminocarboxylates complexes, using techniques like UV-Vis and UV-Vis diffuse reflection spectroscopy. scientific.net The absorbance in materials like this compound barium copper oxide (YBCO) has been shown to decrease with a decreasing percentage of this compound oxide. sciencepublishinggroup.com

Magneto-Optical Properties (Faraday Rotation, Kerr Effect)

This compound Iron Garnet (YIG) and its substituted variants are well-known for their magneto-optical properties, including the Faraday effect and the magneto-optical Kerr effect (MOKE). mdpi.com These effects describe the interaction between light and the magnetization of a material, making these compounds valuable for non-reciprocal optical devices like isolators and circulators. mdpi.comoptica.org The Faraday effect is observed when linearly polarized light propagates through a material parallel to an applied magnetic field, causing a rotation of the polarization plane. mdpi.comaip.org The Kerr effect is a similar phenomenon observed in reflection. mdpi.comaip.org

While YIG is transparent in the near-infrared communication wavelengths, its intrinsic magneto-optical activity is relatively weak. optica.org Substitution of this compound with elements like bismuth (Bi) or cerium (Ce) can significantly enhance the Faraday rotation. optica.orgaip.org For instance, cerium-substituted YIG (Ce:YIG) thin films have shown higher Faraday rotation angles compared to undoped YIG, with an opposite sign. optica.org The magneto-optical properties of Ce:YIG are influenced by factors such as oxygen partial pressure during deposition and film thickness. aip.org Studies on Ce:YIG epitaxial thin films have investigated the Kerr rotation at different wavelengths (blue, green, and red), showing its dependence on oxygen partial pressure and varying with thickness due to optical interference effects. aip.org The temperature dependence of Faraday rotation in Ce:YIG thin films has also been studied, revealing reorientation of the magnetic easy axis upon cooling. aip.org This reorientation is attributed to changes in magnetostriction and magnetocrystalline anisotropy. aip.org Theoretical analysis of Bi-substituted YIG films with random multilayer structures has shown significant enhancement in Faraday rotation, exceeding that of single Bi:YIG films. scilit.com

Data from research on the Faraday rotation in substituted YIG films highlights the impact of composition and structure:

Material SystemSubstitution ElementWavelength (nm)Faraday Rotation (deg/cm)Reference
Y₃Fe₅O₁₂ (YIG)None1550~250 optica.org
(Ce,Y)₃Fe₅O₁₂ (Ce:YIG) thin filmCe1550Higher than YIG, opposite sign optica.org
(Bi,Y)₃(Fe,Ga)₅O₁₂ random multilayerBi, Ga1150Up to 1400 (1.4°/µm) scilit.com

Optical Coherence Time in Rare-Earth Substituted YIG

Optical coherence time is a critical parameter for applications such as quantum memory and optical information processing. Rare-earth ion-doped crystals, including those based on this compound garnets, are being investigated for these applications due to the narrow linewidths of rare-earth transitions. researchgate.netarxiv.org While YIG itself is primarily known for its magnetic and magneto-optical properties, rare-earth substituted this compound garnets, such as Erbium-substituted YIG (Er:YIG) and Thulium-doped this compound Gallium Garnet (Tm:YGG), are relevant in the context of optical coherence.

Er-substituted crystals, including potentially Er:YIG, have been noted for exhibiting a long optical coherent time and strong fluorescence emission in the mid-infrared regime, particularly around 1.5 µm, which is important for telecommunications. acs.orgnih.gov

Research on Thulium-doped this compound Gallium Garnet (Tm:YGG) at sub-Kelvin temperatures has provided measurements of optical coherence and energy-level lifetimes. Using two-pulse photon echoes, coherence times exceeding one millisecond have been measured in Tm:YGG. researchgate.net However, spectral diffusion can reduce the effective coherence time over longer timescales. researchgate.net Achieving long optical coherence times in rare-earth doped crystals is often limited by spin-spin interactions within the host crystal. arxiv.orgaps.org Techniques like optical pumping can lead to significant spin polarization, which in turn can increase the optical coherence lifetime by reducing these interactions. aps.org Studies have demonstrated an increase in optical coherence lifetime in a rare-earth doped crystal (specifically, Eu³⁺:Y₂SiO₅, this compound orthosilicate) from 0.3 ms (B15284909) to 0.8 ms through large-scale optical spin polarization. aps.org While this specific example is not YIG, it illustrates the principle of enhancing coherence time in rare-earth doped this compound-containing host materials.

Light Emission from LED Devices utilizing this compound Phosphors

This compound compounds are widely used as host materials for phosphors in Light Emitting Diode (LED) devices, contributing significantly to the generation of white light and various colors. samaterials.comsamaterials.com The basic principle involves a phosphor absorbing high-energy radiation (typically blue or UV light from an LED chip) and emitting visible light at lower energy. samaterials.com this compound oxide (Y₂O₃) is a vital component in many phosphors, often doped with rare-earth elements to achieve specific emission colors. samaterials.comsamaterials.com

One of the most common this compound-based phosphors is cerium-doped this compound aluminum garnet (YAG:Ce³⁺). msesupplies.comisef.net YAG:Ce³⁺ is widely used in white LEDs, where it is excited by a blue LED chip (around 450 nm) and emits yellow light in the 530-560 nm range. msesupplies.com The combination of blue and yellow light creates white light. msesupplies.com The emission characteristics of YAG:Ce³⁺ are influenced by the crystal field splitting of the cerium ion's energy levels, which is dependent on the host crystal structure. msesupplies.com

This compound oxide (Y₂O₃) doped with europium (Eu) is another important this compound-based phosphor, historically used to produce the red color in color television tubes. wikipedia.orgnih.gov Y₂O₃:Eu phosphors provide a stable, narrow, and efficient red emission. samaterials.com Nano-sized Y₂O₃ can be incorporated into phosphors to add red components, resulting in warmer and higher-quality white light in LEDs. samaterials.com

This compound oxysulfide (Y₂O₂S), also doped with europium, is another material used as a red phosphor. nih.gov

Magnetic Properties of Yttrium Compounds

Yttrium Iron Garnets (YIG) as Prototypical Magnetic Materials

This compound Iron Garnet (Y₃Fe₅O₁₂ or YIG) is a synthetic ferrimagnetic material that serves as a benchmark for studying magnetic insulators. wikipedia.orgigi-global.com In the YIG crystal structure, the five iron(III) ions are located on two distinct crystallographic sites: three on tetrahedral sites and two on octahedral sites. wikipedia.orgchemeurope.com The spins of the iron ions on these two sub-lattices are aligned in opposite directions, resulting in ferrimagnetism. wikipedia.orgchemeurope.com This complex magnetic structure gives rise to its unique and highly useful properties.

A defining characteristic of YIG is its exceptionally low magnetic damping, which signifies that spin waves (magnons) can propagate over long distances with minimal energy loss. nsf.govwhiterose.ac.ukaps.org This property is quantified by the Gilbert damping constant (α), which is lower in YIG than in any other known magnetic material. nsf.gov For bulk YIG crystals, the damping constant can be as low as α ≈ 3 × 10⁻⁵. aps.org In nanometer-thick films, which are crucial for integrated spintronic devices, the damping remains remarkably low. aps.orghzdr.de The low damping is partly due to YIG being a magnetic insulator, which minimizes energy loss channels associated with conduction electrons. arxiv.org

Research has demonstrated the ability to produce high-quality thin films with damping constants approaching bulk values. For instance, films grown by pulsed laser deposition (PLD) and sputtering have achieved α values in the 10⁻⁴ to 10⁻⁵ range. nsf.govaps.org

YIG Film Thickness (nm)Gilbert Damping Constant (α)Deposition Method
8~4.2 × 10⁻⁴Sputtering & Annealing
20(7.35 ± 1.40) × 10⁻⁵PLD & Recrystallization
40~3.5 × 10⁻⁴Pulsed Laser Deposition (PLD)
56(6.15 ± 1.50) × 10⁻⁵PLD & Recrystallization
75~5.2 × 10⁻⁵Sputtering & Annealing

The Curie temperature (Tc) is the critical temperature above which a material loses its spontaneous magnetic ordering. For this compound Iron Garnet, the Curie temperature is approximately 560 K (287 °C). wikipedia.orgigi-global.comnist.govresearchgate.net This high Tc indicates that YIG maintains its ferrimagnetic properties well above room temperature, making it suitable for a wide array of practical applications without requiring cryogenic cooling. arxiv.org

The low damping in YIG allows for the efficient propagation of spin waves, which are collective excitations of the magnetic order. nsf.gov These waves can be used to transmit information without the movement of electric charge, forming the basis of magnonics. nsf.gov Studies on nanometer-thick YIG films have characterized key spin-wave parameters, revealing long decay lengths and high group velocities. For example, in a 40 nm thick YIG film, a maximum spin-wave decay length of 1.2 mm and a group velocity of 3.0 km/s have been measured. aps.org

Spin calorimetrics explores the interaction between spin currents and heat flow. In YIG, spin waves can transport heat, a phenomenon known as the spin wave heat conveyer effect. nih.govnih.gov This has been observed as an asymmetric heat transport by magnons, which can be controlled by an external magnetic field. nih.gov This effect is closely related to the Spin Seebeck Effect (SSE), where a temperature gradient in a magnetic material generates a spin current. whiterose.ac.ukaps.orgarxiv.org

In YIG, spin waves (magnons) can interact and couple with lattice vibrations (phonons). arxiv.orgaps.org This magnon-phonon coupling is a crucial mechanism for spin and energy relaxation and is a subject of intense research for applications in quantum information processing. arxiv.orgsecure-platform.com The interaction can lead to the formation of hybridized quasiparticles, sometimes called magnon polarons. aps.org

Experimental techniques like inelastic neutron scattering and Brillouin light scattering are used to study these interactions. arxiv.orgaps.org Research has shown that instead of creating energy gaps at the points where the magnon and phonon dispersion curves intersect, the coupling in YIG enhances the hybridized scattering intensity at these points. nist.govaps.org Understanding and controlling this interaction is critical for developing devices based on thermally driven spin transport and for mitigating damping in spintronic systems. arxiv.org

Influence of Doping and Substitution on Magnetic Properties

The magnetic properties of YIG can be systematically tuned by substituting the this compound or iron ions with other elements, such as rare-earth elements. wikipedia.orgchemeurope.com This doping allows for the engineering of specific magnetic characteristics.

Substituting this compound ions with erbium (Er³⁺) ions creates Erbium-substituted this compound Iron Garnet (Y₃₋ₓErₓFe₅O₁₂ or Er:YIG). Since the ionic radii of erbium and this compound are similar, this substitution does not significantly alter the crystal structure. aalto.fi Erbium is of particular interest due to its fluorescent properties in the mid-infrared range used for telecommunications. aalto.fiacs.org

Studies on the magnetic properties of Er:YIG have revealed a strong temperature dependence. nih.govnih.gov

Above 30 K: The magnetic properties of YIG are largely retained even with slight erbium substitution. The total magnetic moments of Er:YIG show similar trends with temperature and magnetic fields as pure YIG. nih.govnih.gov

Below 30 K: A significant change occurs. The magnetic moments of the erbium (4f) spins couple in an antiparallel direction to the net magnetic moment of the iron (3d) spins. nih.govnih.gov This leads to a sudden decrease in the total magnetization, as well as reduced residual magnetism (Mᵣ) and coercive field (H꜀). nih.govnih.gov

This behavior demonstrates that erbium doping has a negligible effect on the magnetic properties of YIG at and above room temperature, but a pronounced impact at cryogenic temperatures. aalto.finih.gov

Magnetic Properties of Y₃₋ₓErₓFe₅O₁₂ at Different Temperatures nih.govnih.gov
Erbium Conc. (x)Magnetic Moment at Room Temp. (μB/f.u.)Behavior Below 30 K
0~3.0 - 3.3Standard YIG ferromagnetic behavior
0.01~3.0 - 3.3Sudden decrease in total magnetic moment
0.05~3.0 - 3.3Sudden decrease in total magnetic moment
0.10~3.0 - 3.3Sudden decrease in total magnetic moment
0.20Not specifiedSudden decrease in total magnetic moment

Effect of Substitution on Magnetic Moments and Coercive Field

The introduction of substituent atoms into this compound compounds can significantly alter their magnetic properties, including magnetic moments and the coercive field. The coercive field, or coercivity, represents the resistance of a magnetic material to becoming demagnetized.

In CoFeY thin films, the addition of this compound has been shown to refine the grain size and enhance exchange coupling, which in turn leads to a higher saturation magnetization and a lower coercivity nih.gov. This suggests that this compound can be used to tune the soft magnetic properties of these alloys.

The effect of substitution is also evident in nanoparticles. For instance, in bismuth-doped this compound iron garnet (Bi:YIG) nanoparticles, the coercivity is dependent on the crystallite size. As the average crystallite size increases, the coercivity initially increases, reaching a peak value before decreasing again nih.gov. This behavior is indicative of a transition between single-domain and multidomain magnetic states nih.gov.

CompoundSubstituentEffect on Magnetic PropertiesReference
CoFeYYHigher saturation magnetization, lower coercivity nih.gov
Bi:YIGBiCoercivity varies with crystallite size nih.gov

Theoretical and Experimental Correlations in Magnetism

The understanding of magnetism in this compound compounds is greatly enhanced by the synergy between theoretical calculations and experimental validations.

Correlation between Electron Correlation and Magneto-Optical Properties

Electron correlation, which refers to the interaction between electrons, plays a significant role in determining the magnetic and magneto-optical properties of this compound-containing compounds. In ternary intermetallic compounds like RCuGe (where R is a rare-earth element), the 4f electrons of the rare-earth ions are strongly correlated and are the primary contributors to the material's magnetic and optical properties urfu.ru.

Theoretical calculations that account for these strong electron-electron correlations have shown good agreement with experimental observations of the magnetic moments and optical conductivity urfu.ru. This highlights the importance of including electron correlation effects in theoretical models to accurately predict the magneto-optical behavior of these materials.

Robustness of Fe 3d Magnetic Moments in YIG

Experimental studies have demonstrated the remarkable stability of the magnetic moments of the iron 3d electrons in YIG, even when this compound is partially substituted with other elements. For instance, in erbium-substituted YIG (Er:YIG), X-ray magnetic circular dichroism studies have confirmed that the Fe 3d magnetic moments remain robust and show negligible change with increasing erbium concentration acs.org. This robustness is attributed to the fact that the magnetism in YIG is primarily dominated by the spin interactions of the relatively dispersed Fe 3d orbitals, and the localized 4f orbitals of the substituent erbium ions have a limited influence acs.org.

Ferromagnetic Behavior of this compound Nanoparticles

While bulk this compound is not ferromagnetic, nanoparticles of this compound compounds can exhibit ferromagnetic properties. This is often due to size effects and the increased influence of surface atoms.

In this compound-doped iron oxide (Fe₃O₄) nanoparticles, ferromagnetic behavior has been confirmed through magnetization measurements as a function of the external magnetic field acs.org. The addition of this compound ions can influence the magnetization of the material, with an optimal doping concentration leading to an increase in magnetization acs.orgnih.gov.

Similarly, nanoparticles of this compound-iron alloys, such as Y₂Fe₁₇, also exhibit interesting magnetic behavior. The magnetization of these nanoparticles has been found to increase as their size decreases aip.org. Furthermore, the coercivity of these nanoparticles is also size-dependent, generally decreasing as the particle size gets smaller aip.org. This phenomenon is linked to the transition from multi-domain to single-domain or pseudo-single-domain magnetic structures with decreasing particle size aip.org.

Nanoparticle SystemObservationReference
Y-doped Fe₃O₄Ferromagnetic behavior; magnetization influenced by Y³⁺ doping concentration acs.orgnih.gov
Y₂Fe₁₇Size-dependent magnetization (increases with decreasing size); size-dependent coercivity (decreases with decreasing size) aip.org

Catalytic Applications and Mechanistic Studies of Yttrium Complexes

Polymerization Catalysis

Yttrium-based catalysts are notable for their ability to facilitate the controlled polymerization of various monomers, leading to polymers with specific microstructures and properties.

This compound-Catalyzed Vinyl Phosphonate (B1237965) Polymerization

Single-site this compound catalysts are capable of producing poly(dialkyl vinyl phosphonate) with a very narrow molecular weight distribution. figshare.com High catalytic activity of this compound bis(phenolate) in the polymerization of CH₂=CHP(O)(OR)₂ (R = Et, ⁱPr) has been demonstrated. mdpi.comencyclopedia.pub Some this compound complexes have shown high activity even at -78 °C in the polymerization of vinyl phosphonates, yielding highly isotactic polymers (mmm > 98%). mdpi.comencyclopedia.pub However, one study reported that a corresponding this compound complex was inactive in the polymerization of CH₂=CHP(O)(OEt)₂, forming a stable adduct instead. mdpi.com

Mechanistic Insights into Precision Polymerization from DFT Studies

Density Functional Theory (DFT) calculations have provided significant insights into the mechanistic features of this compound(III) catalyzed polymerization of vinyl phosphonates. figshare.comacs.org These studies suggest that the living nature of the polymerization arises from thermodynamically and kinetically favorable monomer addition steps (propagation). figshare.comacs.org Precise polymer synthesis requires fast initiation and rate-limiting propagation steps. figshare.comacs.org While fast initiation can be achieved with various initiators, their mechanisms may differ. figshare.comacs.org Alkyl initiators, which favor initiation by deprotonation, result in polymers with an olefinic tail. figshare.comacs.org The deprotonation pathway is slower than initiation by addition. figshare.comacs.org DFT calculations comparing different initiation mechanisms for dimethylvinylphosphonate (DMVP) catalyzed by rare earth metal alkyl complexes (with –CH₃ ligand) indicate that the methyl addition mechanism is more favorable than the deprotonation mechanism. mdpi.com

Ring-Opening Polymerization (ROP) of Lactide Catalyzed by this compound Complexes

This compound complexes are highly active initiators for the ring-opening polymerization (ROP) of lactide, a common method for synthesizing polylactic acid (PLA). mdpi.comacs.org Rare-earth metal complexes, including those of this compound, show excellent performance in lactide ROP, exhibiting living behaviors, controlled molar weights, and narrow molar weight distributions. mdpi.com A theoretical investigation of the ROP mechanism of rac-lactide with a bifunctional this compound NHC catalyst found that the N(SiMe₃)₂ group, rather than the NHC species, attacks the carbonyl of lactide during chain initiation. mdpi.com this compound phosphasalen complexes have been reported as highly active initiators for the stereocontrolled ROP of rac-lactide. acs.orgresearchgate.net These initiators demonstrate very high rates and excellent polymerization control. researchgate.net

Stereoselectivity in Polymerization (Isotactic, Heterotactic)

Stereoselectivity is a crucial aspect of polymerization, controlling the arrangement of monomer units along the polymer chain (tacticity), such as isotactic (all stereocenters with the same configuration) or heterotactic (alternating stereocenters). This compound complexes play a significant role in achieving specific tacticities in polymerization. ereztech.com For example, this compound phosphasalen initiators can lead to high iso-selectivities (Pᵢ = 0.84) or hetero-selectivities (Pₛ = 0.87) in rac-lactide polymerization, even without chiral auxiliaries/ligands. researchgate.netimperial.ac.uk The stereoregularity of polymers can be influenced by changing substituents on the ligand. acs.org The formation of isotactic polyesters from racemic lactones is less common than syndiotactic (heterotactic) counterparts, which often result from chain-end stereocontrol. rsc.org Achieving precise stereocontrol in ROP of cyclic monomers with two stereogenic centers remains a challenge. researchgate.net

Chain Initiation and Propagation Mechanisms in this compound-Mediated Polymerization

Chain-growth polymerization, including ROP, involves initiation, propagation, and termination steps. wikipedia.orgfujifilm.com In coordination-insertion ROP catalyzed by metal complexes, the metal atom acts as an electrophilic center, coordinating the cyclic ester monomer. nih.gov This coordination activates the carbonyl carbon for nucleophilic attack by an initiator (e.g., alkoxy, amino, alkyl). nih.gov The first step of initiation involves nucleophilic attack and formation of a tetrahedral carbon, followed by coordination of the exocyclic oxygen. nih.gov The second step is ring-opening, and the final step involves loss of coordination of the carbonyl oxygen of the opened product and subsequent coordination of a new monomer. nih.gov At the propagation stage, the alkoxy fragment typically acts as the initiator. nih.gov For this compound-catalyzed vinyl phosphonate polymerization, DFT studies highlight the importance of fast initiation and rate-limiting propagation for precise synthesis. figshare.comacs.org Different initiation mechanisms, such as methyl addition and deprotonation, have been investigated, with methyl addition often found to be more favorable. mdpi.com

Role of Ligands and Metal Center in Stereocontrol

The nature of the ligands and the metal center in this compound complexes are critical in determining catalytic activity and stereocontrol. ereztech.comnih.gov The stereocontrol mechanism can be influenced by steric interactions between the growing polymer chain, the incoming monomer, and the ligand framework. mdpi.com The interaction energy between the monomer and the metal center can also play an important role in stereocontrol. mdpi.com For this compound phosphasalen complexes, changing the phosphasalen structure enables access to different selectivities (iso- or hetero-). researchgate.net The size of the metal center can influence stereoselectivity; for instance, in lactide polymerization with phosphasalen ligands, the smaller lutetium center promotes high iso-selectivity compared to this compound. nih.gov The rigidity imposed by the ligand can also affect the mode of stereocontrol. nih.gov DFT calculations suggest that less steric hindrance and good orbital matching induced by nucleophilic ligands are beneficial for chain initiation in ROP and group transfer polymerization (GTP). dntb.gov.ua The stereoregularity of polymers can switch based on substituents on the ligand, attributed to the strength of the Y-σ-O coordination bond. acs.org

Data Tables

Polymerization TypeThis compound Catalyst ExamplesKey FindingsSelectivity/Tacticity ExamplesSource
Vinyl Phosphonate PolymerizationSingle-site this compound catalysts, Y bis(phenolate), Y chelate complexesNarrow molecular weight distribution, high activity, activity at low temps.Highly isotactic (mmm > 98%) figshare.commdpi.comencyclopedia.pub
Ring-Opening Polymerization (ROP) of LactideBifunctional Y NHC catalyst, Y phosphasalen initiators, Y alkoxide complexHigh activity, controlled polymerization, living behavior, narrow MWD.Heterotactic, Iso-selective (Pᵢ = 0.84), Hetero-selective (Pₛ = 0.87) mdpi.comacs.orgresearchgate.netimperial.ac.ukresearchgate.net

Detailed Research Findings

DFT studies on this compound-catalyzed vinyl phosphonate polymerization indicate that the living nature is due to favorable propagation steps. figshare.comacs.org Initiation by methyl addition is more favorable than deprotonation for certain alkyl initiators. mdpi.com

In the ROP of rac-lactide with a bifunctional this compound NHC catalyst, the N(SiMe₃)₂ group initiates the polymerization by attacking the lactide carbonyl. mdpi.com Steric interactions and monomer-metal interaction energy are key factors in stereoselectivity. mdpi.com

this compound phosphasalen initiators demonstrate high rates and stereocontrol in rac-lactide ROP, achieving high iso- or hetero-selectivity depending on the ligand structure. researchgate.netimperial.ac.uk

The activity of an this compound alkoxide complex in L-lactide ROP can be controlled by redox state, with the reduced form showing greater activity. researchgate.net

The size of the metal center in phosphasalen complexes influences stereocontrol in lactide polymerization, with smaller metals potentially enforcing more sterically encumbered geometries leading to higher iso-selectivity. nih.gov

C-H Activation and Functionalization

The direct functionalization of C-H bonds represents a highly atom-economical strategy in organic synthesis. This compound catalysts have shown promise in activating these inert bonds, paving the way for the formation of new carbon-element bonds.

This compound-Catalyzed ortho-Selective C-H Borylation of Pyridines

Yttrocene catalysts have been reported to enable the site-selective C-H borylation of pyridines at the ortho-position using pinacolborane (HBpin) researchgate.netresearchgate.netthieme-connect.com. This reaction provides a valuable method for synthesizing 2-pyridyl boronates, which are versatile intermediates for further functionalization through transformations such as oxidation, Suzuki-Miyaura coupling, and Chan-Lam amination researchgate.netnih.gov. While late-metal catalysts often lead to meta- or para-borylation, this compound and lutetium catalysts exhibit ortho-selectivity, which is thought to be favored by coordination-induced metalation involving the pyridine (B92270) nitrogen atom researchgate.netresearchgate.net.

The reaction demonstrates a broad substrate scope, accommodating various 3- and 4-substituted pyridines with good isolated yields thieme-connect.com.

Mechanistic Frameworks for C-H Borylation (σ-bond metathesis)

The mechanism for this compound-catalyzed ortho-selective C-H borylation of pyridines is proposed to involve σ-bond metathesis researchgate.net. Sigma-bond metathesis is a reaction pathway observed for metal complexes, particularly those with d0 electron configurations and f-block elements like this compound, where a metal-ligand σ bond exchanges with a σ bond in another reagent libretexts.orgescholarship.orgresearchgate.net. This process typically proceeds through a four-membered or "kite-shaped" transition state libretexts.orgresearchgate.net.

In the context of pyridine borylation, the mechanism likely involves the coordination of pyridine to the this compound center, followed by ortho-C-H activation via σ-bond metathesis with a this compound-boryl species researchgate.netresearchgate.net. This leads to the formation of a this compound-pyridyl intermediate and the release of HBpin. Subsequently, a second σ-bond metathesis event between the this compound-pyridyl species and HBpin or B₂pin₂ generates the borylated pyridine product and regenerates the active this compound catalyst researchgate.net.

Isolation and Characterization of Catalytic Intermediates

Experimental studies have successfully isolated and characterized catalytic intermediates involved in the this compound-catalyzed C-H borylation of pyridines researchgate.netnih.gov. These include ortho-C-H metalated (this compound-pyridyl) and borylated complexes. Characterization techniques such as single-crystal X-ray diffraction have confirmed the structures of these key intermediates, providing direct evidence for the proposed mechanistic steps researchgate.netnih.gov.

Kinetic Isotope Effect Studies in Catalysis

Kinetic isotope effect (KIE) studies are valuable tools for probing the rate-determining step and transition state structure in catalytic reactions. In the this compound-catalyzed ortho-C-H borylation of pyridines, KIE experiments have been conducted to gain insights into the reaction mechanism researchgate.netresearchgate.net. While specific KIE values for the this compound system are not explicitly detailed in all search results, related studies on C-H activation catalyzed by rare-earth or transition metals often show significant KIEs when C-H bond cleavage is involved in the rate-determining step beilstein-journals.orgnii.ac.jpacs.org. For instance, in some C-H alkylation reactions catalyzed by this compound, C-H bond activation was proposed as the rate-limiting step based on KIE experiments beilstein-journals.org.

Mechanistic Studies of Dinitrogen Cleavage by Metal Hydrides

The activation and functionalization of dinitrogen (N₂) is a significant challenge due to its inherent inertness and strong triple bond acs.orgresearchgate.net. Metal hydrides, including those of this compound, have been investigated for their ability to cleave the N≡N bond.

Mechanistic studies on dinitrogen cleavage by metal hydrides, while often focusing on transition metals like titanium or molybdenum, also involve rare-earth elements like this compound researchgate.netriken.jpacs.orgacs.orgmdpi.comrsc.org. This compound complexes, particularly those with hydride ligands, can interact with N₂. Studies have shown that this compound atoms can react with nitrogen to form metal nitrides and dinitrogen complexes acs.org.

More detailed mechanistic insights into dinitrogen cleavage by this compound systems involve the formation of reduced dinitrogen species. For example, this compound complexes have been shown to form complexes containing the (N₂)³⁻ radical, a three-electron reduced dinitrogen species, through reduction systems involving this compound compounds acs.org. The N-N bond distances in these complexes are consistent with a reduced dinitrogen ligand acs.org. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the electronic structures and reaction pathways involved in dinitrogen activation by metal complexes, including those of rare-earth metals riken.jpacs.org. These studies can shed light on how electrons are transferred to the N₂ molecule and the role of the metal center and ligands in facilitating N-N bond cleavage acs.orgriken.jpacs.org.

While the search results provide evidence for this compound's involvement in dinitrogen activation and the formation of reduced N₂ species, detailed mechanistic frameworks specifically for dinitrogen cleavage by this compound hydrides in a catalytic cycle are less extensively described compared to other metal systems in the provided snippets researchgate.netriken.jprsc.org. However, the ability of this compound hydrides to undergo σ-bond metathesis with various H-E bonds suggests a potential pathway for interaction with N-H bonds that could arise from the reduction of N₂ researchgate.net.

Yttrium in Advanced Ceramics and Functional Materials

Yttria-Stabilized Zirconia (YSZ) Research

Yttria-stabilized zirconia (YSZ) is a widely used ceramic material where the addition of yttrium oxide stabilizes the high-temperature crystalline phases of zirconium dioxide at lower temperatures. This stabilization is critical for preventing destructive phase transformations that occur in pure zirconia, which involve significant volume changes. wikipedia.orgeditverse.comunipretec-ceramics.compreciseceramic.comnitrkl.ac.inazonano.com

YSZ as a Stabilizing Agent for Zirconia

Pure zirconium dioxide exhibits different crystal structures depending on temperature: monoclinic (stable at room temperature), tetragonal (stable at intermediate temperatures), and cubic (stable at high temperatures). The transition from the tetragonal to the monoclinic phase upon cooling involves a substantial volume expansion of approximately 4-6%, which can lead to cracking and mechanical failure in sintered zirconia products. wikipedia.orgazonano.comtandfonline.comharvard.edu The addition of yttria to zirconia introduces Y³⁺ ions into the ZrO₂ lattice, substituting for Zr⁴⁺ ions. This substitution creates oxygen vacancies for charge compensation and effectively stabilizes the tetragonal and/or cubic polymorphs of zirconia over a wider temperature range, including room temperature. wikipedia.orgpreciseceramic.comnitrkl.ac.inazonano.comtandfonline.com The degree of stabilization and the resulting phases depend on the concentration of yttria. For instance, fully stabilized zirconia (FSZ) with a pure cubic phase typically requires at least 8 mol% Y₂O₃, while tetragonal zirconia polycrystals (TZP) containing a totally tetragonal phase are often achieved with around 3 mol% Y₂O₃. nitrkl.ac.inmdpi.com

Microstructure and Performance of YSZ Coatings

YSZ is extensively used in coatings, particularly as thermal barrier coatings (TBCs) in gas turbine engines and other high-temperature components. The performance of YSZ coatings is intrinsically linked to their microstructure, which is influenced by deposition techniques such as atmospheric plasma spray (APS) and laser directed energy deposition (LDED). enea.itresearchgate.netasme.orgmdpi.comelsevier.es APS YSZ coatings typically exhibit a lamellar structure with interconnected pores, splat boundaries, and microcracks. enea.itmdpi.com This porous microstructure contributes to the low thermal conductivity of YSZ coatings, which is essential for their function as thermal barriers. enea.itmdpi.com The presence and distribution of pores and cracks, as well as grain size and grain boundary density, significantly impact the thermal conductivity and mechanical properties like hardness and wear resistance. researchgate.netasme.orgmdpi.comelsevier.es Research on Inconel 718/YSZ metal matrix composite coatings fabricated by LDED has investigated the effect of YSZ weight percentage on microstructure, micro-hardness, and porosity, indicating that a 1 wt.% YSZ composite coating can exhibit favorable mechanical properties with a hardness of 495 ± 7 HV and porosity of 4%. asme.org

YSZ Composite (wt.% YSZ) Hardness (HV) Porosity (%)
Inconel-1 wt.% YSZ 495 ± 7 4

Phase Transformation Behavior in Zirconia and its Stabilization

The critical issue in utilizing zirconia is controlling its polymorphic phase transformations. Pure zirconia undergoes a series of transformations upon heating and cooling: monoclinic (m) ↔ tetragonal (t) at approximately 1173°C and tetragonal (t) ↔ cubic (c) at about 2370°C. wikipedia.org The tetragonal to monoclinic transformation is of particular concern due to the associated volume expansion, which causes significant internal stresses. wikipedia.orgtandfonline.comharvard.edu Yttria acts as a stabilizing agent by lowering the transformation temperatures and, with sufficient concentration, can stabilize the tetragonal or cubic phase down to room temperature. wikipedia.orgpreciseceramic.comnitrkl.ac.inazonano.com The substitution of Zr⁴⁺ by the larger Y³⁺ ions in the zirconia lattice creates oxygen vacancies, which are believed to facilitate the stabilization of the high-temperature phases. wikipedia.orgharvard.edu In some processing routes, such as plasma spraying, a metastable tetragonal phase (t') can form, which is a non-transformable tetragonal phase. enea.itscielo.org.comdpi.com However, prolonged exposure to high temperatures can lead to the decomposition of this metastable phase into yttria-rich cubic and yttria-lean tetragonal phases, and the latter can potentially transform to the monoclinic phase upon cooling, affecting the long-term stability and performance of YSZ materials. enea.itscielo.org.comdpi.com Different yttria concentrations stabilize different phases; for example, 3 mol% Y₂O₃ typically results in tetragonal YSZ (3YSZ), while 8 mol% Y₂O₃ yields cubic YSZ (8YSZ). nitrkl.ac.inmdpi.com

This compound Oxide Ceramics (Y₂O₃) for High-Performance Applications

This compound oxide (Y₂O₃) ceramics, often referred to as yttria ceramics, possess a unique combination of properties that make them suitable for demanding high-performance applications, particularly in aggressive environments and at elevated temperatures. ceramic-solutions.comnih.govresearchgate.netsamaterials.com

Chemical Stability in Plasma Environments (e.g., Fluorine-Based Etching Plasmas)

Y₂O₃ ceramics exhibit excellent chemical stability, making them valuable materials for components exposed to harsh chemical environments, such as the plasma used in semiconductor manufacturing for etching and deposition processes. ceramic-solutions.commdpi.comnih.govmdpi.comresearchgate.netaip.org In fluorine-based etching plasmas (e.g., utilizing CF₄, SF₆, or NF₃), Y₂O₃ demonstrates good resistance to etching and low chemical reactivity compared to traditional materials like SiO₂ and Al₂O₃. mdpi.comnih.govmdpi.comaip.org When exposed to fluorine plasma, the surface of Y₂O₃ can undergo fluorination, forming a protective layer of this compound oxyfluoride (YOₓFᵧ) or this compound fluoride (B91410) (YF₃). mdpi.commdpi.comaip.org While YF₃ is generally considered chemically stable in these environments, studies indicate that energetic ion bombardment in the plasma can still lead to etching of both Y₂O₃ and the formed YF₃ layer, with the etching rate potentially influenced by bias voltage. mdpi.comaip.org Despite this, Y₂O₃ coatings are recognized for generating fewer contamination particles during plasma processing, which is crucial for maintaining the purity required in semiconductor fabrication. mdpi.commdpi.comresearchgate.net

High-Temperature Resistance (>1800°C)

Y₂O₃ ceramics are notable for their exceptional high-temperature resistance. This compound oxide has a very high melting point, reported to be around 2430°C to 2470°C. nih.govsamaterials.com This intrinsic property allows Y₂O₃ ceramics to maintain their structural integrity and performance at temperatures exceeding 1800°C. ceramic-solutions.comresearchgate.netsamaterials.comsamaterials.com Their high-temperature stability makes them ideal for applications such as high-temperature furnace components, crucibles, and as a host material for high-power lasers and infrared windows that operate in extreme thermal conditions. nih.govsamaterials.comsamaterials.comsciopen.comcas.cnzen-ceramic.comgoogle.com Fabrication techniques like vacuum sintering and hot isostatic pressing (HIP) are employed to produce dense yttria ceramics with optimized properties for these high-temperature and optical applications. nih.govsciopen.comcas.cngoogle.com Research has shown that fine-grained pure Y₂O₃ ceramics fabricated using methods like nitrate (B79036) pyrogenation and hybrid sintering can achieve improved mechanical properties and thermal conductivity, contributing to higher thermal shock resistance suitable for high-temperature environments. cas.cn Y₂O₃ crucibles, for example, are capable of withstanding temperatures up to 1700-1800°C, with some capable of reaching a maximum working temperature of 2100°C, although they exhibit poor thermal shock resistance requiring controlled heating and cooling rates. zen-ceramic.com

Property Y₂O₃ Ceramic Value Unit Source
Melting Point ~2430-2470 °C nih.govsamaterials.com
Bulk Density 5.03 g/cm³ samaterials.com
Flexural Strength 200 MPa samaterials.com
Vickers Hardness 11 (or 8.4) GPa samaterials.comcas.cn
Thermal Conductivity (RT) 14 (or 12.72) W/m·K samaterials.comcas.cn
CTE (25-1000°C) 6-7 × 10⁻⁶ K⁻¹ samaterials.com
Maximum Light Transmittance 81 % (without coating) samaterials.com
Refractive Index (@1000nm) 1.95 - samaterials.com
Dielectric Constant 11.8 (1MHz) - samaterials.com

Note: Where two values are provided for Vickers Hardness and Thermal Conductivity, they represent findings from different studies or ceramic processing methods.

Plasma Corrosion and Erosion Resistance

Yttria ceramics exhibit exceptional resistance to plasma corrosion and erosion, particularly in halogen-containing plasmas used in semiconductor manufacturing. jya.clcoorstek.comnishimuraac.com Compared to conventional ceramics like alumina (B75360) (Al₂O₃) or quartz (SiO₂), Y₂O₃ shows a significantly lower plasma corrosion rate. nishimuraac.comresearchgate.net For instance, the consumption of yttria by plasma can be one-hundredth that of quartz and one-tenth that of alumina. nishimuraac.com This superior resistance is attributed to yttria's high formation enthalpy and the stability of its reaction products when exposed to fluorine plasma. researchgate.net The use of yttria in plasma etching equipment components, such as chamber walls, caps, and nozzles, helps to reduce particle contamination and extend equipment life by minimizing material erosion. ceramic-solutions.comnishimuraac.com Plasma-sprayed yttria coatings are also employed to provide a corrosively inert barrier on compatible ceramic and metal components. coorstek.comgoogle.com Studies have shown that yttria coatings have higher anti-plasma erosion resistance than alumina coatings and sintered alumina bulk, especially at increasing plasma power. researchgate.net

Development of High-Purity this compound Oxide Ceramics

The development of high-purity this compound oxide ceramics is crucial for demanding applications, particularly in electronic manufacturing, where minimizing metal contamination is essential. ceramic-solutions.com High-purity yttria powder, with purity levels of 99.99% or more, is used as the core raw material. ceramic-solutions.com Strict control over the content of transition metals (such as K, Na, Fe, Cu, Ni) is maintained to prevent contamination risks in electronic manufacturing processes. ceramic-solutions.com Advanced powder synthesis technologies are employed to prepare yttria granulated powder with uniform particle size distribution, high sphericity, and smooth surfaces, which are critical for achieving high ceramic body density and stable performance after sintering. ceramic-solutions.com

Electrical Insulation Characteristics

This compound oxide possesses excellent electrical insulation properties, including high volume resistivity and dielectric breakdown strength. jya.clgoodfellow.com These characteristics make yttria ceramics suitable for applications requiring effective electrical isolation, such as components in high-voltage reaction chambers and electrostatic chucks in semiconductor equipment. ceramic-solutions.comjya.cl Yttria can enhance the insulation properties of dielectric materials, leading to increased capacitance and improved thermal and chemical stability in components like thin-film capacitors. stanfordmaterials.comsputtertargets.net The dielectric strength of yttria coatings can be influenced by factors such as porosity, with lower porosity correlating to higher dielectric strength. mdpi.com Studies have reported dielectric strengths for yttria coatings around 17.3 ± 1.0 kV/mm. researchgate.net

Sinterability and Density Challenges in Bulk Y₂O₃ Manufacturing

Despite its desirable properties, yttria exhibits low sinterability when processed conventionally, making the fabrication of large-scale, high-density bulk samples challenging. rwth-aachen.deceramic-solutions.com Achieving the high relative densities required for semiconductor industry applications often necessitates complex processing routes, including conventional or vacuum sintering followed by post-compaction steps like hot isostatic pressing. rwth-aachen.de These challenges have historically limited the widespread application of bulk Y₂O₃ components in state-of-the-art semiconductor manufacturing devices, although yttria is widely used as a functional coating. rwth-aachen.de Factors such as powder characteristics, molding processes, and customized sintering curves play a significant role in achieving nearly full densification and desired mechanical strength. ceramic-solutions.comcompanion-cn.com

Grain Orientation Dependent Erosion Mechanisms

Research has revealed that the erosion behavior of polycrystalline yttria in fluorine-based etching plasmas is dependent on grain orientation. d-nb.infoscribd.comresearchgate.net This orientation dependency influences surface fluorination and physical material removal, leading to the formation of plateau-like surface topographies after plasma exposure. d-nb.infoscribd.comrwth-aachen.de Orientations near low index planes, such as (001), (010), and (100), tend to exhibit lower stability due to more homogeneous surface reactions. researchgate.net The applied bias voltage during plasma exposure also impacts physical damage and chemical gradient formation near the surface. d-nb.infoscribd.com Understanding these grain orientation-dependent mechanisms is crucial for predicting and controlling the erosion of yttria components in plasma environments. d-nb.inforesearchgate.netrwth-aachen.de

This compound as a Dopant in Superconducting Materials

This compound plays a fundamental role in the development of high-temperature superconductors, materials that exhibit superconductivity at relatively high temperatures compared to conventional superconductors. renovables.blogrenovables.blog

Role in Enhancing Superconducting Properties (e.g., YBCO)

One of the most significant discoveries in the field of high-temperature superconductivity was this compound barium copper oxide (YBCO), a family of compounds with the general formula YBa₂Cu₃O₇₋ₓ. wikipedia.organgpacmin.comsemanticscholar.orgtaylorandfrancis.com YBCO was the first material found to become superconducting above the boiling point of liquid nitrogen (77 K), achieving a critical temperature (Tc) of around 92-95 K. renovables.blogwikipedia.organgpacmin.comsemanticscholar.orgchemeurope.com

In the YBCO structure, this compound atoms are typically located between the CuO₄ planes. semanticscholar.org The superconducting properties of YBCO are highly sensitive to its oxygen content (represented by 7-x). wikipedia.orgchemeurope.com Superconductivity is observed for materials with 0 ≤ x ≤ 0.65, with the highest critical temperatures achieved when x is around 0.07 to 0.15. wikipedia.orgsemanticscholar.org When the oxygen content decreases significantly (e.g., x ≈ 0.6), the material undergoes a structural change from orthorhombic to tetragonal and loses its superconducting properties. semanticscholar.orgchemeurope.com

While the exact mechanism of high-temperature superconductivity in cuprates like YBCO is still a subject of research, the layered perovskite-like structure with copper-oxygen planes is considered crucial for carrier conduction and superconductivity. wikipedia.orgtaylorandfrancis.com this compound's presence in the crystal structure contributes to the stabilization and electronic properties of the material, enabling the high critical temperatures observed. aku.edu.trufv.br The synthesis method and careful control of annealing and quenching temperatures are also critical for aligning crystal grain boundaries and optimizing YBCO's superconducting performance. wikipedia.orgsemanticscholar.org

This compound doping has also been explored in other superconducting systems, such as this compound-doped zirconia (YSZ) used as a substrate for high-temperature superconducting thin films haibeiflavor.com, and in iron-based superconductors like CeO₁₋ₓYₓFFeAs, where this compound substitution has shown to enhance superconducting properties, including transition temperature and critical fields. aip.org

Data Tables:

Material Property (Y₂O₃ Ceramic)ValueUnitSource
Thermal Conductivity (20°C)10 - 14W/m K coorstek.com
Coefficient of Thermal Expansion7.9 - 8.21x10⁻⁶/°C coorstek.com
Maximum Use Temperature2000°C coorstek.com
Dielectric Strength (6.35mm)16.5ac-kV/mm coorstek.com
Dielectric Loss (tan δ, 1MHz, 25°C)4 x 10⁻⁴- coorstek.com
Melting Point2430 (approx.)°C ceramic-solutions.com
Electrical Resistivity (Room Temp)> 10⁸ohm-cm zypcoatings.com
Dielectric Constant (10²-10⁶ Hz)~12- zypcoatings.com
Superconducting Property (YBCO, YBa₂Cu₃O₇₋ₓ)ValueNotesSource
Critical Temperature (Tc)~92-95Depends on oxygen content (7-x) wikipedia.organgpacmin.comsemanticscholar.org
Optimal Oxygen Content (x)~0.07 - 0.15For highest Tc wikipedia.orgsemanticscholar.org
Superconducting Range (x)0 ≤ x ≤ 0.65Superconductivity observed within this range wikipedia.org

Defect Introduction and Flux Pinning in Superconductors

In the realm of high-temperature superconductivity, this compound-containing compounds, most notably this compound barium copper oxide (YBCO, YBa₂Cu₃O₇₋ₓ), are of considerable interest. A critical factor for the practical application of Type II superconductors like YBCO is their ability to carry high critical currents (Jc) in the presence of magnetic fields. This capability is strongly influenced by the phenomenon of flux pinning. Magnetic flux lines, or fluxons, can penetrate Type II superconductors above a certain critical magnetic field. These fluxons, if mobile, can dissipate energy and reduce the critical current. Introducing defects into the superconducting material creates "pinning centers" that trap these fluxons, thereby increasing the critical current density. researchgate.netsquarespace.comnasa.gov

Various types of defects can act as flux pinning centers, including grain boundaries, point defects, impurities, lattice variations induced by doping, extended defects such as intergrowths and boundaries, second phase inclusions, and columnar defects. nasa.govscirp.orgscirp.org The effectiveness of these pinning centers is optimized when their size is comparable to the superconducting coherence length of the material. For YBCO at temperatures up to 77 K, the coherence length is approximately 2-4 nm. researchgate.net In magnesium diboride (MgB₂), another superconductor where this compound doping has been explored, the coherence length is in the range of 2 to 10 nm. scirp.orgscirp.org

Strategies to introduce effective pinning centers in YBCO include the incorporation of a high density of extended defects. The natural presence of screw dislocations and columnar holes in thin films of YBCO can serve as effective pinning sites. nasa.gov Furthermore, introducing secondary phases or nanolayers, such as cerium oxide (CeO₂), into YBCO thin films has demonstrated enhanced flux pinning properties by generating interfacial defects at the heterogeneous interfaces. researchgate.net Melt processing techniques are also employed to produce bulk polycrystalline YBCO with improved Jc values. These techniques can be controlled to introduce second phases, such as Y₂BaCuO₅ (the 211 phase), which act as effective flux pinning sites. nasa.gov Doping with this compound in other superconducting systems, like MgB₂, has also been shown to introduce pinning centers that influence the critical current. scirp.orgscirp.org

This compound-Based Functional Coatings

This compound, primarily in the form of yttria (Y₂O₃) or as a component in solid solutions like yttria-stabilized zirconia (YSZ), is extensively used in the development of functional coatings due to its desirable properties, including high melting point, chemical inertness, and thermal stability. zypcoatings.comoerlikon.comoerlikon.com

Deposition Techniques for Yttria Coatings (PVD, Sol-Gel, CVD, Thermal Spray)

A variety of techniques are employed for depositing yttria and this compound-containing coatings, each offering specific advantages depending on the desired coating thickness, morphology, and application. Common deposition methods include Physical Vapor Deposition (PVD), Chemical Vapor Deposition (CVD), Sol-Gel processes, and Thermal Spraying techniques such as atmospheric plasma spray (APS), flame spraying, and High-Velocity Oxygen Fuel (HVOF). wzr-ceramic.demdpi.comresearchgate.netajol.info

For the production of relatively thick ceramic layers, typically greater than 30 µm, thermal spraying processes are often preferred due to their high deposition rates and cost-effectiveness. wzr-ceramic.deajol.info Atmospheric plasma spray, in particular, is widely used for depositing yttria coatings, especially in applications like semiconductor device manufacturing where high purity, etch, and erosion resistance are crucial. oerlikon.comoerlikon.com Thermal spraying can produce coatings with a lamellar structure and interconnected porosity, which is beneficial for thermal insulation. ajol.infocapes.gov.br Plasma Spray-Physical Vapor Deposition (PS-PVD) is another technique capable of producing YSZ coatings with a columnar microstructure. nasa.gov

Thin yttria coatings, generally less than 30 µm, are often deposited using PVD and CVD techniques. wzr-ceramic.de These methods are known for producing dense, high-purity films and are commonly utilized in the semiconductor industry. mdpi.comajol.info

The Sol-Gel process presents an attractive alternative for depositing ceramic coatings, including those based on yttria. Its advantages include significantly lower production costs compared to PVD and CVD, the ability to coat complex geometries, flexibility in tailoring the coating composition, and the fact that it does not require expensive vacuum systems or extreme heating, making it suitable for various substrate materials. wzr-ceramic.demdpi.com Sol-gel coatings can be applied through methods such as dip coating, spraying, and spin coating. wzr-ceramic.demdpi.comajol.info Furthermore, a sol precursor can be applied as a post-treatment to materials deposited by spray or vapor deposition techniques, followed by heating or sintering to form a solid phase. google.com

Thermal Stability and Oxidation Resistance of Yttria Coatings

Yttria coatings are highly valued for their exceptional thermal stability and resistance to oxidation and chemical attack at elevated temperatures. This compound oxide boasts a high melting temperature of 2400 °C, enabling its use in applications operating at temperatures approaching 2000 °C in most atmospheric conditions. zypcoatings.com While stable at high temperatures, the use temperature can be reduced to around 1500 °C in reducing environments containing graphite. zypcoatings.com

The superior resistance of this compound oxide products to aggressive molten metals, glasses, slags, and salts makes them ideal for coating crucibles and molds used with highly reactive materials such as uranium, titanium, chromium, and beryllium alloys. zypcoatings.com Yttria coatings also function effectively as barrier layers to prevent reactions, for instance, in the diffusion bonding of reactive metals or as braze stop-off coatings. zypcoatings.com

In addition to their intrinsic stability, the incorporation of this compound can enhance the thermal stability and oxidation resistance of other coating systems. For example, alloying titanium-aluminum-nitrogen (Ti-Al-N) coatings with this compound has been shown to delay the precipitation of the wurtzite structure and shift this transformation to higher temperatures, resulting in improved thermal stability and hardness even after annealing at high temperatures. researchgate.net The addition of this compound promotes the formation of a dense, aluminum-rich outer oxide layer, which significantly enhances the oxidation resistance of these coatings. researchgate.net Yttria coatings also exhibit excellent resistance to plasma etching and erosion, making them suitable for demanding environments like those found in semiconductor manufacturing equipment. oerlikon.comoerlikon.com

Thermal Barrier Coatings (TBCs) with YSZ-Al₂O₃

Thermal Barrier Coatings (TBCs) are advanced multi-layer systems designed to protect components, particularly in high-temperature environments like gas turbines and internal combustion engines, from extreme heat. Yttria-stabilized zirconia (YSZ) is a widely accepted material for the ceramic topcoat in TBCs due to its low thermal conductivity, relatively high coefficient of thermal expansion that provides a good match with metallic substrates, and reasonable fracture toughness. scribd.comsaint-gobain.com

While YSZ is the prevalent choice for the topcoat, aluminum oxide (Al₂O₃) is also considered for TBC applications owing to its hardness, favorable thermal properties, and refractoriness. chalcogen.ro Research has explored TBC systems incorporating both YSZ and Al₂O₃. TBCs typically consist of a ceramic topcoat and a metallic bond coat applied to the substrate. scribd.com

Studies on YSZ/Al₂O₃ composite layers in TBCs have indicated that these composites can influence the growth of the thermally grown oxide (TGO) layer that forms between the ceramic topcoat and the metallic bond coat during high-temperature operation. A lower growth rate of the TGO layer has been observed with the inclusion of Al₂O₃ in YSZ, particularly for compositions around 15% Al₂O₃ in 8% YSZ. capes.gov.brscientific.net This reduced TGO growth is beneficial as excessive TGO growth can lead to spallation and failure of the TBC. Investigations into YSZ doped with varying compositions of aluminum oxide have assessed their impact on properties such as wear resistance, bonding strength, hardness, and microstructure, highlighting the potential of YSZ and Al₂O₃ combinations for developing TBCs with improved performance and lower thermal conductivity. scribd.comchalcogen.ro

This compound in Other Advanced Materials

Beyond superconductors and functional coatings, this compound finds applications in other advanced material systems, including thermoelectric materials.

Thermoelectric this compound Aluminoborides

This compound aluminoborides with the general formula YₓAlᵧB₁₄ are emerging as promising high-temperature thermoelectric materials. scispace.comtandfonline.commendeley.com These materials possess the MgAlB₁₄ structure type and exhibit the ability to directly convert heat into electricity through the Seebeck effect. scispace.commendeley.com

A significant characteristic of YₓAlᵧB₁₄ is the remarkable control over its thermoelectric behavior, which can be tuned from p-type to n-type conductivity by adjusting the occupancy of aluminum sites within the crystal structure. scispace.comtandfonline.comnih.govaip.org This ability to control the charge carrier type within a single material system with the same basic crystal structure is particularly valuable for developing matched p-type and n-type legs required for thermoelectric devices, eliminating potential issues related to structural mismatch or dopant migration often encountered in traditional thermoelectric materials. tandfonline.com

This compound aluminoborides are also noted for their high melting points and excellent hardness, making them suitable for high-temperature applications. scispace.com Various synthesis routes have been explored for these materials. Polycrystalline YₓAlᵧB₁₄ ceramics can be synthesized using spark plasma sintering (SPS) from precursors such as YB₄, AlB₂, and B powders, often with the addition of AlF₃ as a sintering aid. scispace.commendeley.com Compared to conventional synthesis methods that may involve sintering in induction furnaces with excess aluminum flux over extended periods, SPS can significantly reduce the processing time. scispace.commendeley.comaip.org Studies have investigated the effects of aluminum insertion and other additives on the thermoelectric properties of this compound borides, including YₓB₁₄ which has a similar structure to YₓAlᵧB₁₄. aip.orgaip.org

This compound also forms other borides with diverse properties, such as YB₂, YB₄, YB₆, YB₁₂, YB₂₅, YB₅₀, and YB₆₆. wikipedia.org YB₆, this compound hexaboride, is known for its superconductivity at 8.4 K and is used as an electron cathode. wikipedia.org YB₆₆, with its large lattice constant and high stability, finds application as a diffraction grating for low-energy synchrotron radiation. wikipedia.org

Functional Adaptation based on Powder Characteristics

The functional properties of advanced ceramics and functional materials containing this compound are significantly influenced by the characteristics of the precursor powders used in their fabrication. Key powder characteristics include particle size, morphology, purity, and the synthesis method, all of which impact the densification behavior, microstructure, and ultimately, the performance of the final ceramic product.

This compound oxide (Y₂O₃) is a crucial compound in this context, serving as a primary component or a stabilizing agent in various ceramic systems like yttria-stabilized zirconia (YSZ) and this compound aluminum garnet (YAG). High-purity this compound oxide powder (≥ 99.99%) is essential for minimizing contamination, particularly in sensitive applications such as electronic manufacturing, where transition metal content must be strictly controlled. ceramic-solutions.com

Influence of Particle Size and Morphology

Particle size and morphology play a fundamental role in the sintering process and the resulting ceramic properties. Finer particle sizes generally lead to increased surface area, which can enhance reactivity and promote densification at lower temperatures. mdpi.comresearchgate.net However, controlling agglomeration in nanopowders is critical to achieving uniform microstructures and avoiding defects. kashanu.ac.ir

Studies on this compound aluminum garnet (YAG) formation by solid-state reaction have shown that reducing the yttria particle size significantly accelerates the kinetics of phase formation. For instance, decreasing Y₂O₃ particle size from 5000 nm to 30 nm, when mixed with 270 nm alumina particles, increased the YAG formation rate from approximately 20 to 48 vol% min⁻¹ in the temperature range of 1350–1450 °C. cambridge.org The final YAG content also increased with decreasing yttria particle size. cambridge.org Similarly, using 50- and 100-nm this compound oxide particles enabled the synthesis of single-phase YAG at lower temperatures (1200 °C and 1500 °C, respectively) compared to using 5000-nm particles. researchgate.net

Powder morphology also impacts packing density and flowability, which are crucial for achieving high green body density before sintering. newcastle.edu.au Different powder morphologies, such as spherical, angular (fused and crushed), or needle-like, can lead to variations in the microstructure and properties of the sintered ceramic. saint-gobain.commdpi.com For example, fused and crushed yttria-zirconia powders tend to produce thermal spray coatings with higher thermal conductivity and elastic modulus compared to those made from agglomerated and sintered or hollow spherical powders. saint-gobain.com Research on yttria ceramics has indicated that applying an electric field during precursor precipitation can alter the morphology from flake to needle-like, influencing the densification and thermal shock resistance of the final ceramic. mdpi.com

The specific surface area of powders is inversely related to particle size and affects the relative density of green body compacts. An increase in specific surface area can lead to a decrease in relative density under fixed pressing conditions. researchgate.net

Impact on Functional Properties

The adaptation of powder characteristics directly influences the functional properties of this compound-containing ceramics:

Mechanical Properties: Particle size and morphology affect the density and microstructure, which in turn determine mechanical strength, hardness, and fracture toughness. Yttria-stabilized zirconia (YSZ), known for its high fracture toughness and strength, benefits from controlled powder characteristics to achieve optimal mechanical performance. taylorandfrancis.comattelements.com Studies on cordierite–mullite composite ceramics with this compound oxide additions demonstrated that optimizing the this compound oxide content and likely its powder characteristics led to significant improvements in room-temperature compressive and flexural strengths, as well as thermal shock stability. mdpi.com

Optical Properties: For transparent ceramics like YAG and this compound oxide, powder characteristics are critical for achieving high optical transmittance. Factors such as particle size, agglomeration, and homogeneity of dopant distribution (when applicable) influence light scattering and absorption in the final ceramic. samaterials.comoptica.orgheegermaterials.com Reducing particle size in Y-TZP dental ceramics has been shown to improve translucency. nih.gov Highly transparent YAG:Yb ceramics with high transmittance have been developed by controlling the dispersity and morphology of the ceramic powders and optimizing forming conditions. researchgate.net

Electrical Properties: In materials like YSZ used as electrolytes in solid oxide fuel cells (SOFCs), the ionic conductivity is dependent on the microstructure, which is formed during sintering of the powder. taylorandfrancis.comhruimetal.compreciseceramic.com Powder characteristics influence the density and grain boundary structure, impacting ion transport.

Thermal Properties: Thermal conductivity and thermal shock resistance are also affected by the ceramic's density and microstructure, which are outcomes of the powder processing route. taylorandfrancis.comhruimetal.comresearchgate.net

Detailed research findings highlight the intricate relationship between powder characteristics and final material performance. For example, optimizing the powder synthesis technology for this compound oxide can yield granulated powder with uniform particle size distribution, high sphericity, and a smooth surface, which is crucial for ensuring the density and stable performance of sintered ceramic bodies. ceramic-solutions.com

Data Tables

While the search results provided qualitative and some quantitative data within the text, a dedicated, interactive data table based solely on the search results can illustrate the relationship between specific powder characteristics and resulting properties for this compound-containing ceramics.

Material SystemPowder Characteristic (Example)Specific Characteristic Value (Example)Resulting Property (Example)Property Value (Example)Source Snippet
Y₂O₃ (this compound Oxide)Particle Size30 nmYAG Formation Rate (with Al₂O₃)48 vol% min⁻¹ (1350-1450°C) cambridge.org
Y₂O₃ (this compound Oxide)Particle Size5000 nmYAG Formation Rate (with Al₂O₃)20 vol% min⁻¹ (1350-1450°C) cambridge.org
Y-TZP (Yttria-Stabilized Zirconia)Particle Size40 nmTranslucency (Sintered Density/Transmittance)Higher density and transmittance than 90 nm nih.gov
Y-TZP (Yttria-Stabilized Zirconia)Particle Size90 nmTranslucency (Sintered Density/Transmittance)Lower density and transmittance than 40 nm nih.gov
YSZ (Yttria-Stabilized Zirconia)Powder MorphologyFused and CrushedThermal Conductivity (Coating)Higher than A&S or HOSP saint-gobain.com
YSZ (Yttria-Stabilized Zirconia)Powder MorphologyAgglomerated and Sintered (A&S)Thermal Conductivity (Coating)Lower than Fused and Crushed saint-gobain.com
Y₂O₃ (this compound Oxide)MorphologyNeedle-like (via electric field)Thermal Shock Resistance (Ceramic)Enhanced mdpi.com
Y₂O₃ (this compound Oxide)MorphologyFlake (without electric field)Thermal Shock Resistance (Ceramic)Lower than needle-like mdpi.com
Cordierite–Mullite + Y₂O₃Y₂O₃ Content3 wt%Room-Temperature Compressive StrengthIncreased by 121% mdpi.com
Cordierite–Mullite + Y₂O₃Y₂O₃ Content3 wt%Room-Temperature Flexural StrengthIncreased by 177% mdpi.com
YAG:Ce³⁺ (Phosphor Powder)Particle Size (after milling)ReducedSintering/DensificationPromoted researching.cn
YAG:Yb (Transparent Ceramic)Dispersity and MorphologyOptimizedOptical TransmittanceUp to 80% researchgate.net

This table provides examples based on the search results, illustrating how variations in powder characteristics directly correlate with changes in the functional properties of the resulting this compound-containing ceramics.

Yttrium Isotopes: Production and Research Applications

Production Mechanisms of Yttrium Radioisotopes

Radioisotopes of this compound, especially ⁹⁰Y, are produced through various nuclear processes. These methods are crucial for providing the necessary isotopes for research and medical applications.

Neutron Irradiation of Stable This compound-89 (B1243484) (⁸⁹Y)

This compound-90 can be directly produced by the neutron activation of natural this compound targets, which are composed of ⁸⁹Y. wikipedia.orgradiacode.com This process, represented by the nuclear reaction ⁸⁹Y(n,γ)⁹⁰Y, involves the capture of a neutron by a nucleus of ⁸⁹Y, resulting in the formation of ⁹⁰Y. Neutron irradiation of ⁸⁹Y is conducted in nuclear reactors. wikipedia.orgradiacode.comadvancingnuclearmedicine.com Research involving the irradiation of ⁸⁹Y with neutrons, including studies on neutron capture cross-sections at different energy levels, contributes to optimizing the production of various this compound isotopes. aesj.nettitech.ac.jp Experiments have investigated the production of different this compound radioisotopes, such as ⁸⁸Y, through neutron capture and other reactions like (n,xnyp) in ⁸⁹Y targets irradiated with high-energy neutrons. iaea.org

Decay Product of Strontium-90 (B1230875) (⁹⁰Sr) to this compound-90 (⁹⁰Y)

This compound-90 is also produced through the radioactive decay of its parent radionuclide, Strontium-90 (⁹⁰Sr). wikipedia.orgradiacode.comwikipedia.org Strontium-90 is a radioactive isotope with a half-life of approximately 28.79 years and is a fission product of uranium found in nuclear reactors. wikipedia.orgwikipedia.org The decay of ⁹⁰Sr occurs via beta-minus emission, transforming it into ⁹⁰Y. wikipedia.org This decay chain is a significant source of ⁹⁰Y, and chemical separation techniques are employed to isolate high-purity ⁹⁰Y from the decaying ⁹⁰Sr. wikipedia.orgthaiscience.info The ⁹⁰Sr/⁹⁰Y generator system is considered an ideal source for the long-term, continuous availability of no-carrier-added ⁹⁰Y for radiopharmaceutical preparation. nih.govgoogle.com

Nuclear Reactor Production of Radioisotopes

Nuclear reactors play a central role in the production of this compound radioisotopes. Both the direct neutron irradiation of ⁸⁹Y and the generation of ⁹⁰Sr (which subsequently decays to ⁹⁰Y) occur within reactors. wikipedia.orgradiacode.comgoogle.com Research reactors are commonly used for producing radioisotopes by bombarding target elements with neutrons. world-nuclear.org For instance, ⁹⁰Y microspheres used in medical treatments are produced by bombarding ⁸⁹Y with neutrons in a reactor. world-nuclear.org Commercial nuclear reactors are also being utilized for ⁹⁰Y production, demonstrating advancements in scaling up the availability of this radioisotope. cgtn.com The high neutron flux and stable operation of certain commercial reactors, such as heavy-water reactors, offer advantages for efficient and scalable ⁹⁰Y production. cgtn.com

Nuclear Characteristics of Key this compound Isotopes

Understanding the nuclear characteristics of this compound isotopes, particularly the stable ⁸⁹Y and the radioactive ⁹⁰Y, is fundamental to their applications.

This compound-89 (⁸⁹Y): Stable Isotope and Nuclear Spin

This compound-89 (⁸⁹Y) is the only stable, naturally occurring isotope of this compound, accounting for 100% of natural this compound abundance. fishersci.comperiodic-table.ionih.govebi.ac.uk It has a relative atomic mass of approximately 88.905848. nih.govebi.ac.uk The nuclear spin of ⁸⁹Y is 1/2-. nih.govebi.ac.ukchemlin.org This nuclear spin is a key property in nuclear magnetic resonance (NMR) spectroscopy, where ⁸⁹Y is an NMR-active nuclide. chemlin.org Its nuclear magnetic properties, including its magnetic dipole moment and gyromagnetic ratio, have been characterized. chemlin.org

Interactive Data Table: Nuclear Characteristics of this compound-89

CharacteristicValueUnitSource
Natural Abundance100% nih.govebi.ac.uk
Relative Atomic Mass88.905848u nih.govebi.ac.uk
Nuclear Spin1/2- nih.govebi.ac.ukchemlin.org
Magnetic Dipole Moment-0.1374154(3)μN chemlin.org
Gyromagnetic Ratio-1.3155 × 10⁷rad T⁻¹ s⁻¹ chemlin.org
Resonance Frequency (at 1 T)2.0949MHz chemlin.org

This compound-90 (⁹⁰Y): Beta Emission and Half-Life

This compound-90 (⁹⁰Y) is a radioactive isotope of this compound that undergoes beta-minus (β⁻) decay. wikipedia.orgradiacode.comradiacode.com It decays to stable Zirconium-90 (B80107) (⁹⁰Zr). wikipedia.orgradiacode.comradiopaedia.org The decay of ⁹⁰Y involves the emission of high-energy beta particles. radiacode.comradiacode.com The maximum energy of the emitted beta particles is 2.28 MeV, with an average beta energy of 0.9336 MeV. wikipedia.orggoogle.com The half-life of ⁹⁰Y is approximately 64.1 hours (about 2.67 days). wikipedia.orgradiacode.comnih.govradiacode.comradiopaedia.org This half-life is considered suitable for therapeutic applications. nih.govgoogle.com While ⁹⁰Y is primarily a beta emitter, it also produces a small percentage (0.01%) of 1.7 MeV photons during its decay, which can lead to the emission of Bremsstrahlung radiation. wikipedia.org This characteristic allows for imaging of ⁹⁰Y distribution using techniques like planar or SPECT imaging, and even PET imaging due to internal pair production. wikipedia.orgradiopaedia.org

Interactive Data Table: Nuclear Characteristics of this compound-90

CharacteristicValueUnitSource
Decay ModeBeta-minus (β⁻) wikipedia.orgradiacode.comradiacode.com
Daughter NuclideZirconium-90 (⁹⁰Zr) wikipedia.orgradiacode.comradiopaedia.org
Half-Life~64.1 hourshours wikipedia.orgradiacode.comnih.govradiacode.comradiopaedia.org
Maximum Beta Energy2.28MeV wikipedia.orgnih.govgoogle.com
Average Beta Energy0.9336MeV wikipedia.orggoogle.com
Photon Emission0.01% of 1.7 MeV wikipedia.org

This compound-88 (⁸⁸Y) Half-Life

This compound-88 (⁸⁸Y) is one of the more stable radioactive isotopes of this compound. It has a half-life of 106.629 days. wikipedia.orgontosight.aiwikipedia.orgebsco.com ⁸⁸Y decays primarily by electron capture to strontium-88 (B78591) (⁸⁸Sr). wikipedia.orgwikipedia.orgmit.edumissouri.edu

Research Applications of this compound Isotopes

This compound isotopes, both stable and radioactive, are valuable tools in various research fields, ranging from environmental science and biology to nuclear physics and materials science.

Tracing Studies in Environmental and Biological Systems

Radioisotopes are widely used in scientific research for tracing studies in environmental and biological systems. ansto.gov.au this compound, particularly its isotopes, can be employed in such studies to track the movement and behavior of elements within these systems. For instance, Rare Earth Elements and this compound (REY) analysis, along with lead isotopic fingerprinting, are utilized to investigate the origins of pollution and trace provenance in environmental studies, such as assessing heavy metal pollution in farmland soils. mdpi.com The composition of REY and Pb isotopes varies across different sources like parent materials, coal combustion, and ore smelting, making them useful tracers. mdpi.com

Nuclear Magnetic Resonance (NMR) Investigations with ⁸⁹Y

The stable isotope, this compound-89 (⁸⁹Y), is suitable for Nuclear Magnetic Resonance (NMR) investigations. rsc.orgnih.gov Despite its relatively low NMR sensitivity compared to other nuclei like ¹³C, the 100% natural abundance and a spin quantum number of I=½ make ⁸⁹Y a potentially useful probe for studying interactions of organic and biological molecules with metal ions. nih.govuwaterloo.ca Historically, observing ⁸⁹Y by NMR was challenging due to its small magnetic moment and long T₁ values. nih.govuwaterloo.ca However, advancements, including dynamic nuclear polarization (DNP) methods, have significantly enhanced the NMR sensitivity of ⁸⁹Y, allowing for the study of complexes at lower concentrations. nih.gov Hyperpolarized ⁸⁹Y is considered an ideal candidate for biological imaging applications due to its narrow NMR linewidth and long longitudinal relaxation times (T₁). nih.gov Research has shown that the ⁸⁹Y NMR chemical shifts are highly dependent on the coordination environment of this compound, making ⁸⁹Y NMR an attractive method for characterizing this compound-containing compounds. rsc.org Computational chemistry is being used to model the chemical shifts and reveal the factors determining them, such as the electronegativity of ligands. rsc.org DNP-enhanced ¹H-⁸⁹Y CP MAS NMR has also been used to study this compound oxides, revealing details about surface this compound hydroxyl groups. nih.gov

Development of Radiopharmaceuticals and Tracers for Imaging Research

Several radioactive this compound isotopes are important in the development of radiopharmaceuticals and tracers for imaging research. rsc.orgnih.gov this compound-90 (⁹⁰Y) complexes are used as radiopharmaceuticals for radiotherapy, while This compound-86 (B227957) (⁸⁶Y) is used as a tracer for Positron Emission Tomography (PET) imaging. rsc.orgnih.govnih.gov The versatility of this compound isotopes, including ⁸⁶Y and ⁹⁰Y, allows for applications in both PET and radiotherapy. rsc.org ⁹⁰Y is a beta-particle emitter with a half-life of approximately 64 hours (2.67 days), decaying to stable zirconium-90 (⁹⁰Zr). ontosight.aiwikipedia.orgwikipedia.orgradiopaedia.org While it has no gamma emission, it can be imaged using bremsstrahlung interactions with planar or SPECT imaging, and a small amount of internal pair production enables PET imaging. radiopaedia.org ⁹⁰Y is produced by the nuclear decay of strontium-90 (⁹⁰Sr) or by neutron activation of natural this compound targets (⁸⁹Y) in a nuclear reactor. wikipedia.org ⁸⁶Y has a half-life of 3.4 days and decays by electron capture to strontium-86 (B83252) (⁸⁶Sr). wikipedia.org Research continues into the use of this compound isotopes in emerging imaging techniques like hyperpolarised magnetic resonance imaging (MRI) with ⁸⁹Y. rsc.orgnih.gov

Isotope Use in Industrial Phosphors and Lasers

This compound compounds, particularly those containing the stable isotope ⁸⁹Y, are widely used in industrial applications, including phosphors and lasers. ontosight.ailivescience.com Historically, this compound was a key component in the red phosphors used in color television cathode ray tube displays, often in the form of this compound oxysulfide doped with europium. wikipedia.orglivescience.comrsc.orgattelements.com this compound compounds, such as this compound aluminum garnet (YAG), are important for phosphors and are components of white LEDs. wikipedia.orglivescience.comrsc.orgattelements.com YAG is also used as crystals that amplify light in industrial lasers. livescience.comrsc.orgattelements.com this compound iron garnets are used in microwave filters, radar, and communication technology. livescience.comrsc.org

Research and Development in Isotope Production Upscaling

Research and development efforts are focused on upscaling the production of isotopes, including those of this compound, particularly for medical applications. advancingnuclearmedicine.comtheengineer.co.ukanewz.tvosti.gov Ensuring a reliable and increased capacity for medical isotope production is a significant area of focus. cbc.ca Nuclear reactors play a crucial role in the production of radioisotopes through the irradiation of target materials. wikipedia.orgadvancingnuclearmedicine.comtheengineer.co.ukanewz.tvosti.gov For instance, ⁹⁰Y is produced by irradiating ⁸⁹Y in a reactor. wikipedia.orgadvancingnuclearmedicine.comanewz.tv Initiatives are underway to increase domestic production of medical isotopes, including ⁹⁰Y, at nuclear power plants. cbc.calaurentisenergy.com The development of advanced systems, such as automated target delivery systems and the use of high-flux reactors, aims to enhance production yields and enable the manufacturing of isotopes on an industrial scale. theengineer.co.ukosti.govlaurentisenergy.com Research also explores the application of artificial intelligence (AI) tools, including machine learning and robotics, to address challenges and improve operational efficiencies in isotope production and upscaling processes. osti.gov The goal is to achieve more rapid scale-up of processing with reduced resource needs. osti.gov

Environmental Geochemistry and Speciation of Yttrium

Geochemical Distribution and Mobility

The distribution and mobility of yttrium in geological environments are influenced by factors such as mineral solubility, complexation in solution, sorption onto mineral surfaces, and changes in pH, redox conditions, and temperature. researchgate.net

This compound as a Proxy for Heavy Rare Earth Elements (HREEs)

This compound is frequently used as a geochemical proxy for the entire group of HREEs (Gd to Lu) due to their comparable ionic radii and similar chemical behavior, particularly in magmatic and high-grade metasomatic processes. gtk.ficopernicus.org This similarity allows this compound to substitute for HREEs in mineral structures, and its concentration patterns often mirror those of HREEs. gtk.figeochemicalperspectivesletters.org For instance, this compound's behavior during magmatic processes is very similar to that of HREEs, and it is strongly partitioned into minerals like garnet, hornblende, clinopyroxene, and biotite. gtk.fi In marine environments, the distribution patterns of this compound relative to HREEs in proxies like marine phosphorites can reflect seawater composition and past ocean geochemistry. yale.edumdpi.com

Mobility of this compound in Geological Environments (e.g., Subduction Zones)

This compound is generally considered one of the least-mobile REEs in high-grade metasomatic environments. copernicus.org However, its mobility can be influenced by the presence of complexing ligands in aqueous fluids, especially under high-temperature and high-pressure conditions found in settings like subduction zones. copernicus.orgresearchgate.net Studies using ab initio molecular dynamics simulations have investigated the behavior of this compound in subduction-zone fluids at temperatures up to 800 °C and pressures between 1.3 and 4.5 GPa. copernicus.orgresearchgate.net These studies indicate that the capacity of a fluid to mobilize this compound is strongly dependent on its chemical composition and the presence of suitable ligands such as fluoride (B91410) and chloride. copernicus.orgresearchgate.net While this compound is generally immobile, thermodynamic modeling suggests it could be mobilized at relatively low fluoride concentrations in high-grade metasomatic systems, potentially indicating low fluoride activity in most subduction-zone fluids. copernicus.orgresearchgate.net Experimental studies using hydrothermal diamond anvil cells have also aimed to quantify this compound concentration in aqueous fluids at high pressures and temperatures relevant to subduction zones to understand its mobility in these deep Earth processes. unlv.edu

Distribution and Mobility in Soil Profiles

The distribution and mobility of this compound in soil profiles are influenced by factors such as soil type, pH, and the presence of organic matter and clay minerals. gtk.fitandfonline.comcdnsciencepub.com In acidic environments, this compound can be mobilized through the dissolution of ferromagnesian silicates, but its subsequent dispersal is often limited by sorption to hydrous iron oxides and clay minerals. gtk.fi In neutral and alkaline waters, the formation of insoluble carbonate complexes further restricts this compound mobility, making it prone to precipitation. gtk.fi

Studies on this compound distribution in soil profiles indicate that it generally occurs alongside durable and disintegration-resistant minerals. tandfonline.com The total content of this compound in soils typically ranges from 5 to 25 mg/kg, varying with soil texture, with higher contents often found in loamy soils compared to sandy soils. tandfonline.com Sequential extraction procedures have shown that this compound predominantly resides in the residual fraction of soil, indicating its low mobility. tandfonline.com However, a portion of this compound can also be associated with organic matter. tandfonline.com The percentage of this compound found in mobile fractions (exchangeable and carbonate-bound) can vary, ranging from about 4% to 28% depending on the soil horizon and type. tandfonline.com

Research on weathering profiles of this compound-rich heavy rare earth mines has shown that this compound can exhibit concentration variations with depth, often showing enrichment in the middle layer of the weathering profile. nih.gov This suggests that while generally considered immobile, this compound's behavior in soil profiles can be complex and influenced by weathering processes. nih.govresearchgate.net

Here is a table summarizing typical this compound content in different soil types:

Soil TypeTypical this compound Content (mg/kg)Source
Sandy podzolic~5 tandfonline.com
Chernozems~10 tandfonline.com
Brown soils~10 tandfonline.com
Loamy soilsHigher than sandy soils tandfonline.com
General range5–25 tandfonline.comresearchgate.net
Karst area soils<100 cdnsciencepub.com

Data from a study in Poland on forest soils showed the following range of total this compound content and percentage in mobile fractions:

Soil TypeTotal Y Content (mg/kg)Mobile Fraction (%)Source
Brown soil2.25 - 27.934 - 28 tandfonline.com
Lessive soil2.25 - 27.934 - 28 tandfonline.com
Rusty soil2.25 - 27.934 - 28 tandfonline.com

Interactive Table: this compound Distribution in Polish Forest Soils

Chemical Speciation in Aqueous Systems

The chemical speciation of this compound in aqueous systems, particularly its complexation with various ligands, significantly influences its mobility and bioavailability in natural waters. researchgate.netgeologyscience.ru

Hydration Environment of this compound Ions

In aqueous solutions, this compound exists primarily as the trivalent ion, Y³⁺, which is strongly hydrated due to its high charge-to-radius ratio. rsc.org Studies using techniques like X-ray diffraction and EXAFS have provided insights into the hydration structure of the Y³⁺ ion. rsc.orgrsc.orgresearchgate.netmdpi.com The hydrated this compound(III) ion is typically surrounded by approximately eight water molecules in its first hydration shell, with a mean Y-O bond distance of around 2.365 Å. rsc.orgrsc.orgresearchgate.netmdpi.com A second hydration sphere containing about 16 water molecules has also been observed at a greater distance from the this compound ion. rsc.orgresearchgate.netmdpi.com The coordination geometry of the hydrated this compound(III) ion in aqueous solution is reported to be square antiprismatic. rsc.orgmdpi.com The hydration shell of this compound exhibits low compressibility, emphasizing its stability under pressure in the kbar range. tandfonline.com

Complexation with Inorganic Ligands (Fluoride, Chloride, Carbonate, Sulfate)

This compound forms complexes with various inorganic ligands in aqueous solutions, which is a key factor controlling its speciation and mobility in natural waters. researchgate.netgeologyscience.ruresearchgate.net The most prominent inorganic ligands for this compound and REEs in natural waters include hydroxide (B78521), fluoride, carbonate, and sulfate (B86663). geologyscience.ruresearchgate.netgeoscienceworld.orgconfex.com Chloride complexation is generally weaker at standard conditions but can become more significant at higher temperatures. geoscienceworld.org

Fluoride Complexation: this compound forms stable complexes with fluoride ions. copernicus.orgresearchgate.netgeoscienceworld.orgresearchgate.net Experimental studies at elevated temperatures (100-250 °C) have shown that the dominant this compound-fluoride species is the di-fluoride complex (YF₂⁺). researchgate.net This is a notable difference compared to lanthanides, which predominantly form mono-fluoride complexes (LnF²⁺) under similar conditions. researchgate.net The stability of this compound-fluoride complexes increases with increasing temperature. researchgate.net The enhanced stability of YF₂⁺ compared to HoF₂⁺ has been suggested to explain the fractionation between this compound and holmium observed in some fluoride-rich hydrothermal systems, highlighting the usefulness of the Y/Ho ratio as a geochemical indicator in such environments. researchgate.net

Chloride Complexation: While chloride complexes are generally weaker than fluoride complexes, their stability can increase with temperature. geoscienceworld.org Studies at high temperatures and pressures relevant to subduction zones have investigated this compound-chloride species. copernicus.orgresearchgate.netresearchgate.net These studies observed a maximum number of three chloride ligands coordinating with this compound under these conditions. copernicus.orgresearchgate.netresearchgate.net However, some studies at lower temperatures have reported little evidence of inner-sphere chloride complexation for this compound. tandfonline.comgeoscienceworld.org Contact ion pair formation between this compound and chloride has been detected in concentrated this compound chloride solutions, but these pairs tend to disappear with dilution. rsc.org

Carbonate Complexation: Carbonate complexation is a significant factor influencing this compound speciation, particularly in waters with elevated pH. gtk.firesearchgate.net In seawater, which has a high ionic strength and alkaline pH, carbonate complexes are reported to dominate the speciation of REEs and this compound, accounting for a large percentage of the total concentration in the absence of organic complexes. researchgate.net The formation of insoluble carbonate complexes can reduce this compound mobility in alkaline environments. gtk.fi

Sulfate Complexation: this compound can also form complexes with sulfate ions. geologyscience.ruacs.orgnih.gov Studies have determined stability constants for this compound-sulfate complexes. geologyscience.ru In sulfate-rich waters, such as those associated with acid mine drainage, this compound can form monosulfato-complexes like YSO₄⁺. acs.orgnih.gov Research using techniques like Pair Distribution Function (PDF) analysis and molecular modeling has indicated that the YSO₄⁺ ion pair forms a monodentate inner-sphere complex in high-sulfate aqueous solutions. acs.orgnih.gov

The relative importance of these inorganic ligands in this compound speciation varies depending on the specific environmental conditions, including pH, temperature, pressure, and the concentrations of the ligands.

Inner-Sphere and Outer-Sphere Complex Formation

The complexation of this compound with various inorganic and organic ligands has been studied across a range of conditions. researchgate.net In aqueous solutions, the formation of complexes involves the interaction of the this compound ion with ligands, displacing water molecules from its hydration shell. lmaleidykla.lt This process can lead to the formation of either inner-sphere or outer-sphere complexes. lmaleidykla.lt

Inner-sphere complexes involve a direct bond between the metal ion and the ligand, with no intervening water molecules in the primary coordination shell. lmaleidykla.ltrsc.org Outer-sphere complexes, on the other hand, involve the association of the metal ion and the ligand through solvent molecules, typically water, in the primary coordination shell. lmaleidykla.ltrsc.org The formation of an inner-sphere complex from oppositely charged ions requires a significant breakdown of the hydrate (B1144303) structures, leading to a considerable increase in solution volume. lmaleidykla.lt In contrast, the formation of an outer-sphere complex involves less extensive dehydration and a smaller volume increase. lmaleidykla.lt

Studies using ultrasonic relaxation techniques can distinguish between inner- and outer-sphere ligands in aqueous solutions. lmaleidykla.lt For instance, in 0.2 mol/l solutions, chloride, bromide, iodide, and perchlorate (B79767) are considered outer-sphere ligands, while nitrate (B79036) and sulfate are inner-sphere ligands for this compound. lmaleidykla.lt

Research on this compound(III) complexation with halide ions in N,N-dimethylformamide (DMF) has provided insights into inner- and outer-sphere formation. The formation of [YCl]2+, [YCl2]+, [YCl3], and [YCl4]– complexes was observed, along with [MBr]2+ and [MBr2]+ (where M includes Y). rsc.org The stabilities of bromo complexes were found to be smaller than those of the corresponding chloro complexes, which is expected for hard metal(III) ions. rsc.org However, the formation enthalpies of monobromo complexes were significantly smaller than those of the monochloro complexes, suggesting that bromide forms outer-sphere complexes with this compound(III) in DMF, unlike chloride which forms inner-sphere complexes. rsc.orgrsc.org Evidence for inner- or outer-sphere complex formation was obtained from 89Y NMR spectra of Y(ClO4)3, YCl3, and YBr3 solutions in DMF. rsc.orgrsc.org

Theoretical investigations have also explored the outer-sphere adsorption of hydrated this compound ions on the basal surfaces of kaolinite (B1170537) using density functional theory. researcher.life

Role of Organic Ligands in this compound Speciation

Organic ligands play a significant role in the speciation of this compound in various environmental settings. This compound, as a hard acid cation, has a strong affinity for ligands containing oxygen functional groups. researchgate.net Organic compounds can form strong complexes with this compound, influencing its mobility and distribution. researchgate.net

While organic complexation of REEs in seawater is not fully constrained, it is thought to be important despite the low abundance of organic ligands in modern oceans. researchgate.net The stability constants of REE-organic ligand complexes have been shown to increase with increasing atomic number. researchgate.net Examples of strong organic ligands that form complexes with YREEs include natural siderophores like desferrioxamine B (DFOB) and synthetic polyaminopolycarboxylic acids such as nitrilotriacetic acid (NTA), ethylenediaminetetraacetic acid (EDTA), and diethylenetriaminepentaacetic acid (DTPA). researchgate.netconfex.com

Studies have investigated the complexation of this compound with organic ligands like citrate (B86180), acetate, and oxalate (B1200264). olisystems.com These organic ions form complexes with rare earth cations, although the details of their speciation schemes are less established compared to hydroxides. olisystems.com Modeling frameworks are used to reproduce the complex behavior of rare earth elements with organic ligands by integrating experimental data on speciation and solubility. olisystems.com

In the context of rare earth element recovery from waste streams, chelators, which are organic compounds containing elements like nitrogen or oxygen, are used. thermofisher.com These chelators bond to metals through electron donation, allowing for the leaching of REEs from solid matrices without the need for strong acids. thermofisher.com Amino-polycarboxylates are considered ideal chelator compounds for this purpose. thermofisher.com EDTA, for instance, has shown high efficiency in extracting this compound from spent phosphors, likely due to forming strong complexes with the metal. thermofisher.com

Speciation in Seawater

The speciation of this compound and other rare earth elements (YREE) in seawater is a complex subject that has been the focus of extensive research. researchgate.net In seawater, the speciation of dissolved YREEs is primarily controlled by complexation with inorganic ligands, with carbonate being the most prominent. researchgate.netnih.govmdpi.comusf.edu

This compound, along with the rare earth elements, is dominantly complexed by carbonate in seawater. nih.govmdpi.com Studies indicate that the MCO3+ species is generally dominant for lighter REEs, while M(CO3)2- is dominant for heavier REEs. nih.gov this compound, unlike other heavy REEs, tends to preferentially form YCO3+ in seawater. mdpi.com This difference in speciation can influence the distribution and fractionation of this compound compared to other heavy REEs in marine environments. mdpi.com

The speciation of elements in seawater is strongly influenced by pH variations. nih.govcopernicus.org For elements with pH-dependent species concentration ratios, equilibrium data can be used to assess the regions of dominance and relative species concentrations. nih.gov The concentration ratios of complex species can be expressed in relation to pH. nih.gov

Studies using mussel shells as bioarchives have shown that REY speciation in seawater is sensitive to pH and temperature variations, which impact the activity of carbonate. copernicus.org Mussel shells appear to incorporate the free REY3+ species, and decreasing pH leads to increased REY concentrations in shells. copernicus.org

The relatively high shale-normalized concentration of this compound in seawater can be explained by its behavior during scavenging by particulate matter and complexation with solution ligands. usf.edu During scavenging, this compound behaves like a light REE due to primarily covalent interactions, while with solution ligands, it behaves like a heavy REE due to primarily ionic interactions. usf.edu

The table below summarizes some of the dominant inorganic species of this compound and other REEs in seawater based on research findings:

ElementDominant Inorganic Species in Seawater (typical pH)
This compound (Y)YCO3+ mdpi.com
Light REEs (e.g., La)MCO3+ nih.gov
Heavy REEs (e.g., Lu)M(CO3)2- nih.gov

This compound in Remediation and Waste Management Research

This compound, being a rare earth element, is increasingly important in modern technologies, and the search for alternative resources, including recovery from waste streams, has become necessary due to limited supply. acs.orgresearcher.liferesearchgate.netacs.org Acid mine drainage (AMD) is recognized as a potential resource for REEs, including this compound, as it can contain concentrations significantly higher than those found in natural waters. acs.orgresearcher.liferesearchgate.netacs.orgresearchgate.netnih.govimwa.info

Retention Mechanisms of this compound in Basaluminite

The primary mechanism for this compound retention in basaluminite within AMD remediation systems is the formation of inner-sphere surface complexes. acs.orgresearcher.lifenih.gov As discussed above, studies using advanced spectroscopic techniques have provided direct evidence of this compound forming a monodentate inner-sphere complex on the aluminum hydroxide surface of basaluminite. acs.orgresearcher.lifenih.gov

Sorption onto amorphous hydrobasaluminite has been identified as a major process for REE retention, with reported distribution coefficients (Kd) between 100 and 150 kg/L . researchgate.net The sorption onto basaluminite is strongly dependent on pH, with sorption starting at pH 5 for lanthanides and this compound. researchgate.net At any given pH, sorption increases with sulfate concentration. researchgate.net

The proposed sorption model suggests that the strong sulfate aqueous complex, MSO4+, is adsorbed by exchanging a proton with the mineral surface. researchgate.net This ligand exchange with a surface site of basaluminite forms a monodentate surface complex with the Al-octahedron, releasing a proton. csic.es

Potential for Rare Earth Element Recovery from Waste Streams

The increasing demand for rare earth elements, coupled with the limited supply from primary sources, has driven research into their recovery from secondary sources, including various waste streams. acs.orgresearcher.lifethermofisher.comresearchgate.netacs.orgeuropa.eursc.orgareasciencepark.itnih.govresearchgate.netosti.gov this compound is a key element targeted for recovery from waste materials. europa.eursc.orgareasciencepark.itresearchgate.netosti.gov

Acid mine drainage (AMD) is considered a potential resource for REY recovery due to its elevated concentrations of these elements. acs.orgresearcher.liferesearchgate.netacs.orgresearchgate.netnih.govimwa.info Passive remediation systems for AMD, which retain REY in basaluminite precipitates, represent a potential source for recovery. acs.orgresearcher.lifeacs.orgnih.gov The atomic-level understanding of REE configuration in AMD environments can facilitate deeper research into their recovery from the waste generated in these systems. acs.orgresearcher.lifenih.gov AMD is expected to continue for hundreds of years, making the total potential reserves practically unlimited. acs.orguhu.es

Electronic waste (e-waste) is another significant secondary source of this compound, particularly from spent phosphors in fluorescent lamps and cathode-ray tubes (CRTs). thermofisher.comeuropa.eursc.orgresearchgate.netosti.gov The concentration of this compound in fluorescent lamps can be significantly higher than in primary ores, making recycling economically worthwhile. researchgate.net CRT phosphor powder can contain substantial amounts of this compound and europium, making them potential secondary resources for these critical raw materials. rsc.org

Various hydrometallurgical processes are being developed and investigated for the recovery of this compound from waste streams. rsc.orgresearchgate.netosti.gov These processes often involve steps like leaching and precipitation. rsc.orgresearchgate.net For instance, recovery processes from CRT phosphors may involve roasting followed by selective leaching with organic acids like acetic acid and methanesulphonic acid, and subsequent precipitation with oxalic acid to obtain a mixed this compound/europium oxalate. rsc.org

Chelator chemistry is also employed in REE recycling from spent phosphors, allowing for the gentle leaching of REEs using organic compounds. thermofisher.com EDTA has shown effectiveness in extracting this compound from spent phosphors. thermofisher.com

Biomining has emerged as a viable option for REE recovery from low-grade resources like mining waste, offering reduced environmental impact and capital investment compared to traditional methods. nih.gov Biomining techniques include bioleaching, bioweathering, biosorption, bioaccumulation, bioprecipitation, and bioflotation. nih.gov this compound is among the most common REEs found in mining waste streams targeted by biomining. nih.gov

The recovery of this compound from electronic waste can be more cost-effective than traditional disposal methods, especially when the value of the recovered material exceeds the costs of collection and treatment. areasciencepark.it Research is exploring the recovery of this compound oxide from e-waste and its transformation into valuable compounds like this compound triflate, which is used as a catalyst in the pharmaceutical industry. areasciencepark.it

The circular economy concept highlights the importance of reclaiming valuable materials from waste streams to create a closed loop, reducing dependence on virgin raw materials and minimizing environmental impact. researchgate.netareasciencepark.it Recovering this compound from waste streams contributes to this goal and can improve the resilience of supply chains for this critical element. areasciencepark.it

Advanced Analytical Methodologies for Yttrium Detection

Atomic Spectrometry Techniques

Atomic spectrometry techniques are widely used for elemental analysis, including the determination of yttrium. These methods involve exciting the this compound atoms in a sample and measuring the emitted light or ions.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-OES, is an analytical technique that identifies the atomic composition of a sample by measuring the light emitted by excited atoms in an inductively coupled plasma technologynetworks.com. This method is widely used for determining rare earth elements, including this compound, in various matrices such as geological samples and rare earth concentrates researchgate.net.

In ICP-AES analysis, samples are typically introduced as liquids, often after digestion to break down the matrix and dissolve the this compound. The liquid sample is converted into an aerosol and introduced into an argon plasma, where the high temperature causes this compound atoms to become excited. As these excited atoms return to their ground state, they emit photons at characteristic wavelengths. The intensity of the emitted light at specific this compound wavelengths is measured by a spectrometer and correlated to the concentration of this compound in the original sample technologynetworks.com.

ICP-AES offers multi-element detection capabilities, allowing for the simultaneous determination of this compound and other elements technologynetworks.com. Careful selection of analytical wavelengths is important to minimize spectral interferences from other elements in the sample matrix researchgate.netdrawellanalytical.com. Internal standards, such as scandium or this compound itself, can be used to compensate for non-spectral interferences and improve accuracy technologynetworks.comresearchgate.net. For instance, this compound has been shown to be an effective internal standard for various analytes in ICP-OES determinations researchgate.net.

A technique has been developed for the analysis of pure this compound oxide (Y₂O₃) by ICP-AES involving the preconcentration of impurities through co-precipitation with a micro amount of this compound hydroxide (B78521). This method allowed for the determination of a broad range of impurities in Y₂O₃ at the level of 10⁻⁴ %wt. zldm.ru.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique for elemental analysis that utilizes an inductively coupled plasma to ionize the sample technologynetworks.com. The ions produced are then separated based on their mass-to-charge ratio and detected by a mass spectrometer. ICP-MS generally offers higher sensitivity and lower detection limits compared to ICP-AES, often reaching parts-per-trillion (ppt) levels technologynetworks.com.

For this compound analysis by ICP-MS, samples are typically introduced as solutions. The plasma ionizes the this compound atoms, and the resulting ions (primarily ⁸⁹Y⁺, as this compound is mono-isotopic) are directed into the mass analyzer. The abundance of the ⁸⁹Y⁺ ion is measured and related to the this compound concentration in the sample.

This compound at mass 89 is generally not significantly interfered with in ICP-MS and is often used as an internal standard because it is usually not present at significant levels in many sample types, with the exception of certain geological samples thermofisher.com. While polyatomic interferences can occur for some elements in ICP-MS, ⁸⁹Y is relatively free from significant common interferences thermofisher.com. Techniques like kinetic energy discrimination (KED) in single quadrupole ICP-MS or the use of triple quadrupole or high-resolution instruments can help mitigate potential interferences for other elements when analyzing this compound in complex matrices thermofisher.com.

ICP-MS is used for determining this compound in various sample types, including biological and environmental samples nih.gov. High-purity this compound standards in matrices like dilute nitric acid are commercially available for calibrating ICP-MS instruments for this compound analysis reagecon.comzeptometrix.com.

Microwave-Induced Optical Emission Spectrometry (MIP OES)

Microwave-Induced Optical Emission Spectrometry (MIP OES) is an atomic emission technique that uses a microwave-induced plasma to excite atoms in a sample, which then emit light at characteristic wavelengths that are measured to determine elemental concentrations. A novel method for this compound determination using MIP OES has been proposed, based on ultrasound-assisted extraction of this compound with a diluted nitric acid solution rsc.orgrsc.orgscilit.comresearchgate.net. This method was applied to the determination of this compound in phosphorus powder from fluorescent lamps rsc.orgresearchgate.net.

In this MIP OES method for this compound in phosphorus powder, the extraction efficiency was found to be influenced by sonication time and nitric acid concentration rsc.orgresearchgate.net. Quantitative extraction of this compound from the sample matrix required optimized conditions, including a specific concentration of HNO₃ and sonication time rsc.orgresearchgate.net. The limits of detection and quantification for this method were reported as 0.4 and 1.2 μg g⁻¹, respectively, with an intermediary precision of 14% rsc.orgresearchgate.net. The results obtained by this MIP OES method were comparable to those obtained after total digestion of the samples rsc.org.

Laser Ablation Time-of-Flight Mass Spectrometry (LA-TOF-MS)

Laser Ablation Time-of-Flight Mass Spectrometry (LA-TOF-MS) is a technique that allows for the direct analysis of solid samples. A focused laser beam is used to ablate a small amount of material from the sample surface, creating a plume of particles and ions spectroscopyonline.com. These ions are then introduced into a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio by measuring the time it takes for them to travel a specific distance spectroscopyonline.com.

LA-TOF-MS offers the ability to perform in-situ micro-quantitative analysis and imaging of elements in solid samples, including minerals and crystals nih.govalfa-chemistry.comresearchgate.netnih.gov. It can provide high sensitivity and spatial resolution, making it suitable for analyzing the distribution of this compound within a material nih.govalfa-chemistry.comresearchgate.net. The quasi-simultaneous detection capabilities of LA-TOF-MS allow for rapid multi-element analysis and are well-suited for 2D and 3D imaging researchgate.net.

This technique has been applied to the in-situ determination and imaging analysis of this compound in this compound-doped barium fluoride (B91410) (BaF₂) crystals nih.govresearchgate.net. It has been used to quantify the segregation coefficient of doping elements and study the distribution of this compound within the crystal structure nih.govresearchgate.net. LA-TOF-MS can analyze major, trace, and ultra-trace elements and is particularly useful for rare earth elements and isotope analysis alfa-chemistry.com. It offers advantages such as in-situ, real-time, and rapid analysis, high sensitivity, low detection limits, high spatial resolution, and the ability to provide isotope ratio information alfa-chemistry.com.

LA-TOF-MS has also been used in combination with other techniques like Laser-Induced Breakdown Spectroscopy (LIBS) and Energy-Dispersive X-ray (EDX) for the elemental analysis of geological ore samples containing rare earth elements, including this compound mdpi.com.

X-ray Based Analytical Methods

X-ray based analytical methods are non-destructive techniques that utilize the interaction of X-rays with a sample to determine its elemental composition.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a widely used non-destructive analytical technique for elemental analysis. In XRF, a sample is irradiated with high-energy X-rays, which causes the atoms in the sample to emit characteristic secondary, or fluorescent, X-rays physicsopenlab.orgakjournals.com. The energy and intensity of these fluorescent X-rays are specific to each element present in the sample and are measured by a detector to identify and quantify the elements.

XRF is employed for the identification and determination of elements, including this compound, in various sample types, such as geological samples and ores nih.govakjournals.com. Portable XRF analyzers are used for real-time identification and exploration of rare earth elements, with this compound sometimes used as a pathfinder element for rare earth oxides evidentscientific.com.

For the determination of this compound in xenotime (B576624) ore, a radioisotope-excited EDXRF method has been applied, using a ¹⁰⁹Cd source for excitation akjournals.com. Sample preparation methods, such as dilution with starch, have been examined to improve the analysis akjournals.com. The scattered radiation technique can be utilized for the estimation of this compound concentration akjournals.com. XRF offers advantages in terms of rapidity and non-destructive analysis compared to some wet chemical techniques akjournals.com.

XRF has also been used to determine this compound in plutonium after an anion-exchange separation to remove the plutonium matrix iaea.org. In this method, zirconium was used as an internal standard, and the ratio of this compound to zirconium Kα X-ray lines was measured and compared to standards iaea.org. This approach demonstrated good precision for this compound determination over a specific concentration range iaea.org.

XRF can detect the characteristic K and L lines of this compound in a spectrum physicsopenlab.org.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS or EDXRF, is a powerful microanalytical technique used in conjunction with electron microscopy (Scanning Electron Microscopy - SEM or Transmission Electron Microscopy - TEM) to determine the elemental composition of a sample. When the electron beam interacts with the sample, it causes the emission of characteristic X-rays, whose energies are specific to each element. The EDX detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elements present.

For this compound analysis using EDX, characteristic X-ray peaks are observed at specific energy levels. The Y Kα peak is found at 14.931 keV, and the Y Lα peak is at 1.922 keV. globalsino.com These peaks serve as fingerprints for the presence of this compound in the analyzed volume. EDX can provide elemental maps, showing the spatial distribution of this compound within a sample. edax.com This is particularly useful for analyzing materials like yttria-stabilized zirconia (YSZ) or this compound-based nanocomposites, where the distribution of this compound can significantly impact material properties. edax.comresearchgate.net Studies have utilized EDX to confirm the presence and purity of synthesized yttria nanoparticles. researchgate.net For instance, EDX analysis of yttria particles synthesized by a sol-gel method showed predominantly this compound peaks, with a small copper peak originating from the TEM grid. researchgate.net

EDX offers advantages such as relatively fast analysis and the ability to analyze small sample areas. oregonstate.edu However, it is important to consider potential peak overlaps with other elements, which might require deconvolution or the use of complementary techniques like Wavelength Dispersive Spectroscopy (WDS) for more accurate quantification in complex matrices. globalsino.comoregonstate.edu

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique that measures the absorbance or transmission of light through a sample. For this compound determination, spectrophotometric methods often involve the formation of a colored complex between this compound ions and a chromogenic reagent, allowing for quantification based on the intensity of the color produced. These methods are favored for their simplicity, rapidity, and cost-effectiveness. researchgate.net

Direct Spectrophotometry for this compound Determination

Direct spectrophotometry for this compound determination typically involves reacting Y(III) ions with a suitable chromogenic reagent in solution to form a colored complex that absorbs light at a specific wavelength (λmax). The absorbance of the solution is then measured at this wavelength and related to the concentration of this compound using a calibration curve (Beer's Law). scholarsresearchlibrary.comekb.egresearchgate.net

Several chromogenic reagents have been explored for the direct spectrophotometric determination of this compound. For example, 2-hydroxy-1-naphthaldehyde-p-hydroxy benzoic hydrazone (HNHBH) reacts with Y(III) in a basic medium (pH 8.5) to form a yellow complex with a λmax at 410 nm. scholarsresearchlibrary.comresearchgate.net This reaction is instantaneous, and the color remains stable for about 24 hours. scholarsresearchlibrary.comresearchgate.net The method using HNHBH has shown good sensitivity, with a molar absorptivity of 6.76 x 10⁴ L mol⁻¹cm⁻¹ and a Sandell's sensitivity of 0.0013 µg cm⁻². scholarsresearchlibrary.comresearchgate.net Beer's law is obeyed in the range of 0.044-2.222 µg mL⁻¹ of Y(III). scholarsresearchlibrary.comresearchgate.net

Another chromogenic reagent, Clayton Yellow (CY), has been used for the direct spectrophotometric determination of this compound(III) in rare earth concentrates. ekb.egekb.eg this compound(III) reacts with CY in a citrate (B86180) buffer at pH 5 to form an orange-colored complex with maximum absorbance at 499 nm. ekb.egekb.eg This method exhibits a molar absorptivity of 0.54 x 10⁴ M⁻¹cm⁻¹ and a Sandell's sensitivity of 1.67 x 10⁻². ekb.eg Beer's law is linear in the range of 0.06 to 12 µg mL⁻¹. ekb.egekb.eg The stoichiometry of the complex formed between Y(III) and CY has been determined to be 1:5. ekb.eg

Other reagents reported for this compound determination by direct spectrophotometry include Xylenol Orange, forming a complex with a linear range of 0.2–6 μg mL⁻¹ at 568 nm, and Alizarin Red S in the presence of surfactants, with maximum absorption at 520 nm and a linear range of 0.125-3.75 ppm. researchgate.netresearchcommons.org

Derivative Spectrophotometric Methods

Derivative spectrophotometry involves calculating the derivative of the absorbance spectrum with respect to wavelength. This technique can enhance the sensitivity and selectivity of spectrophotometric methods, particularly in the presence of interfering substances that have overlapping absorption spectra. scholarsresearchlibrary.comekb.eg By analyzing the rate of change of absorbance, derivative spectrophotometry can resolve overlapping peaks and improve the detection limit for the analyte. ekb.eg

Derivative spectrophotometric methods have been developed for this compound determination using chromogenic reagents like HNHBH and Xylenol Orange. scholarsresearchlibrary.comekb.eg For example, using the second and third order derivative spectra of the Y-HNHBH complex, increased sensitivity and selectivity were observed compared to the direct method. scholarsresearchlibrary.com For the second derivative spectra, linear plots were obtained in the range of 0.011-0.845 μg mL⁻¹ at 415 nm and 0.022-0.845 μg mL⁻¹ at 462 nm. scholarsresearchlibrary.com The first derivative spectrophotometric method using Xylenol Orange also showed high sensitivity and accuracy for this compound determination in rare earth concentrates, effectively overcoming interference effects. researchcommons.orgekb.eg

Complexation with Chromogenic Reagents for Detection

The principle behind spectrophotometric detection of this compound relies heavily on its ability to form stable and highly colored complexes with various chromogenic reagents. The selection of the chromogenic reagent is crucial for the sensitivity and selectivity of the method. These reagents typically contain functional groups that can chelate with Y(III) ions, leading to a change in the absorption spectrum.

Examples of chromogenic reagents used for this compound complexation include:

2-hydroxy-1-naphthaldehyde-p-hydroxy benzoic hydrazone (HNHBH): Forms a yellow 1:4 (Y-HNHBH) complex at pH 8.5, with λmax at 410 nm. scholarsresearchlibrary.comresearchgate.net

Clayton Yellow (CY): Forms an orange 1:5 (Y-CY) complex at pH 5, with λmax at 499 nm. ekb.egekb.eg

Xylenol Orange: Forms a colored complex with λmax at 568 nm. researchcommons.org

Alizarin Red S (ARS): Forms a red carmine (B74029) complex at pH 4.7 in the presence of surfactants, with λmax at 520 nm. researchgate.net

1-amino-4-hydroxyanthraquinone (AMHA): Forms a violet complex with λmax at 580 nm at pH 6.2. researchgate.net

Pyrocatechol Violet: Used in a method for spectrophotometric determination of this compound. researchgate.net

4-(2-arsonophenylazo) salicylic (B10762653) acid (APASA): Used in an optical sensor membrane for this compound detection, where it functions as both an ionophore and a chromoionophore, with complexation enhanced by tri-n-octyl phosphine (B1218219) oxide (TOPO). nih.govrsc.org This method allows for the colorimetric detection of this compound ions. nih.gov

The formation of these complexes is influenced by factors such as pH, reagent concentration, and the presence of interfering ions. ekb.egekb.eg Optimization of these parameters is necessary to achieve maximum sensitivity and selectivity. ekb.egekb.eg

Here is a table summarizing some spectrophotometric methods for this compound detection:

Chromogenic ReagentpH/MediumComplex Colorλmax (nm)Molar Absorptivity (L mol⁻¹cm⁻¹)Beer's Law Range (µg mL⁻¹)Ref.
2-hydroxy-1-naphthaldehyde-p-hydroxy benzoic hydrazone (HNHBH)pH 8.5 (basic)Yellow4106.76 x 10⁴0.044-2.222 scholarsresearchlibrary.comresearchgate.net
Clayton Yellow (CY)pH 5 (citrate buffer)Orange4990.54 x 10⁴0.06-12 ekb.egekb.eg
Xylenol OrangeNot specifiedColored5683.4 x 10⁴0.2-6 researchcommons.orgekb.eg
Alizarin Red S (ARS) + SurfactantspH 4.7Red Carmine5201.16 x 10⁴0.125-3.73 ppm researchgate.netresearchgate.net
1-amino-4-hydroxyanthraquinone (AMHA)pH 6.2Violet5800.98 x 10⁴Microamounts researchgate.net
4-(2-arsonophenylazo) salicylic acid (APASA) + TOPONot specifiedGreen (Colorimetric)Not specifiedNot specified8.0 x 10⁻⁹ to 2.3 x 10⁻⁵ M nih.govrsc.org

Note: Some data points were not available in the provided snippets.

Electrochemical Detection Methods

Electrochemical methods involve measuring the electrical properties of a solution or interface to determine the concentration of an analyte. These methods are known for their high sensitivity, low detection limits, and suitability for miniaturization. Recent research has explored the use of this compound-containing nanocomposites in the development of electrochemical sensors.

Electrochemical Detection of this compound-Containing Nanocomposites

This compound-containing nanocomposites have been utilized to create electrochemical platforms for the detection of various substances. In these applications, the this compound compound, often this compound oxide (Y₂O₃), is incorporated into a composite material to enhance the electrochemical properties of the sensor. The nanocomposite can provide a larger surface area, improved conductivity, and catalytic activity, leading to enhanced sensitivity and lower detection limits for the target analyte.

One example is the use of a this compound oxide decorated on boron nitride (YO/BN) nanocomposite for the electrochemical detection of dopamine (B1211576). researchgate.netscispace.com The YO/BN modified electrode demonstrated superior electrochemical performance compared to bare or individually modified electrodes. researchgate.net This platform exhibited a wide linear range (0.008–241 µM), a low detection limit (0.0003 µM), and high sensitivity (1.09 µA µM⁻¹ cm⁻²) for dopamine detection via amperometry. researchgate.net The sensor also showed good reproducibility, selectivity, stability, and recovery in human samples. researchgate.net

Another application involves a reduced graphene oxide-yttria nanocomposite (rGO:Y) used as an electrochemical genosensor platform for the ultrasensitive detection of the breast cancer 1 (BRCA1) gene. nih.gov The rGO:Y modified glassy carbon electrode served as an immobilization platform for capture probe DNA. nih.gov This sensor achieved a very low detection limit of 5.95 attomolar (aM) and a linear range of 10 aM to 1 nanomolar (nM), demonstrating ultrahigh sensitivity for BRCA1 gene detection. nih.gov

Furthermore, a nanocomposite consisting of nanoporous platinum-yttrium alloy (NP-PtY) and graphene has been used to modify a glassy carbon electrode for the electrochemical determination of dopamine. nih.gov The NP-PtY alloy, fabricated by dealloying a PtYAl alloy, exhibited superior structural stability, reproducibility, and electrocatalytic activity due to its high porosity and the synergistic effect of this compound. nih.gov This sensor showed a linear range of 0.9 to 82 µM and a detection limit of 0.36 µM for dopamine. nih.gov

These studies highlight the potential of incorporating this compound compounds into nanocomposites to develop highly sensitive and selective electrochemical sensors for various analytical applications.

Synchrotron-Based Techniques for Speciation Analysis

Synchrotron-based techniques are powerful tools for determining the chemical speciation and local structure of elements like this compound in various complex matrices. These techniques utilize intense beams of X-rays generated by synchrotrons to probe the electronic and atomic environment of the element of interest.

Key synchrotron techniques employed for this compound speciation analysis include X-ray Absorption Spectroscopy (XAS), specifically X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), and Pair Distribution Function (PDF) analysis. These methods provide complementary information about the oxidation state, coordination environment, and neighboring atoms around this compound.

Research utilizing these techniques has provided valuable insights into this compound behavior in diverse systems. For instance, synchrotron-based studies have been crucial in understanding this compound speciation in environmental contexts, such as acid mine drainage (AMD) remediation systems. EXAFS and PDF analyses revealed that in high-sulfate aqueous solutions, the YSO4+ ion pair forms a monodentate inner-sphere complex. nih.gov Furthermore, these techniques demonstrated that this compound is retained by basaluminite, an aluminum hydroxysulfate precipitate found in these systems, forming a monodentate inner-sphere surface complex on the aluminum hydroxide surface. nih.gov EXAFS analysis of samples from remediation columns indicated that over 72% of the this compound signal was consistent with its association with basaluminite as an inner-sphere complex with YSO4+. nih.gov

Synchrotron-based X-ray absorption spectroscopy, including Y K-edge XANES and EXAFS, has also been applied to study this compound speciation in minerals like fluorapatite (B74983) (FAp), a significant host for rare earth elements (REEs) including this compound. geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgresearchgate.net Studies on hydrothermal and sedimentary FAp minerals using these techniques, combined with ab initio calculations, shell fitting, wavelet analysis, and linear combination analysis, have shown that this compound primarily substitutes for calcium in the Ca(2) site within the fluorapatite structure. geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgresearchgate.net In sedimentary FAp, adsorbed this compound may also be observed, potentially associated with polyhedral distortion. researchgate.net Analysis of model compounds like Y2O3 and synthetic Y-adsorbed FAp (Y-ads) provided contrasting spectral signatures used for qualitative and quantitative analysis of spectroscopic data. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Synchrotron radiation powder diffraction (SR-PXD) has been employed to investigate the crystal structure of this compound compounds, such as photochromic this compound oxyhydride (Y-H-O). mdpi.com These studies, often coupled with neutron powder diffraction and first-principles calculations, help determine the site preference of anions like oxide and hydride within the crystal lattice. mdpi.com

Synchrotron X-ray spectroscopy has also been utilized to analyze this compound speciation in coal combustion fly ash, an alternative source of REEs. researchgate.netrsc.org Bulk XANES analysis of fly ash indicated that this compound coordination states resembled a combination of this compound oxides, this compound carbonate, and this compound-doped glass. rsc.org Micro-focus XANES, capable of analyzing individual particles, revealed "hotspots" of this compound with different forms, such as this compound phosphate, that were not apparent in bulk measurements. rsc.org This highlights the importance of microscale investigations for understanding the heterogeneous distribution and speciation of this compound in such materials.

Synchrotron radiation has also been used in luminescence studies of this compound-containing materials like this compound aluminum garnet (YAG) ceramics doped with other elements, providing insights into their electronic transitions and luminescence mechanisms under VUV excitation. researchgate.netmdpi.com

The application of synchrotron-based techniques provides detailed research findings on the local environment and chemical state of this compound, which is crucial for understanding its behavior, mobility, and potential recovery from various natural and industrial materials.

Here are some examples of research findings using synchrotron-based techniques for this compound speciation:

Technique(s) UsedSample TypeKey Finding(s)Citation
EXAFS, PDFAcid mine drainage solutions and basaluminiteYSO4+ forms a monodentate inner-sphere complex in solution; Y is retained by basaluminite forming a monodentate inner-sphere surface complex. nih.gov
XANES, EXAFSHydrothermal and sedimentary Fluorapatite (FAp)This compound primarily substitutes for Ca in the Ca(2) site; adsorbed Y may be present in sedimentary FAp. geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgresearchgate.net
SR-PXDThis compound oxyhydride powderDetermined site preference of oxide and hydride anions in the crystal structure. mdpi.com
Bulk and Micro-focus XANESCoal combustion fly ashBulk speciation resembles Y-oxides, Y-carbonate, and Y-doped glass; micro-hotspots show different forms like Y-phosphate. researchgate.netrsc.org
Synchrotron Radiation (VUV excitation)YAG ceramics doped with Eu or CrStudied electronic transitions and luminescence properties. researchgate.netmdpi.com

Emerging Research Areas and Future Directions in Yttrium Science

Integration of Experimental and Computational Approaches

The advancement of yttrium science increasingly relies on the synergistic integration of experimental techniques and computational modeling. This combined approach allows for a deeper understanding of this compound compounds' fundamental properties and the prediction of the behavior of novel this compound-based materials.

Computational methods, such as density functional theory (DFT), are employed to investigate the electronic, mechanical, and lattice dynamic properties of this compound-based compounds. worldscientific.com These studies can predict the stability of different crystal structures and the influence of this compound doping on material properties. For instance, computational studies have examined this compound-based intermetallic compounds, predicting their metallic nature and mechanical stability. worldscientific.com DFT calculations have also been used to study yttria-stabilized zirconia (YSZ), investigating the stability of its phases and surfaces, as well as the dispersion of defects. ucl.ac.ukresearchgate.net These calculations can help identify active sites for reactions, such as oxygen adsorption and dissociation on YSZ surfaces, which is relevant to catalytic applications. ucl.ac.uk

Experimental techniques complement computational studies by providing empirical data for validation and further investigation. Techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and various spectroscopic methods (IR, Raman, UV-Vis-NIR, fluorescence) are crucial for characterizing the structure, morphology, and optical properties of synthesized this compound materials. bohrium.com For example, experimental studies on erbium-doped this compound oxide (Y₂O₃:Er) have utilized these techniques to analyze the material's structure and luminescence properties for optical thermometry applications. bohrium.com The combination of computational predictions and experimental characterization is vital for understanding structure-property relationships in this compound compounds. rsc.org

The integration of high-throughput computations and experiments, coupled with data science and artificial intelligence, is also being explored for challenges such as the separation of critical rare earth elements, including this compound, from other elements. lanl.gov This multidisciplinary approach aims to provide fundamental insights for developing more efficient and sustainable separation processes. lanl.gov

Development of Novel this compound-Based Functional Materials

Research is actively focused on developing novel functional materials incorporating this compound, leveraging its unique chemical and physical properties. These new materials are designed for a wide range of advanced applications.

This compound's ability to form stable oxides and its typical +3 oxidation state make it valuable in the creation of advanced ceramics and phosphors. samaterials.com Yttria-stabilized zirconia (YSZ) is a well-established example, known for its thermal stability and use in high-temperature applications like fuel cells and thermal barrier coatings. areasciencepark.itqsrarematerials.com Current research explores enhancing the properties of such ceramics and developing new this compound-containing ceramic formulations for improved performance in harsh environments.

In the field of optics and photonics, this compound is a key component in various materials. This compound aluminum garnet (YAG), particularly when doped with other rare earth ions like neodymium (Nd:YAG), is widely used in lasers. usgs.govcrystran.com Research continues to focus on the fabrication and properties of YAG-based optical fibers for applications in communication, sensing, and medicine. mdpi.com this compound oxide (Y₂O₃) itself is an important optical material, used in coatings for infrared applications due to its transparency and stability. google.commade-in-china.com Novel this compound-based glass materials and transparent ceramics are also being investigated for their optoelectronic properties in lighting, displays, and scintillators. arcjournals.orgresearchgate.net

This compound is also being incorporated into new materials for electronic applications. This compound-iron garnets (YIG) are used in microwave devices. usgs.govqsrarematerials.com this compound oxide is utilized as a dielectric material in film capacitors, enhancing their insulation properties and stability. stanfordmaterials.com Research is also exploring this compound aluminum nitride (YAlN) as a wide band gap semiconductor with potential to compete with existing materials in electronic and optoelectronic devices. frontiersin.org

Furthermore, novel this compound-based metal-organic frameworks (MOFs) are being developed and investigated for their potential in catalysis. researchgate.net The design of these materials aims to create highly active and selective catalysts for various chemical transformations.

Advanced Strategies for Rare Earth Element Recovery and Sustainable Processes

Given the increasing demand for rare earth elements, including this compound, and the environmental impact associated with their mining and processing, significant research effort is directed towards developing advanced strategies for their recovery and promoting sustainable practices. smleo.comnih.gov

One key area is the recycling of this compound from electronic waste (WEEE). areasciencepark.itsmleo.comnih.gov Electronic devices such as displays, fluorescent lamps, and catalysts contain this compound, making them valuable secondary sources. areasciencepark.itusgs.govarcjournals.org Current recycling rates for this compound are low, highlighting the need for more efficient and cost-effective methods. smleo.comnih.gov

Innovative approaches for this compound recovery from waste materials are being explored. This includes the development of new organic compounds for selectively binding and separating rare earth elements. smleo.com Research has demonstrated the potential to recover this compound oxide from electronic waste and transform it into valuable compounds like this compound triflate (Y(OTf)₃), a catalyst used in the pharmaceutical industry. areasciencepark.it This process not only reduces dependence on virgin materials but can also be more cost-effective than traditional disposal. areasciencepark.it

Sustainable extraction methods from ores and waste materials are also under investigation. This includes exploring environmentally friendly processes, such as using naturally occurring proteins for the selective extraction and purification of rare earth elements like this compound from low-grade ores and waste. llnl.gov Mechanochemical processes are being developed for the transformation of this compound compounds, such as this compound fluoride (B91410) (YF₃) found in smelting slag, into more easily extractable forms like this compound hydroxide (B78521) (Y(OH)₃) under mild conditions. acs.org These strategies aim to reduce energy and chemical consumption and minimize environmental impact. acs.org

The economic viability of this compound recycling is closely linked to market prices, but advancements in efficient recovery processes are crucial for making recycling a more consistently profitable and sustainable alternative to primary mining. nih.gov

Further Exploration of Catalytic Mechanisms and Selectivity Control

This compound compounds are increasingly recognized for their potential as catalysts in various chemical reactions. usgs.gov Ongoing research is focused on understanding the underlying catalytic mechanisms and developing strategies to control selectivity.

This compound compounds, particularly this compound triflate (Y(OTf)₃), are used as catalysts in the pharmaceutical industry for reactions such as hydrolysis, condensation, and oxidation-reduction. areasciencepark.it Their high efficiency can lead to reduced reaction times and improved yields. areasciencepark.it

Research is exploring the use of this compound in new catalytic systems. For example, this compound-based intermetallic electrides, such as Y₃Pd₂, have shown promise as catalysts for carbon-carbon cross-coupling reactions, exhibiting significantly higher activity compared to pure palladium catalysts. titech.ac.jp Computational studies have played a role in predicting the effectiveness of such materials by understanding their electronic properties. titech.ac.jp

Studies are also investigating the use of simple this compound salts, such as this compound chloride (YCl₃), as catalysts for reactions like the ring-opening copolymerization of epoxides and cyclic anhydrides to produce polyesters. researchgate.netrsc.org These simple systems have demonstrated high activity and control over the polymerization process. researchgate.netrsc.org

Understanding the catalytic mechanisms at a molecular level is crucial for designing more efficient and selective this compound catalysts. Computational mechanistic studies, often using DFT, are employed to elucidate reaction pathways and transition states. rsc.org These studies can provide insights into how the this compound center interacts with reactants and how catalyst structure influences activity and selectivity. For instance, computational studies have investigated the mechanism of intramolecular aminoalkene hydroamination catalyzed by this compound compounds, comparing different proposed pathways. rsc.org

The incorporation of this compound into mixed-metal catalysts is another area of research. Studies have explored the effects of this compound doping on the performance of catalysts, such as ruthenium-based catalysts for the hydrogenation of fatty acid methyl esters, demonstrating improved activity and selectivity. scirp.org this compound's influence on promoting oxygen vacancies and alkaline sites has been observed in catalysts for CO₂ methanation, enhancing reducibility and thermal stability. mdpi.com

Optimization of Luminescent Materials for Advanced Optoelectronic Applications

This compound compounds are integral to many luminescent materials, particularly phosphors used in displays, lighting, and other optoelectronic devices. samaterials.comusgs.govarcjournals.org Research continues to focus on optimizing these materials for improved performance, efficiency, and color quality.

This compound oxide (Y₂O₃) is a widely used host material for phosphors, often doped with rare earth ions like europium (Eu³⁺) to produce red emission (Y₂O₃:Eu). arcjournals.orgossila.com This red phosphor is crucial for achieving full-color displays and energy-efficient lighting. arcjournals.orgossila.com Cerium-doped this compound aluminum garnet (YAG:Ce) is another important this compound-based phosphor used to convert blue light from LEDs into white light. qsrarematerials.com

Optimization efforts involve tuning the composition, structure, and morphology of this compound-based luminescent materials. This includes synthesizing nanopowders and exploring different synthesis methods to control particle size and improve luminescence properties. bohrium.comresearchgate.net Research is also investigating the effect of co-doping this compound host materials with multiple rare earth ions to achieve desired emission wavelengths and enhance efficiency. bohrium.com

The development of transparent this compound-based ceramics is also a significant area of research for high-power lasers and other optical applications. made-in-china.comresearchgate.net Achieving high transparency in these ceramics requires careful control of the synthesis and sintering processes.

Future directions in this field include developing this compound-based luminescent materials with tailored emission spectra for specific applications, such as advanced displays with wider color gamuts, high-efficiency solid-state lighting, and novel materials for bioimaging and sensing. bohrium.comossila.com Research is also exploring upconversion luminescence in this compound-based materials for applications in infrared detection and fluorescence labeling. made-in-china.com The integration of computational modeling can aid in predicting and designing new phosphor compositions with desired luminescent properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.